4-Phenylcinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-phenylphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGNTTFHGNUFKP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420727 | |
| Record name | 4-PHENYLCINNAMALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113538-22-0 | |
| Record name | 4-PHENYLCINNAMALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Phenylcinnamaldehyde: A Technical Guide to its Chemical Properties, Structure, and Reactivity
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 4-Phenylcinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's reactivity and potential applications.
Introduction: The Structural and Chemical Identity of this compound
This compound, systematically named (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde, is an aromatic aldehyde that integrates a biphenyl moiety with an α,β-unsaturated aldehyde functional group. This unique structural arrangement confers a combination of rigidity, extended conjugation, and electrophilic reactivity, making it a molecule of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. Its core structure is an extension of cinnamaldehyde, a well-known natural product, with an additional phenyl group that significantly influences its physicochemical and biological properties.
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde | [1] |
| CAS Number | 113538-22-0 | [1] |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Yellowish solid | Inferred from related compounds |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 383.5 ± 21.0 °C (Predicted) | Inferred from predictive models |
| Solubility | Limited solubility in water. Soluble in many common organic solvents such as ethanol, ether, and chloroform. | [3][4] |
Molecular Structure and Spectroscopic Profile
The structure of this compound is characterized by a planar trans-alkene bridge connecting a biphenyl group to an aldehyde. This extended π-system is responsible for its chromophoric nature and its reactivity.
Stereochemistry
The double bond in the propenal chain predominantly exists in the more stable trans or (E)-configuration due to reduced steric hindrance compared to the cis or (Z)-isomer. This configuration is crucial for its biological activity and its ability to interact with target macromolecules.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.7 ppm), the vinylic protons (doublets, ~6.7-7.6 ppm), and the aromatic protons of the biphenyl system (~7.3-7.8 ppm). The coupling constant between the vinylic protons would be indicative of the trans configuration (~16 Hz).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (~193 ppm). The carbons of the biphenyl rings and the alkene will resonate in the aromatic/vinylic region (~127-150 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the conjugated aldehyde, typically found around 1680-1705 cm⁻¹. Another strong band for the C=C stretch of the alkene will appear around 1625 cm⁻¹. The C-H stretching of the aromatic rings and the aldehyde will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the biphenyl system.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 4-phenylbenzaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).
Reaction Mechanism
The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-phenylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde, this compound.
Representative Experimental Protocol
The following is a generalized, step-by-step protocol for the synthesis of this compound based on the principles of the Claisen-Schmidt condensation.
-
Reactant Preparation: A solution of 4-phenylbenzaldehyde is prepared in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
-
Base Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
Acetaldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction mixture is neutralized with a dilute acid. The product, being sparingly soluble in water, often precipitates out and can be collected by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.
Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Chemical Reactivity and Biological Significance
The chemical reactivity of this compound is dominated by its α,β-unsaturated aldehyde functionality, which makes it a potent Michael acceptor . This electrophilic character is the primary driver of its biological activity.
Michael Addition
The electron-withdrawing nature of the aldehyde group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack. This is known as a Michael addition or 1,4-conjugate addition. In a biological context, the nucleophiles are often the thiol groups of cysteine residues in proteins.
Interaction with Biological Systems
The ability of this compound to act as a Michael acceptor allows it to covalently modify specific proteins, thereby modulating their function. This reactivity is the basis for many of its observed biological effects.
-
Antimicrobial and Anti-inflammatory Activity: Cinnamaldehyde and its derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties.[4][5] This is, in part, attributed to their ability to react with microbial proteins and to modulate inflammatory signaling pathways such as the NF-κB pathway.
-
Activation of the Keap1-Nrf2 Pathway: A critical mechanism of action for many α,β-unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[6][7] These electrophilic compounds can react with specific cysteine residues on the sensor protein Keap1. This covalent modification leads to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their upregulation.
Caption: Activation of the Keap1-Nrf2 pathway by this compound.
Applications and Future Directions
The unique properties of this compound make it a valuable molecule in several fields:
-
Drug Discovery: As an electrophilic agent, it can serve as a starting point for the design of covalent inhibitors targeting specific proteins in various diseases, including cancer and inflammatory disorders. Its ability to activate the Nrf2 pathway is of particular interest for developing drugs that protect against oxidative stress.
-
Fragrance and Flavor: Like its parent compound, cinnamaldehyde, it has potential applications in the fragrance industry due to its aromatic structure.
-
Materials Science: The rigid, conjugated structure of this compound makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
References
- Benchchem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 113538-22-0.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemScene. (n.d.). (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde.
- Masutani, H., et al. (2009). Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress. Antioxidants & Redox Signaling, 11(5), 975-985.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706767, this compound. Retrieved from [Link]
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.
- University of Utah. (n.d.). gHMQC NMR Spectrum of Cinnamaldehyde. Retrieved from University of Utah Chemistry Department website.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Pd-catalyzed cascade Heck-Saegusa reactions: direct synthesis of enals from aryl iodides and allyl alcohol. Retrieved from The Royal Society of Chemistry website.
- Natsch, A., & Emter, R. (2008). The Keap1-Nrf2-ARE assay is a potential cellular marker for skin sensitization. Toxicological Sciences, 102(1), 118-126.
- Liu, H., & Zhang, J. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Michael acceptor molecules in natural products and their mechanism of action. (2022). Chinese Medicine, 17(1), 125.
- Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells. (2011). Journal of Agricultural and Food Chemistry, 59(9), 4527-4535.
- Frontiers in Pharmacology. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- UCHEM. (n.d.). Factory supply this compound CAS 113538-22-0.
- The role and mechanism of cinnamaldehyde in cancer. (2023). Journal of Cancer, 14(11), 2007-2020.
- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cinnamaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
- University of Hertfordshire. (n.d.). Cinnamaldehyde. In AERU Pesticide Properties Database. Retrieved from University of Hertfordshire website.
- ChemicalBook. (n.d.). trans-Cinnamaldehyde(14371-10-9) 13C NMR spectrum.
- ResearchGate. (n.d.). ¹³C NMR spectrum of cinnamaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441).
-
YouTube. (2023, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. Retrieved from [Link]
- chemeurope.com. (n.d.). Cinnamaldehyde.
Sources
- 1. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High Purity | RUO [benchchem.com]
- 3. Cinnamaldehyde [sitem.herts.ac.uk]
- 4. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
An In-depth Technical Guide to 4-Phenylcinnamaldehyde (CAS No. 113538-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcinnamaldehyde, with the Chemical Abstracts Service (CAS) number 113538-22-0, is an aromatic aldehyde that has garnered increasing interest in the scientific community.[1] Structurally, it is a derivative of cinnamaldehyde with a phenyl group substituted at the 4-position of the benzene ring. This substitution significantly influences its physicochemical properties and biological activities, making it a valuable compound for research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its synthesis, spectral characterization, and potential applications in drug development, with a focus on its mechanism of action.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its application in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 113538-22-0 | |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| IUPAC Name | (2E)-3-(biphenyl-4-yl)prop-2-enal | |
| Synonyms | 4-Biphenylpropenal, p-Phenylcinnamaldehyde | |
| Appearance | Off-white to yellow solid | [Various Suppliers] |
| Melting Point | 118-122 °C | [Various Suppliers] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [General Knowledge] |
Synthesis of this compound
The synthesis of this compound can be achieved through several organic chemistry reactions. The most common and efficient methods are the Aldol Condensation and the Wittig Reaction.
Aldol Condensation
The Aldol Condensation is a classical method for forming carbon-carbon bonds and is well-suited for the synthesis of α,β-unsaturated aldehydes.[2][3] In this case, 4-biphenylcarboxaldehyde is reacted with acetaldehyde in the presence of a base catalyst.
Reaction Scheme:
Caption: Aldol condensation of 4-biphenylcarboxaldehyde and acetaldehyde.
Experimental Protocol:
-
Dissolve 4-biphenylcarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an excess of acetaldehyde (2-3 equivalents) to the solution.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[4][5][6]
Wittig Reaction
The Wittig reaction is another powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8][9][10] This method involves the reaction of an aldehyde with a phosphorus ylide.
Reaction Scheme:
Caption: Wittig reaction for the synthesis of this compound.
Experimental Protocol:
-
Prepare the phosphorus ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.
-
Add a solution of 4-biphenylcarboxaldehyde (1 equivalent) in the same solvent to the ylide solution at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the product by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton (singlet, δ 9.5-10.5 ppm), the vinyl protons (doublets, δ 6.5-8.0 ppm with a large coupling constant for the trans configuration), and the aromatic protons of the biphenyl group (multiplets, δ 7.0-8.0 ppm).[11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 190-200 ppm. The vinyl carbons will appear in the 120-150 ppm region, and the aromatic carbons will also resonate in this range, with the number of signals depending on the symmetry of the molecule.[14][15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:[18][19][20][21]
-
A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.
-
A C-H stretching vibration for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C stretching vibrations for the vinyl group and the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-H bending vibrations for the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (208.26).[22] Fragmentation patterns will likely involve the loss of the aldehyde group (-CHO), the phenyl group (-C₆H₅), and other characteristic fragments of the biphenyl moiety.[23][24]
Applications in Drug Development
Cinnamaldehyde and its derivatives have been extensively studied for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[25][26][27][28] this compound, as a lipophilic derivative, may possess enhanced pharmacokinetic and pharmacodynamic properties.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Cinnamaldehyde has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[29][30] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[25][31][32][33][34][]
NF-κB Signaling Pathway Inhibition:
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
This compound is hypothesized to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, by targeting the IκB kinase (IKK) complex. This prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.
Anticancer Activity
The anticancer potential of cinnamaldehyde derivatives is an active area of research.[26][27][28] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. The proposed mechanisms of action are often multi-faceted and can involve the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Cinnamaldehyde has been reported to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in medicinal chemistry and drug development. Its structural features, characterized by an extended π-conjugated system, contribute to its unique chemical and biological properties. Further investigation into its specific mechanisms of action, particularly its effects on key signaling pathways like NF-κB and MAPK, will be crucial in elucidating its full therapeutic potential. The detailed synthetic protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers embarking on studies involving this promising molecule.
References
-
4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Aldol Condensation - Magritek. (n.d.). Retrieved January 24, 2026, from [Link]
-
gHMQC NMR Spectrum - University of Utah. (n.d.). Retrieved January 24, 2026, from [Link]
- Liu, X., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949.
-
(PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Non-Canonical NF-kB Signaling Pathway | Mechanism and Function - YouTube. (2018, January 2). Retrieved January 24, 2026, from [Link]
-
FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 24, 2026, from [Link]
-
The role and mechanism of cinnamaldehyde in cancer - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved January 24, 2026, from [Link]
-
Wittig reaction of cinnamaldehyde - YouTube. (2021, April 22). Retrieved January 24, 2026, from [Link]
-
Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. (2018, February 1). Retrieved January 24, 2026, from [Link]
-
Recrystallization and Crystallization - University of California, Irvine. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of 4-biphenylcarboxaldehyde - PrepChem.com. (n.d.). Retrieved January 24, 2026, from [Link]
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024, June 21). Retrieved January 24, 2026, from [Link]
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved January 24, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 24, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction - Whitman College. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recrystallization - University of California, Los Angeles. (n.d.). Retrieved January 24, 2026, from [Link]
-
This compound - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 24, 2026, from [Link]
-
Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC. (2023, February 21). Retrieved January 24, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 24, 2026, from [Link]
-
Transcriptional Regulation during Aberrant Activation of NF-κB Signalling in Cancer - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recrystallization - YouTube. (2020, January 10). Retrieved January 24, 2026, from [Link]
-
1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 24, 2026, from [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved January 24, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]
-
Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 - MDPI. (2023, May 3). Retrieved January 24, 2026, from [Link]
-
Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC. (2023, December 19). Retrieved January 24, 2026, from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Table of Characteristic IR Absorptions - Palacký University Olomouc. (n.d.). Retrieved January 24, 2026, from [Link]
-
13C NMR Spectroscopy - University of Calgary. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Wittig Reaction Lab Report - EduBirdie. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cytotoxic Activity of Epigallocatechin and Trans-Cinnamaldehyde in Gastric Cancer Cell Line | Asian Pacific Journal of Cancer Biology. (2019, December 15). Retrieved January 24, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved January 24, 2026, from [Link]
-
Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling | Request PDF - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2023, November 6). Retrieved January 24, 2026, from [Link]
-
interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 11. chemistry.utah.edu [chemistry.utah.edu]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxic Activity of Epigallocatechin and Trans-Cinnamaldehyde in Gastric Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 29. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 34. mdpi.com [mdpi.com]
Spectroscopic Crossover: A Technical Guide to the Characterization of 4-Phenylcinnamaldehyde
Introduction: The Chalcone Scaffold and the Need for Spectroscopic Verification
4-Phenylcinnamaldehyde, with the systematic IUPAC name (E)-3-(4-phenylphenyl)prop-2-enal, belongs to the chalconoid family. These α,β-unsaturated ketones are notable for their diverse biological activities and applications as precursors in organic synthesis.[1] The structural integrity and purity of such compounds are paramount for reliable downstream applications, making spectroscopic characterization an indispensable step in their synthesis and quality control. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust analytical blueprint.
Molecular Structure and Key Features
The structure of this compound (C₁₅H₁₂O, Molecular Weight: 208.25 g/mol ) is characterized by a biphenyl moiety connected to a propenal group.[2] This extended conjugation significantly influences its spectroscopic properties.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom. The following data is predicted based on the known spectra of cinnamaldehyde and the expected influence of the additional phenyl group.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 11 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The addition of the second phenyl ring will introduce more complexity in the aromatic region compared to cinnamaldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Insights |
| Aldehydic-H | ~9.7 | Doublet (d) | ~7.5 | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is coupled to the adjacent vinylic proton. |
| Vinylic-H (α to C=O) | ~6.7 | Doublet of Doublets (dd) | ~16.0, ~7.5 | This proton is coupled to both the aldehydic proton and the other vinylic proton. The large coupling constant (~16 Hz) is characteristic of a trans relationship between the vinylic protons. |
| Vinylic-H (β to C=O) | ~7.5 | Doublet (d) | ~16.0 | This proton is coupled to the α-vinylic proton, again showing a large trans coupling constant. Its chemical shift is further downfield due to its proximity to the biphenyl system. |
| Aromatic-H (Biphenyl) | ~7.3 - 7.8 | Multiplet (m) | - | The nine aromatic protons of the biphenyl system will create a complex, overlapping multiplet in this region. Protons on the phenyl ring attached to the cinnamaldehyde core will be slightly more deshielded. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The extended conjugation in this compound will influence the chemical shifts of the sp² hybridized carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |
| Carbonyl-C | ~193 | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom. |
| Vinylic-C (α to C=O) | ~129 | This carbon is influenced by both the carbonyl group and the aromatic system. |
| Vinylic-C (β to C=O) | ~153 | This carbon is significantly deshielded due to its direct attachment to the biphenyl group and its position in the conjugated system. |
| Aromatic-C (Biphenyl) | ~127 - 145 | The nine aromatic carbons will appear in this region. The quaternary carbons (those at the point of attachment between the rings and to the vinyl group) will likely be weaker in intensity and appear at the lower field end of this range. |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-carbon double bonds, and the aromatic rings.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance and Interpretation |
| ~3050 | C-H stretch (aromatic & vinylic) | Medium | Indicates the presence of sp² hybridized C-H bonds. |
| ~2820 and ~2720 | C-H stretch (aldehyde) | Medium, often sharp | These two bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H stretch.[3] |
| ~1685 | C=O stretch (conjugated aldehyde) | Strong, sharp | The carbonyl stretch is a very prominent feature. Its position below 1700 cm⁻¹ is indicative of conjugation with the C=C double bond and the aromatic system, which lowers the bond order and thus the stretching frequency. |
| ~1600, ~1580, ~1480 | C=C stretch (aromatic and vinylic) | Medium to strong | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings and the propenal backbone. |
| ~975 | C-H bend (trans-alkene) | Strong | A strong absorption around this wavenumber is a reliable indicator of a trans-substituted double bond. |
| ~840, ~760, ~690 | C-H bend (aromatic out-of-plane) | Strong | The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings. |
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data (EI)
The molecular ion peak (M⁺) is expected at m/z = 208. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
| m/z Value | Proposed Fragment | Significance and Rationale |
| 208 | [C₁₅H₁₂O]⁺ | Molecular ion (M⁺). Confirms the molecular weight of the compound. |
| 207 | [C₁₅H₁₁O]⁺ | Loss of a hydrogen radical (M-1), a common fragmentation for aldehydes. |
| 179 | [C₁₄H₁₁]⁺ | Loss of the formyl radical (-CHO) from the molecular ion. This would be a significant peak due to the stability of the resulting biphenyl-ethenyl cation. |
| 152 | [C₁₂H₈]⁺ | Loss of an acetylene molecule (C₂H₂) from the [C₁₄H₁₀]⁺ fragment (m/z 178, from rearrangement and loss of H), indicative of fragmentation within the biphenyl system. |
| 103 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures, although less likely to be a major fragment here compared to cinnamaldehyde itself. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond between the two phenyl rings or from the terminal phenyl group. |
Fragmentation Pathway Diagram
Sources
Introduction: The Imperative of Solid-State Characterization in Drug Development
An In-depth Technical Guide on the Crystal Structure Analysis of 4-Phenylcinnamaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of this compound. It is structured not as a rigid template, but as a logical progression from material synthesis to atomic-level structural elucidation and its implications for pharmaceutical development.
This compound (C₁₅H₁₂O) is a chalcone-like molecule with a biphenyl moiety, a chemical scaffold of significant interest in medicinal chemistry.[1] Its therapeutic potential, however, cannot be fully realized without a profound understanding of its solid-state properties. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical parameters, including solubility, dissolution rate, stability, and bioavailability—all cornerstones of a viable active pharmaceutical ingredient (API). Polymorphism, the existence of multiple crystal forms, can present both significant challenges and opportunities in drug development. Therefore, unambiguous determination of the crystal structure is not merely an academic exercise; it is a fundamental requirement for ensuring product consistency, securing intellectual property, and meeting regulatory standards.
This guide serves as a senior-level walkthrough of the process, emphasizing the causal links between experimental choices and the quality of outcomes. We will proceed from the synthesis and crystallization of the material to its definitive analysis by single-crystal and powder X-ray diffraction, culminating in the interpretation of the structural data for pharmaceutical applications.
Part 1: Material Genesis - Synthesis and the Art of Crystallization
A robust structural analysis begins with high-purity material and the successful growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data.
Synthesis of this compound
While various synthetic routes exist, a common and reliable method is the Claisen-Schmidt (aldol) condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or another aldehyde. For this compound, this typically involves the reaction of 4-phenylbenzaldehyde with acetaldehyde.[2][3]
Rationale for Purity: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, post-synthesis purification, typically via column chromatography or recrystallization, is a mandatory prerequisite.
Experimental Protocol: Growing Single Crystals
The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. The choice of method is dictated by the compound's solubility profile.
-
Solvent Selection (The Foundational Step):
-
Objective: Identify a solvent or solvent system in which this compound is moderately soluble.
-
Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Causality: This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. If the compound is too soluble, it will not precipitate; if it is too insoluble, it will crash out as an amorphous powder or microcrystals.
-
-
Method 1: Slow Evaporation
-
Prepare a near-saturated solution of purified this compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This removes nucleation-inducing particulates.[4]
-
Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
Self-Validation: The formation of a few, well-formed crystals with sharp edges, rather than many small needles or an opaque powder, indicates a successful experiment.
-
-
Method 2: Slow Cooling
-
Create a saturated solution at an elevated temperature.
-
Insulate the container (e.g., by placing the vial in a beaker of hot water or a Dewar flask) to ensure the cooling process is as slow as possible.
-
Causality: A slow cooling rate prevents rapid, uncontrolled nucleation, which leads to the formation of small, imperfect crystals. Slow growth allows molecules to properly align themselves within the crystal lattice, resulting in higher-quality crystals suitable for diffraction.[4]
-
Visualization: The Path to a Single Crystal
Caption: Workflow from purified compound to a selected single crystal for XRD analysis.
Part 2: Atomic Blueprint - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline material.[5][6] It provides precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be calculated.
Experimental Protocol: SC-XRD Data Acquisition and Structure Solution
-
Crystal Mounting and Screening:
-
A suitable crystal (typically 0.1-0.3 mm in size, optically clear) is selected under a polarizing microscope.[6]
-
The crystal is mounted on a loop (e.g., MiTeGen mount) using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cooling to cryogenic temperatures minimizes thermal motion of the atoms. This reduction in vibration leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a higher resolution and more precise structural model.
-
-
Data Collection:
-
The mounted crystal is centered in the X-ray beam of a diffractometer.
-
The instrument rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams, creating a diffraction pattern.[7]
-
A full dataset consists of hundreds of images taken at different crystal orientations.
-
-
Data Processing and Structure Solution:
-
Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system. The intensities of all spots are integrated.
-
Structure Solution: The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary atomic model.[8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[8]
-
Data Presentation: Key Crystallographic Parameters
The final refined structure is validated by several metrics. The R-factor (R1) is a measure of the agreement between the model and the data; a value below 5% is considered excellent for small molecules.
Table 1: Example Crystallographic Data for a Hypothetical Polymorph of this compound
| Parameter | Value | Significance |
| Formula | C₁₅H₁₂O | Confirms molecular composition. |
| Formula Weight | 208.25 g/mol | Derived from the formula. |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.12, 15.45, 9.33 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 95.6 | Unit cell angle (non-90° for monoclinic). |
| Volume (ų) | 1162.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R1 [I>2σ(I)] | 0.041 | Excellent agreement factor, indicating a reliable structure. |
| wR2 (all data) | 0.115 | Weighted R-factor for all data. |
Part 3: Bulk Characterization - Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single perfect crystal, PXRD analyzes the bulk material, making it indispensable for quality control, polymorph screening, and ensuring the single crystal is representative of the bulk sample.[9][10]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the crystalline material is gently ground to a fine, uniform powder.
-
Causality: Grinding ensures that the microcrystals (crystallites) are randomly oriented. This randomness is essential for ensuring that all possible diffraction planes are sampled by the X-ray beam.[11]
-
-
Data Collection: The powder is packed into a sample holder and analyzed on a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The result is a diffractogram—a plot of intensity versus 2θ. The peak positions are determined by the unit cell dimensions (via Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the cell.
Trustworthiness: The SC-XRD and PXRD Synergy
A critical self-validating step is to compare the experimental PXRD pattern of the bulk material with a powder pattern simulated from the single-crystal structure solution.
-
A perfect match confirms that the solved single-crystal structure is the true structure of the bulk powder.
-
Mismatches (extra or shifted peaks) indicate the presence of impurities or a different polymorphic form in the bulk sample, triggering further investigation.
Visualization: The Analytical Synergy
Caption: Synergy between SC-XRD and PXRD for structural validation.
Part 4: From Blueprint to Application - Interpreting Structural Insights
The solved crystal structure is a data-rich blueprint that informs key drug development decisions. Analysis focuses on both intramolecular (conformation) and intermolecular (packing) features.
-
Molecular Conformation: The structure reveals the exact bond lengths, angles, and torsion angles. For this compound, this includes the planarity of the cinnamaldehyde moiety and the dihedral angle between the two phenyl rings. This conformation is the one presented to biological targets and is critical input for computational modeling and structure-activity relationship (SAR) studies.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. A detailed analysis of hydrogen bonds, C-H···π interactions, and π-π stacking is crucial. These interactions govern the material's stability and melting point. For example, a densely packed structure with strong intermolecular forces will generally have a higher melting point and lower solubility. This knowledge is vital for selecting appropriate excipients and predicting formulation challenges.
Conclusion
The comprehensive crystal structure analysis of this compound, integrating meticulous crystallization techniques with the synergistic power of single-crystal and powder X-ray diffraction, provides the definitive solid-state information required for modern drug development. This multi-faceted approach ensures a robust understanding of the material, from its atomic arrangement to its bulk properties, thereby mitigating risks and enabling the rational design of a safe, stable, and efficacious pharmaceutical product.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College URL: [Link]
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]
-
Title: Powder diffraction Source: Wikipedia URL: [Link]
-
Title: X-ray Powder Diffraction (XRD) Source: Science Education Resource Center at Carleton College URL: [Link]
-
Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Crystal Structure of β-Phenylcinnamaldehyde-4-bromoaniline Source: Analytical Sciences, The Japan Society for Analytical Chemistry URL: [Link]
-
Title: Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations Source: PubMed, National Library of Medicine URL: [Link]
- Title: Synthesis method of cinnamaldehyde - CN105152891A Source: Google Patents URL
-
Title: What is Single Crystal X-ray Diffraction? Source: Bruker/YouTube URL: [Link]
Sources
- 1. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. Powder diffraction - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 4-Phenylcinnamaldehyde: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the intricate world of pharmaceutical sciences, the journey of a potential drug candidate from a promising molecule to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the concept of solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of a drug's success. It dictates the feasibility of synthesis and purification, the design of effective drug delivery systems, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the solubility of 4-phenylcinnamaldehyde, a molecule of interest in medicinal chemistry, offering both theoretical insights and practical methodologies to empower your research and development endeavors.
The Molecular Profile of this compound: A Precursor to Understanding its Solubility
Before delving into the specifics of its solubility, it is paramount to understand the structural and electronic characteristics of this compound.
-
Molecular Formula: C₁₅H₁₂O[1]
-
Molecular Weight: 208.25 g/mol [1]
-
Structure: this compound possesses a conjugated system comprising a phenyl group attached to a cinnamaldehyde backbone. This structure features a biphenyl moiety and an α,β-unsaturated aldehyde.
-
Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde function imparts a degree of polarity to the molecule. However, the large, nonpolar aromatic hydrocarbon portion, consisting of two phenyl rings, dominates the overall molecular character, rendering this compound a predominantly nonpolar to weakly polar compound. This is further substantiated by its calculated XLogP3 value of 3.5, which indicates a preference for lipophilic environments.[1]
The fundamental principle governing solubility is "like dissolves like."[2] This adage encapsulates the concept that substances with similar polarities are more likely to be soluble in one another. Therefore, we can anticipate that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents and limited solubility in highly polar solvents.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | Very Low | Low to Moderate | While both are nonpolar, the large, rigid structure of this compound may limit its interaction with the flexible aliphatic chains of hexane. |
| Toluene | Low | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of this compound, leading to good solubility. |
| Weakly Polar Aprotic Solvents | |||
| Diethyl Ether | Low | High | The small polar region and large nonpolar region of diethyl ether make it a suitable solvent for the predominantly nonpolar this compound. |
| Dichloromethane (DCM) | Low | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to effectively solvate this compound.[3] |
| Chloroform | Low | High | Similar to DCM, chloroform is a good solvent for many organic molecules and is predicted to readily dissolve this compound. |
| Ethyl Acetate | Medium | Moderate to High | The ester functionality of ethyl acetate provides some polarity, but its overall character should be compatible with this compound. |
| Polar Aprotic Solvents | |||
| Acetone | Medium | Moderate | The polarity of the ketone group in acetone may lead to slightly less favorable interactions compared to less polar solvents. |
| Acetonitrile | High | Low | The high polarity of acetonitrile makes it a poor solvent for the largely nonpolar this compound. |
| Dimethyl Sulfoxide (DMSO) | Very High | Low to Moderate | DMSO is a powerful, highly polar aprotic solvent.[4][5][6] While it can dissolve a wide array of compounds, the significant polarity difference may limit the solubility of the nonpolar this compound. |
| Polar Protic Solvents | |||
| Methanol | High | Low | The ability of methanol to form strong hydrogen bonds and its high polarity are unfavorable for dissolving the nonpolar this compound. |
| Ethanol | High | Low to Moderate | While still a polar protic solvent, the slightly larger nonpolar ethyl group in ethanol compared to methanol might allow for slightly better solvation of this compound. |
Disclaimer: The solubility data presented in this table are predictions based on chemical principles. For accurate and reliable data, experimental determination is strongly recommended.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, a robust and validated experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing its solubility at that temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for determining solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.
-
To each vial, add a precise volume (e.g., 5 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is not a static property but is influenced by several key factors. A comprehensive understanding of these factors is essential for accurate solubility determination and for manipulating solubility in practical applications.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice and the solvent.
-
Solvent Polarity: As previously discussed, the principle of "like dissolves like" is the primary determinant of solubility. The closer the polarity of the solvent to that of this compound (weakly polar), the higher the expected solubility.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of the interactions between the solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice. A higher crystal lattice energy will generally result in lower solubility.
-
Molecular Size and Shape: The large and relatively rigid structure of this compound may influence how well it can be accommodated within the solvent structure, potentially affecting its solubility.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with a practical experimental framework. While a lack of direct experimental data necessitates a predictive approach to its solubility profile, the principles outlined here, grounded in the "like dissolves like" concept, offer valuable guidance for solvent selection in research and development.
The provided shake-flask protocol serves as a robust starting point for researchers to determine precise solubility data, which is indispensable for applications ranging from reaction optimization and purification to formulation development. As the pharmaceutical and chemical industries continue to innovate, a fundamental understanding of solubility will remain a cornerstone of successful product development. It is our hope that this guide will serve as a valuable resource for scientists and researchers working with this compound and other challenging organic molecules.
References
- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
- U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, March 28). Dichloromethane. Retrieved from [Link]
- World Health Organization. (2018, July 2).
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloromethane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spiess-chemicals.com [spiess-chemicals.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Properties of Substituted Cinnamaldehydes for Drug Discovery and Development
Abstract
Cinnamaldehyde, the principal bioactive constituent of cinnamon, presents a versatile chemical scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives, modified through strategic substitution on the phenyl ring, exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical properties of substituted cinnamaldehydes. By integrating computational chemistry principles with experimental validation, this document elucidates the structure-property and structure-activity relationships that govern the efficacy of these compounds. We present detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, chemical synthesis, and biological activity assays to empower researchers in the rational design of novel therapeutic agents based on the cinnamaldehyde framework.
Introduction: The Cinnamaldehyde Scaffold
Cinnamaldehyde (3-phenyl-2-propenal) is an α,β-unsaturated aldehyde responsible for the characteristic flavor and aroma of cinnamon. Beyond its culinary uses, it is a pleiotropic bioactive agent with a wide array of documented therapeutic effects. The core structure, featuring a phenyl ring connected to a conjugated aldehyde system, is ripe for chemical modification. The introduction of various substituent groups onto the aromatic ring can profoundly alter the molecule's electronic and steric properties, thereby modulating its biological activity. Understanding these changes from a theoretical standpoint is paramount for designing derivatives with enhanced potency and selectivity for specific biological targets. This guide focuses on the "why" and "how" of investigating these properties, bridging the gap between computational prediction and experimental reality.
Theoretical Framework and Computational Methodologies
The exploration of substituted cinnamaldehydes' theoretical properties is predominantly driven by computational chemistry, with Density Functional Theory (DFT) being a cornerstone methodology. DFT allows for the precise calculation of a molecule's electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics.
Key Theoretical Descriptors
Several quantum chemical descriptors are crucial for characterizing substituted cinnamaldehydes:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological receptors.
Protocol for Density Functional Theory (DFT) Calculations
This protocol outlines a typical workflow for performing DFT calculations on a substituted cinnamaldehyde using the Gaussian software suite. The causality behind these steps is to first find the most stable three-dimensional arrangement of the atoms (geometry optimization) and then to calculate the electronic properties of that stable structure.
Objective: To calculate the optimized geometry, HOMO-LUMO energies, and generate an MEP map for a substituted cinnamaldehyde.
Materials:
-
A workstation with Gaussian 09 or a later version installed.
-
GaussView 6 or a similar molecular visualization software.
Methodology:
-
Molecule Building:
-
Using GaussView, construct the 3D structure of the desired substituted cinnamaldehyde.
-
Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics.
-
-
Gaussian Input File Setup:
-
Open the "Calculate" -> "Gaussian Calculation Setup" menu.
-
Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
Method:
-
Functional: Choose the B3LYP hybrid functional, which is widely used and provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Select the 6-311++G(d,p) basis set. This is a robust choice that includes polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.
-
-
Charge and Multiplicity: For a neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is a singlet (1).
-
Title: Assign a descriptive title to the calculation.
-
Save the input file (e.g., substituent_cinna.com).
-
-
Running the Calculation:
-
Submit the input file to Gaussian for calculation.
-
-
Analysis of Output:
-
Open the resulting output file (.log or .out) in GaussView.
-
Optimized Geometry: Verify that the optimization has completed successfully by checking for the "Optimization completed" message.
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which validates the structure as a stable minimum.
-
HOMO/LUMO Energies: The energies of the HOMO and LUMO can be found in the output file. These are typically reported in atomic units (Hartrees) and can be converted to electron volts (eV) (1 Hartree = 27.2114 eV).
-
MEP Map Generation:
-
In GaussView, go to "Results" -> "Surfaces/Contours".
-
Select "New Cube" and choose "MEP" as the type.
-
Once the cube is generated, select "New Surface" from the same menu to visualize the MEP mapped onto the electron density surface.
-
-
Caption: A typical workflow for DFT calculations on substituted cinnamaldehydes.
Structure-Property Relationships of Substituted Cinnamaldehydes
The electronic properties of cinnamaldehyde are highly sensitive to the nature and position of substituents on the phenyl ring. These modifications directly impact the HOMO-LUMO energy gap, which is a key determinant of the molecule's reactivity and, by extension, its biological activity.
Effect of Substituents on Electronic Properties
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating. They increase the electron density of the aromatic ring, which in turn raises the energy of the HOMO. This generally leads to a smaller HOMO-LUMO energy gap, making the molecule more reactive and a better electron donor. Such properties are often correlated with enhanced antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) are electron-withdrawing. They decrease the electron density of the ring, lowering the energy of both the HOMO and LUMO. The effect on the LUMO is often more pronounced, which can also lead to a smaller energy gap and increased reactivity, particularly towards nucleophiles.
The position of the substituent (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects, leading to fine-tuning of the electronic properties.
Quantitative Data on Electronic Properties
The following table summarizes DFT-calculated HOMO-LUMO energy gaps for a series of substituted cinnamaldehydes. A lower energy gap (ΔE) generally implies higher chemical reactivity.
| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Cinnamaldehyde | -H | - | -6.29 | -1.81 | 4.48 |
| 2-Hydroxycinnamaldehyde | -OH | ortho | -5.98 | -1.75 | 4.23 |
| 4-Hydroxycinnamaldehyde | -OH | para | -5.71 | -1.82 | 3.89 |
| 4-Methoxycinnamaldehyde | -OCH₃ | para | -5.62 | -1.74 | 3.88 |
| 4-Nitrocinnamaldehyde | -NO₂ | para | -6.89 | -2.98 | 3.91 |
Note: These values are representative and can vary slightly based on the specific computational methods and basis sets used.
Correlating Theoretical Properties with Biological Activity
A primary goal of theoretical studies is to establish a Quantitative Structure-Activity Relationship (QSAR), which links the computed molecular properties to observed biological activities.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often related to their ability to donate a hydrogen atom or an electron to neutralize free radicals. A higher EHOMO indicates a greater electron-donating ability, which is a key feature of potent antioxidants. As seen in the table above, derivatives with electron-donating -OH and -OCH₃ groups have higher HOMO energies and smaller energy gaps, which correlates with their generally observed superior antioxidant activity compared to the parent cinnamaldehyde.
Anticancer and Anti-inflammatory Activity: Molecular Docking
Many cinnamaldehyde derivatives exert their biological effects by interacting with specific protein targets. For example, cinnamaldehyde has been shown to inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the cinnamaldehyde derivative) within the active site of a target protein.
Protocol for Molecular Docking with NF-κB
This protocol provides a step-by-step guide for docking a cinnamaldehyde derivative to the p50 subunit of NF-κB using AutoDock Tools. The rationale is to prepare the ligand and receptor molecules, define the search space for the interaction, and then run an algorithm to find the most favorable binding poses.
Objective: To predict the binding affinity and interaction of 2-hydroxycinnamaldehyde with the NF-κB p50 homodimer.
Materials:
-
Workstation with AutoDock Tools (ADT) and AutoDock Vina installed.
-
Protein Data Bank (PDB) entry for NF-κB p50 homodimer (e.g., PDB ID: 1NFK).
-
3D structure of 2-hydroxycinnamaldehyde (can be generated from the DFT optimization).
Methodology:
-
Receptor Preparation:
-
Download the PDB file (1NFK) from the RCSB Protein Data Bank.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to assign partial charges to the atoms.
-
Save the prepared receptor in PDBQT format (1NFK.pdbqt).
-
-
Ligand Preparation:
-
Load the 3D structure of 2-hydroxycinnamaldehyde into ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format (2HCA.pdbqt).
-
-
Grid Box Generation:
-
Select the prepared receptor (1NFK.pdbqt).
-
Open the "Grid" -> "Grid Box" tool.
-
Define the grid box to encompass the active site of the p50 subunit. The active site can be identified from the literature or by locating key residues involved in DNA binding.
-
Save the grid parameter file.
-
-
Docking Simulation using AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor, ligand, and the grid box parameters.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger binding affinity.
-
Visualize the docked poses in ADT or another molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
Caption: General workflow for molecular docking of a ligand to a protein receptor.
Experimental Validation: Synthesis and Bioactivity Assays
Computational predictions must be validated through experimental work. This involves synthesizing the designed compounds and evaluating their biological activity in vitro.
Protocol for Synthesis of 2-Hydroxycinnamaldehyde
This three-step semisynthetic protocol starts from cinnamaldehyde, which is readily available from natural sources.[1] The causality involves introducing a nitro group, reducing it to an amine, and then converting the amine to a hydroxyl group via a diazonium salt intermediate.
Objective: To synthesize 2-hydroxycinnamaldehyde from cinnamaldehyde.
Materials:
-
Cinnamaldehyde, Acetic anhydride, Nitric acid (65%), Glacial acetic acid, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), and appropriate solvents (Ethanol, Ethyl acetate, THF, Water).
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.).
Methodology:
-
Step 1: Nitration (Synthesis of 2-Nitrocinnamaldehyde)
-
In an ice-salt bath, cool a mixture of cinnamaldehyde (11 g) and acetic anhydride (45 mL) to 0-5 °C.
-
Slowly add nitric acid (3.6 mL) while stirring vigorously, maintaining the temperature below 5 °C.
-
Add glacial acetic acid (5 mL) and continue stirring at 0-5 °C for 3-4 hours.
-
Stop the reaction and add 20% HCl to precipitate the product.
-
Recrystallize the precipitate from ethanol to obtain 2-nitrocinnamaldehyde.
-
-
Step 2: Reduction (Synthesis of 2-Aminocinnamaldehyde)
-
Mix 2-nitrocinnamaldehyde (2.8 mmol), Fe powder (18.2 mmol), and a catalytic amount of NH₄Cl in a 9:1 ethanol:water solution.
-
Heat the mixture under reflux with an inert N₂ atmosphere for 2 hours.
-
Filter the reaction mixture to remove the iron solids and extract the organic phase.
-
Purify the product by column chromatography to yield 2-aminocinnamaldehyde.
-
-
Step 3: Diazotation and Hydrolysis (Synthesis of 2-Hydroxycinnamaldehyde)
-
Dissolve the 2-aminocinnamaldehyde (5 mmol) in concentrated H₂SO₄ (30 mmol).
-
Cool the solution to 5 °C and add NaNO₂ (1.1 mmol) portion-wise, stirring for 1 hour.
-
Pour the mixture into a water/THF solution and reflux.
-
Extract the product with ethyl acetate and purify by column chromatography to obtain 2-hydroxycinnamaldehyde.[1]
-
Protocol for DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of a compound. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. The degree of color change is proportional to the antioxidant's efficacy.
Objective: To determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for a substituted cinnamaldehyde.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol or Ethanol.
-
Substituted cinnamaldehyde test sample.
-
Ascorbic acid or Vitamin E (as a positive control).
-
UV-Vis Spectrophotometer.
-
96-well microplate or cuvettes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
To a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound dilution (or methanol for the blank control).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm).
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test sample.
-
Determine the IC₅₀ value from the plot, which is the concentration that corresponds to 50% inhibition. A lower IC₅₀ value indicates a higher antioxidant activity.
-
Conclusion and Future Perspectives
The rational design of novel therapeutic agents based on the cinnamaldehyde scaffold is a promising avenue for drug discovery. This guide has provided a comprehensive framework that integrates theoretical predictions with experimental validation. By leveraging DFT calculations to understand structure-property relationships and molecular docking to identify potential protein targets, researchers can prioritize the synthesis of derivatives with the highest probability of success. The detailed protocols included herein serve as a practical starting point for scientists entering this exciting field. Future research will likely focus on developing more complex derivatives, exploring novel biological targets, and employing advanced computational techniques such as molecular dynamics simulations to gain a deeper understanding of the dynamic interactions between these compounds and their biological receptors.
References
-
Suryanti, V., Wibowo, F. R., Khotijah, S., & Andalucki, N. (2018). Antioxidant Activities of Cinnamaldehyde Derivatives. IOP Conference Series: Materials Science and Engineering, 333, 012077. Available at: [Link]
-
Suryanti, V., Saryono, D., & Ilmi, M. B. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Pharmacognosy Journal, 13(4), 983-991. Available at: [Link]
-
Kim, H. P., Kim, S. Y., Kim, Y. C., & Lee, E. J. (2004). One-Step Synthesis of ortho-Hydroxycinnamaldehyde. Synthetic Communications, 34(7), 1223-1227. Available at: [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link]
-
Journal of the Mexican Chemical Society. (2018). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Available at: [Link]
-
MDPI. (2022). DPPH Radical Scavenging Assay. Available at: [Link]
-
Iswandi, I., et al. (2020). In silico prediction of cinnamaldehyde on the PI3K/AKT pathway activator of anti-apoptotic potential. Journal of Pharmacy & Pharmacognosy Research, 8(6), 523-535. Available at: [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Available at: [Link]
-
Kumar, C. R. S. (2015). Approach of Density Functional Theory to Molecules Using Gaussian. International Journal of Applied Engineering Research, 10(15), 35675-35680. Available at: [Link]
-
Azzahra, F. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-145. Available at: [Link]
-
Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 42(20), 1421-1436. Available at: [Link]
-
E-Journal of Chemistry. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]
-
Altabef, A. B., et al. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational assignment for 4-(Dimethylamino) Benzaldehyde using scaled quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 746-756. Available at: [Link]
-
Ali, A., et al. (2025). Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. Immunopharmacology and Immunotoxicology, 1-11. Available at: [Link]
-
MDPI. (2021). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Available at: [Link]
-
Preprints.org. (2025). Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Available at: [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of naturally occurring phenylpropanoids structurally and biosynthetically related to 4-phenylcinnamaldehyde. While this compound itself is not a common natural product, its core structure—a phenyl group linked to a three-carbon chain—is the defining feature of the vast phenylpropanoid family. This guide focuses on key classes of related compounds, including substituted cinnamaldehydes, chalcones, and stilbenes. We delve into their biosynthetic origins from L-phenylalanine, detail their prevalence in the plant kingdom, and provide validated, step-by-step protocols for their extraction, isolation, and structural elucidation. Furthermore, this guide synthesizes current knowledge on their diverse biological activities, presenting quantitative data to inform drug discovery and development efforts.
Introduction: The Phenylpropanoid Framework
The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for synthesizing a vast array of compounds based on a C6-C3 skeleton.[1] These molecules are derived from the amino acid L-phenylalanine and are fundamental to a plant's survival, serving as structural components (lignin), pigments (anthocyanins), UV protectants, and defense compounds (phytoalexins).[2]
The central theme of this guide is the exploration of natural compounds that share a structural relationship with this compound. This relationship is defined by the core phenylpropanoid backbone. We will focus on three key groups that are biosynthetically linked and share this fundamental architecture:
-
Substituted Cinnamaldehydes: These are direct derivatives of cinnamaldehyde, featuring various hydroxyl and methoxyl substitutions on the phenyl ring. Examples include coniferaldehyde and sinapaldehyde.[3][4]
-
Chalcones: These compounds possess a C6-C3-C6 structure and are key biosynthetic intermediates for all flavonoids.[5] They are formed by the condensation of a phenylpropanoid-derived CoA ester with three molecules of malonyl-CoA.
-
Stilbenes: Like chalcones, stilbenes are also derived from a phenylpropanoid precursor and malonyl-CoA, but a different cyclization reaction results in a C6-C2-C6 skeleton.[6]
Understanding the natural occurrence, biosynthesis, and bioactivity of these related compounds provides a robust framework for natural product chemistry and drug development.
Biosynthesis: A Common Origin
The journey from a primary metabolite to this diverse array of specialized compounds begins with L-phenylalanine. The core pathway leading to substituted cinnamaldehydes and the precursors for chalcones and stilbenes involves a series of enzymatic steps.
The initial steps are catalyzed by three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, committing carbon from primary metabolism to the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the central intermediate, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway diverges:
-
To Substituted Cinnamaldehydes: p-Coumaroyl-CoA is reduced by Cinnamoyl-CoA Reductase (CCR) to form p-coumaraldehyde. Further enzymatic modifications (hydroxylation, methylation) on the phenyl ring lead to a variety of substituted cinnamaldehydes, such as coniferaldehyde and sinapaldehyde.
-
To Chalcones and Stilbenes: p-Coumaroyl-CoA serves as the starter unit for condensation with three molecules of malonyl-CoA. This reaction is catalyzed by either Chalcone Synthase (CHS) or Stilbene Synthase (STS) . Although they use the same substrates, these enzymes control the folding and cyclization of the polyketide intermediate differently, leading to the distinct chalcone or stilbene backbones.[6]
Natural Occurrence of Key Phenylpropanoids
Compounds structurally and biosynthetically related to this compound are widespread in the plant kingdom. The following table summarizes the natural sources of representative molecules from each class.
| Compound Class | Representative Compound | Natural Sources | References |
| Substituted Cinnamaldehydes | Cinnamaldehyde | Cinnamomum species (Cinnamon) bark and leaves. | [3] |
| Coniferaldehyde | Found in various edible plants including Cinnamomum cassia, Salvia plebeia, and Phyllanthus emblica.[7] Also present in Camellia sinensis and Magnolia officinalis.[3] | [3][7] | |
| Sinapaldehyde | Reported in Magnolia officinalis and Tarenna attenuata. | [4] | |
| Chalcones | Naringenin Chalcone | Citrus fruits (oranges, lemons, grapefruits). | [8] |
| Xanthohumol | Hops (Humulus lupulus), beer. | [8] | |
| Butein | Bark of Rhus verniciflua. | [8] | |
| Licochalcone A | Licorice (Glycyrrhiza glabra, G. inflata). | [8][9] | |
| Stilbenes | Resveratrol | Grapes (Vitis vinifera), blueberries, raspberries, peanuts. | [6] |
| Pterostilbene | Blueberries, grapes. | [6] |
Methodologies for Extraction, Isolation, and Characterization
The successful study of natural phenylpropanoids hinges on robust and validated methodologies for their extraction from complex plant matrices, followed by high-resolution purification and unambiguous structural identification.
Extraction: Liberating the Target Compounds
The choice of extraction solvent and method is critical and depends on the polarity of the target compounds and the nature of the plant matrix.
Rationale for Solvent Selection: The principle of "like dissolves like" governs solvent choice. Phenylpropanoids range from moderately non-polar (e.g., simple cinnamaldehydes) to more polar (e.g., glycosylated chalcones).
-
Ethanol and Methanol: These polar solvents are effective for extracting a wide range of phenolic compounds, including both polar and moderately non-polar phenylpropanoids.[10] Aqueous mixtures (e.g., 70% methanol) are often superior as they can enhance the extraction of more polar compounds while still efficiently solubilizing less polar ones.[11]
-
Dichloromethane/Hexane: These non-polar solvents are used to extract less polar compounds like cinnamaldehyde from aqueous distillates or crude extracts.
-
Water (Steam Distillation): For volatile compounds like cinnamaldehyde, steam distillation is a classic and effective method. The compound, though not very soluble in water, is soluble in steam and can be co-distilled.[12][13]
Protocol 1: Steam Distillation for Cinnamaldehyde from Cinnamon Bark
This protocol is adapted for the laboratory-scale extraction of cinnamaldehyde, the principal volatile component of cinnamon oil.[12][14]
-
Preparation of Plant Material: Weigh approximately 10-20 g of dried cinnamon bark. Grind the bark into a coarse powder using a blender or mortar and pestle to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus. Place the ground cinnamon powder into a 500 mL round-bottom distilling flask and add approximately 250 mL of deionized water.
-
Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the cinnamon powder, volatilizing the cinnamaldehyde.
-
Condensation and Collection: The steam and cinnamaldehyde vapor mixture will travel to the condenser. Cool the condenser with a continuous flow of cold water. Collect the condensed distillate, which will appear as a milky emulsion, in a receiving flask. Continue distillation until 150-200 mL of distillate is collected.
-
Extraction from Distillate: Transfer the milky distillate to a separatory funnel. Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or hexane (3 x 30 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extract over anhydrous sodium sulfate. Decant or filter the dried extract and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cinnamaldehyde-rich oil.
Isolation and Purification: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purifying individual phenylpropanoids from crude extracts due to its high resolution and reproducibility.[15] Reverse-phase (RP-HPLC) is the most common mode used.
Rationale for Method Choice:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for phenylpropanoid separation. Its non-polar nature effectively retains the aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of a polar solvent (often water with a small amount of acid like formic or phosphoric acid to sharpen peaks) and a less polar organic solvent (acetonitrile or methanol) is typical. The gradient starts with a higher proportion of the polar solvent and gradually increases the organic solvent concentration, eluting compounds in order of increasing hydrophobicity.
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal, as the conjugated systems in phenylpropanoids result in strong UV absorbance, typically in the 280-360 nm range.
Protocol 2: Semi-Preparative RP-HPLC for Chalcone Purification
This protocol provides a general framework for the isolation of a target chalcone from a crude plant extract.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent (e.g., 20% acetonitrile in water) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
HPLC System and Column:
-
System: A semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and DAD.
-
Column: A C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 70% B over 40 minutes.
-
Flow Rate: 4.0 mL/min
-
Detection: Monitor at wavelengths relevant to chalcones (e.g., 340 nm).
-
Injection Volume: 100-500 µL, depending on sample concentration and column capacity.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest using an automated fraction collector or by manual collection.
-
Purity Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions containing the target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator followed by a high-vacuum pump or lyophilizer to obtain the purified chalcone.
Structural Elucidation: NMR and Mass Spectrometry
Once a compound is purified, its chemical structure must be unambiguously determined. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17]
Protocol 3: Structural Elucidation of a Substituted Cinnamaldehyde
-
Sample Preparation for NMR: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.[14]
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). For a cinnamaldehyde structure, expect signals for an aldehyde proton (~9.5-10 ppm), vinylic protons (~6.5-7.8 ppm), and aromatic protons (~6.8-7.8 ppm).
-
¹³C NMR & DEPT: Acquire a carbon-13 spectrum, often with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. This reveals the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons. Expect a carbonyl carbon signal (~190-195 ppm), and aromatic/vinylic carbons (~110-160 ppm).[18]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the spin systems of the propenal chain and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is essential for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is powerful for connecting different spin systems (e.g., linking the vinylic protons to the aromatic ring and the carbonyl carbon) and for determining the substitution pattern on the aromatic ring.[19]
-
-
Mass Spectrometry (MS):
-
Acquire a high-resolution mass spectrum (e.g., using ESI-TOF). This provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental formula of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.
-
Biological and Pharmacological Activities
Phenylpropanoids related to this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. Their mechanisms of action are often linked to their ability to scavenge free radicals, modulate signaling pathways, and interact with microbial cell membranes.
Key Activities:
-
Anticancer/Antiproliferative: Many cinnamaldehydes and chalcones show cytotoxic effects against various cancer cell lines. For example, cinnamaldehyde has an IC₅₀ value of 72 µg/mL against human myeloma RPMI 8226 cells and 20.21 µM against oral squamous cell carcinoma SCC25 cells.[20][21]
-
Antimicrobial: These compounds possess activity against a range of bacteria and fungi. Prenylated chalcones from licorice, for instance, have shown potent activity against Listeria monocytogenes with MIC values as low as 15 µM.[9]
-
Anti-inflammatory: Phenylpropanoids can inhibit inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Antioxidant: The phenolic hydroxyl groups present in many of these compounds are excellent hydrogen donors, allowing them to effectively scavenge reactive oxygen species (ROS).
-
Antimalarial: Certain chalcones have demonstrated significant antimalarial activity, with some synthetic derivatives showing IC₅₀ values in the low micromolar and even nanomolar range against Plasmodium falciparum.[22]
Table of Representative Biological Activities (Quantitative Data):
| Compound | Activity | Model/Assay | Result (IC₅₀ / MIC) | Reference |
| Cinnamaldehyde | Anticancer | Human Myeloma (RPMI 8226) | IC₅₀: 72 µg/mL | [20] |
| Cinnamaldehyde | Anticancer | Oral Carcinoma (SCC25) | IC₅₀: 20.21 µM | [21] |
| 2'-Hydroxycinnamaldehyde | Anticancer (synergy) | Glioblastoma (TS14-15) | 5 µM (with Temozolomide) | [20] |
| Coniferaldehyde | ClpP Inhibition | Staphylococcus aureus | IC₅₀: 18.40 µg/mL | [7] |
| Licochalcone A | Antimalarial | Plasmodium falciparum | - | [23] |
| Xanthohumol | Antimalarial | Plasmodium falciparum | IC₅₀: 8.2 to 0.3 µM | [8] |
| Synthetic Chalcone | Antimalarial | P. falciparum (quinolone scaffold) | IC₅₀: 0.031 µM | [22] |
| Prenylated Chalcones | Antibacterial | Listeria monocytogenes | MIC: 15 µM | [9] |
| Various Chalcones | Anti-MRSA | Clinical S. aureus isolates | MIC: 25-200 µg/mL | [24] |
Conclusion and Future Perspectives
The phenylpropanoids structurally related to this compound represent a rich and diverse source of bioactive molecules. Their common biosynthetic origin gives rise to a fascinating array of chemical structures, including substituted cinnamaldehydes, chalcones, and stilbenes, each with a unique profile of pharmacological activities. This guide has provided a comprehensive overview of their natural occurrence and established a framework of robust, validated protocols for their extraction, purification, and characterization.
The quantitative data presented herein underscore the potential of these compounds as leads for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on exploring the vast untapped chemical space within this family, elucidating the precise molecular mechanisms underlying their bioactivities, and leveraging synthetic biology and metabolic engineering approaches to enhance their production in microbial systems. The integration of advanced analytical techniques and a deeper understanding of their biosynthesis will continue to drive innovation in natural product-based drug discovery.
References
-
Azzahra, F., Gani, G., & Batubara, I. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 136-146. Available from: [Link]
-
Yadav, P., et al. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology, 15, 1381656. Available from: [Link]
-
Ibi, A. A., & Kyuka, C. K. (2022). Sources, extraction and biological activities of cinnamaldehyde. Trends in Pharmaceutical Sciences, 8(4), 263-282. Available from: [Link]
-
Azzahra, F., Gani, G., & Batubara, I. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1). Available from: [Link]
-
Salehi, B., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules, 29(5), 1084. Available from: [Link]
-
Shen, T., et al. (2022). Stilbenes: Source plants, chemistry, biosynthesis, pharmacology, application and problems related to their clinical Application-A comprehensive review. Journal of Ethnopharmacology, 283, 114709. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280802, Sinapaldehyde. Retrieved January 24, 2026 from [Link].
-
Mogire, R. M., et al. (2022). IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid and cinnamyl alcohol against human hepatoma (HepG2) cells. ResearchGate. Available from: [Link]
-
Rooij, B., et al. (2022). antimicrobial activity and cytotoxicity of prenylated (iso)flavonoids and chalcones from liquorice spent (G. glabra, G. inflata, and G. uralensis). RSC Food & Function, 13, 12153-12164. Available from: [Link]
-
Park, C. H., et al. (2024). Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. Journal of Phytology. Available from: [Link]
-
Park, C. H., et al. (2024). Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. Update Publishing House. Available from: [Link]
-
Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon. Utah Tech University. Available from: [Link]
-
Genta-Jouve, G., & Nuzillard, J. M. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Journal of Chromatography A, 1708, 464336. Available from: [Link]
-
Ćirić, A., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 140(2), 255–261. Available from: [Link]
-
Yordanov, S. M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 60(11), 1011-1019. Available from: [Link]
-
Chaudhary, V., et al. (2023). A Comprehensive Review of Advancement in Synthesis of Stilbene and its Derivatives. International Journal of Creative Research Thoughts. Available from: [Link]
-
Kim, S., et al. (2024). Discovery of coniferaldehyde as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections. Journal of Microbiology, 62(6), 615-622. Available from: [Link]
-
Vanholme, R., et al. (2019). Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1. Plant Physiology, 181(2), 522-540. Available from: [Link]
-
Kumar, M., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science, 15, 1386620. Available from: [Link]
-
Kumar, A., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(10), 1250. Available from: [Link]
-
Ćirić, A., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. PubMed. Available from: [Link]
-
Rahim, M. A., et al. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14, 1240409. Available from: [Link]
-
Dias, C., et al. (2003). Structural elucidation of natural 2-hydroxy di- and tricarboxylic acids and esters, phenylpropanoid esters and a flavonoid from Autonoë madeirensis using gas chromatographic/electron ionization, electrospray ionization and tandem mass spectrometric techniques. Journal of Mass Spectrometry, 38(12), 1285-1294. Available from: [Link]
-
Krauze-Baranowska, M., et al. (2008). HPLC of flavanones and chalcones in different species and clones of Salix. ResearchGate. Available from: [Link]
-
Rahman, M. M., et al. (2023). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Molecules, 28(13), 5032. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction. IJARSCT. Available from: [Link]
-
Scribd. (2021). Cinnamaldehyde Extraction from Cinnamon. Scribd. Available from: [Link]
-
Alam, M. S., Rahman, S. M. M., & Lee, D. U. (2015). Synthesis, biological evaluation, quantitative-SAR and docking studies of novel chalcone derivatives as antibacterial and antioxidant agents. ResearchGate. Available from: [Link]
-
Dinh, H. T., et al. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available from: [Link]
-
Roat, C., & Saraf, M. (2015). STILBENES: CHEMISTRY AND PHARMACOLOGICAL PROPERTIES. Neliti. Available from: [Link]
-
Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3290. Available from: [Link]
-
Lee, S., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 28(22), 7622. Available from: [Link]
-
Varadarajan, S., et al. (2023). Anti-Cancer Potential of Cinnamaldehyde. Encyclopedia.pub. Available from: [Link]
-
The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available from: [Link]
-
Hamidpour, R., et al. (2015). Chapter 9. Extraction methods of cinnamon oil. KAUST Repository. Available from: [Link]
-
MDPI. (n.d.). Stilbene Biosynthesis. Encyclopedia MDPI. Available from: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available from: [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (HMDB0003441). Human Metabolome Database. Available from: [Link]
-
Kusuma, D. W., & Enawaty, E. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2677-2683. Available from: [Link]
-
Ralph, J., et al. (2001). NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3088-3096. Available from: [Link]
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available from: [Link]
-
Park, C. H., et al. (2024). Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. Journal of Phytology. Available from: [Link]
-
Spandidos Publications. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Spandidos Publications. Available from: [Link]
-
Ahmad, S., et al. (2017). Isolation and HPLC quantitative analysis of flavonoids from flower extract of Punica granatum L. Journal of Medicinal Plants Research, 11(31), 483-488. Available from: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
Sources
- 1. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coniferaldehyde | C10H10O3 | CID 5280536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. coniferaldehyde, 458-36-6 [thegoodscentscompany.com]
- 6. Stilbenes: Source plants, chemistry, biosynthesis, pharmacology, application and problems related to their clinical Application-A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of coniferaldehyde as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Valorisation of liquorice ( Glycyrrhiza ) roots: antimicrobial activity and cytotoxicity of prenylated (iso)flavonoids and chalcones from liquorice sp ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO02197H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. updatepublishing.com [updatepublishing.com]
- 12. flinnsci.com [flinnsci.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jsmcentral.org [jsmcentral.org]
- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 19. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. phcog.com [phcog.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-Phenylcinnamaldehyde for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 4-Phenylcinnamaldehyde, with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical parameters. Beyond a mere compilation of data, this guide offers insights into the significance of these properties in the context of compound characterization, purity assessment, and their implications for synthetic chemistry and medicinal applications. While experimentally determined data for the boiling point is available, a notable gap exists in the public domain for the experimental melting point of this compound, a challenge this guide will address by discussing predictive methods and emphasizing the imperative of empirical determination.
Introduction: The Significance of this compound in Modern Research
This compound, systematically named (E)-3-(4-phenylphenyl)prop-2-enal, is an aromatic aldehyde that has garnered interest within the scientific community. Its structural motif, featuring a biphenyl group conjugated to an α,β-unsaturated aldehyde, makes it an intriguing scaffold for the synthesis of more complex molecules and a potential pharmacophore in medicinal chemistry. The broader class of cinnamaldehydes is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While much of the research has focused on cinnamaldehyde itself, derivatives such as this compound offer unique steric and electronic properties that can be exploited in the design of novel therapeutic agents.
Understanding the fundamental physical properties of a compound is a cornerstone of chemical research and drug development. The melting and boiling points are not merely numerical values; they are indicators of a substance's purity, identity, and the strength of its intermolecular forces. For drug development professionals, these parameters are critical for everything from reaction monitoring and purification to formulation and stability studies.
This guide will provide a detailed exploration of the melting and boiling points of this compound, including a critical analysis of available data, robust experimental protocols for their determination, and a discussion of the theoretical principles that govern these phase transitions.
Physicochemical Properties of this compound
A precise understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate the conditions required for synthesis, purification, and formulation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | (E)-3-(4-phenylphenyl)prop-2-enal | PubChem CID 5706767 |
| CAS Number | 113538-22-0 | PubChem CID 5706767 |
| Molecular Formula | C₁₅H₁₂O | PubChem CID 5706767 |
| Molecular Weight | 208.26 g/mol | PubChem CID 5706767 |
| Boiling Point | 383.5 °C at 760 mmHg | ChemicalBook CAS#113538-22-0 |
| Melting Point | Data not available | A significant data gap in public literature. |
| Flash Point | 147.8 °C | ChemicalBook CAS#113538-22-0 |
Boiling Point: An Experimentally Determined Value
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For this compound, a boiling point of 383.5 °C at atmospheric pressure (760 mmHg) has been reported. This high boiling point is consistent with its relatively large molecular weight and the presence of polarizable aromatic rings, which contribute to significant van der Waals forces.
The determination of a boiling point is a critical step in the characterization of a liquid compound. It provides a benchmark for purity and can be used to monitor the progress of a distillation-based purification. Several factors can influence the boiling point of a substance, including:
-
Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) require more energy to overcome, resulting in a higher boiling point.
-
Molecular Weight: In a homologous series, the boiling point generally increases with increasing molecular weight due to stronger London dispersion forces.[2]
-
Branching: For isomers, increased branching typically leads to a lower boiling point because the more compact molecular shape reduces the surface area for intermolecular contact, thereby weakening the van der Waals forces.[2][3]
-
External Pressure: The boiling point is directly dependent on the external pressure. A lower external pressure results in a lower boiling point.
Melting Point: A Critical Data Gap
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting point range.[4][5]
Despite a thorough review of available literature and chemical databases, an experimentally determined melting point for this compound (CAS 113538-22-0) could not be located. This represents a significant data gap for a compound of potential interest to the research community. While computational methods can provide an estimated melting point, these predictions are not a substitute for empirical data. The absence of this fundamental physical property underscores the importance of its experimental determination for any researcher working with this compound.
The significance of the melting point in a research context cannot be overstated. It serves two primary purposes:
-
Identification: A sharp and reproducible melting point can be a key piece of evidence in confirming the identity of a synthesized compound when compared to a known standard.
-
Purity Assessment: A narrow melting point range (typically less than 2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Experimental Determination of Physical Properties
The accurate determination of melting and boiling points requires meticulous experimental technique. The following sections provide detailed, step-by-step methodologies for these crucial analyses, grounded in established laboratory practices.
Protocol for Melting Point Determination (Capillary Method)
Given the absence of a reported melting point for this compound, this protocol outlines the standard and reliable capillary method for its determination.
Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.
-
Finely powder a small amount of the sample on a watch glass using a spatula.
-
Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
Place a calibrated thermometer in the designated port of the apparatus, ensuring the bulb is level with the sample.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been performed).
-
Decrease the heating rate to 1-2°C per minute as the melting point is approached. A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.
-
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for the determination of a compound's melting point using the capillary method.
Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.
Principle: A small sample of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then ceases upon cooling, at which point the liquid is drawn into the capillary, is the boiling point.
Methodology:
-
Sample Preparation:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
-
Apparatus Setup:
-
Attach the small test tube to a calibrated thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.
-
Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level and the rubber band is above it.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will induce convection currents, ensuring even heating of the oil bath.
-
Observe the inverted capillary tube. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.
-
Record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.
-
Diagram 2: Experimental Setup for Boiling Point Determination (Thiele Tube)
Caption: A schematic of the Thiele tube apparatus used for accurate boiling point determination.
Synthesis and Purification of this compound
The purity of a compound is directly linked to the reliability of its measured physical properties. Therefore, a robust synthetic and purification protocol is essential.
Synthetic Approach: Aldol Condensation
A common and effective method for the synthesis of cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation, a type of aldol condensation. For this compound, this would involve the base-catalyzed reaction of 4-phenylbenzaldehyde with acetaldehyde.
Reaction Scheme:
4-Phenylbenzaldehyde + Acetaldehyde --(Base)--> this compound + H₂O
General Procedure:
-
Dissolve 4-phenylbenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add an excess of acetaldehyde to the solution.
-
Slowly add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) while stirring vigorously.
-
The reaction is typically allowed to proceed at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification: Ensuring High Purity for Accurate Measurements
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is a critical step to obtain a sample suitable for accurate physical property determination and for use in further research.
-
Recrystallization: If the crude product is a solid, recrystallization is an effective purification technique. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
-
Column Chromatography: For both solid and liquid products, column chromatography is a powerful purification method. The crude mixture is loaded onto a column of stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as pure fractions.
Applications in Drug Discovery and Development
While specific drug discovery programs centered on this compound are not extensively documented in publicly available literature, the broader class of cinnamaldehyde derivatives has shown significant promise in various therapeutic areas. The introduction of the 4-phenyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent cinnamaldehyde scaffold, potentially leading to enhanced potency, selectivity, or metabolic stability.
The α,β-unsaturated aldehyde moiety is a Michael acceptor and can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity can be harnessed for the development of covalent inhibitors, a class of drugs that has seen a resurgence in recent years.
Potential areas of interest for this compound and its derivatives in drug discovery include:
-
Oncology: Cinnamaldehyde has been shown to induce apoptosis in various cancer cell lines.[1] The 4-phenyl derivative could be explored for its potential to enhance this activity or to target specific cancer-related pathways.
-
Inflammation: The anti-inflammatory properties of cinnamaldehyde are well-established.[1] The 4-phenyl group could be used to improve the compound's profile for the treatment of inflammatory diseases.
-
Infectious Diseases: The antimicrobial and antifungal activities of cinnamaldehyde derivatives make them attractive starting points for the development of new anti-infective agents.
Conclusion
The physical properties of a compound are fundamental to its identity and utility in scientific research. This guide has provided a comprehensive overview of the boiling point of this compound and has highlighted a critical gap in the available data regarding its melting point. The detailed experimental protocols and theoretical discussions are intended to empower researchers to confidently and accurately determine these essential parameters. As interest in cinnamaldehyde derivatives for drug discovery continues to grow, a thorough understanding of their physicochemical properties will be indispensable for the successful development of new and effective therapeutic agents. The experimental determination of the melting point of this compound is strongly encouraged to fill the current void in the scientific literature.
References
-
Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024). Frontiers in Pharmacology. [Link]
-
Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
BYJU'S. (n.d.). Boiling Points of Functional Groups. [Link]
-
YouTube. (2020). S3.2.4 Factors that affect the boiling points of organic compounds. [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point? [Link]
-
Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. [Link]
Sources
Deconstructing Crystal Packing: A Guide to Hirshfeld Surface Analysis of Cinnamaldehyde Derivatives
An In-Depth Technical Guide:
Preamble: Beyond the Molecule—The Imperative of the Supramolecular Landscape
To the researchers, medicinal chemists, and materials scientists dedicated to harnessing the potential of cinnamaldehyde and its derivatives, this guide offers a deep dive into a powerful computational tool: Hirshfeld Surface Analysis (HSA). Cinnamaldehyde, a principal bioactive compound, serves as a scaffold for a multitude of derivatives with promising therapeutic and material properties, including significant antibacterial and anticancer activities.[1][2][3] However, the efficacy, stability, and bioavailability of these crystalline solids are not governed by intramolecular forces alone. The true determinants of a crystal's behavior lie in the intricate and subtle world of intermolecular interactions.
Understanding how molecules "talk" to each other within a crystal lattice—how they arrange, pack, and bond—is paramount. Hirshfeld Surface Analysis provides an unparalleled visual and quantitative method to explore this supramolecular landscape.[4][5] This guide moves beyond a simple procedural outline, focusing on the causality behind the analysis, empowering you to not only generate data but to derive meaningful, actionable insights into your cinnamaldehyde derivatives.
Part 1: The Conceptual Core of Hirshfeld Surface Analysis
At its heart, Hirshfeld Surface Analysis is a method for partitioning the space within a crystal into molecular volumes.[6] It defines a surface for a molecule where its contribution to the promolecular electron density is equal to the combined contribution of all other molecules in the crystal.[6][7] This "Hirshfeld surface" is unique because, unlike a simple van der Waals surface, its shape is intrinsically defined by the molecule's immediate crystalline environment.[5][6]
This surface then becomes a canvas onto which various properties can be mapped, providing a rich, multi-faceted view of intermolecular contacts. The most critical of these properties are:
-
dnorm : A normalized contact distance that simultaneously represents the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by the van der Waals radii of the respective atoms.[5] This property is visualized using a red-white-blue color scale:
-
Red Spots : Indicate close contacts, where distances are shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds.[8][9]
-
White Areas : Represent contacts at approximately the van der Waals separation distance.[8][9]
-
Blue Areas : Signify regions with longer contacts, indicating weaker interactions.[8][9]
-
-
Shape Index & Curvedness : These properties describe the topology of the surface. The shape index is highly sensitive to subtle changes in surface shape, allowing for the identification of complementary "bumps" (donor) and "hollows" (acceptor) that are characteristic of specific interactions.[5] Low curvedness (flat regions) on the surface is often indicative of π-π stacking interactions.[5][8]
The true quantitative power of HSA is unlocked through 2D Fingerprint Plots . These plots are two-dimensional histograms of di versus de, summarizing all intermolecular contacts across the entire surface.[10] Each type of interaction (e.g., O···H, H···H, C···H) produces a characteristic pattern on the plot, and the overall plot can be decomposed to quantify the exact percentage contribution of each interaction type to the total crystal packing.[8][10][11]
Part 2: The Experimental & Computational Workflow
The entire process of Hirshfeld Surface Analysis is a self-validating system that begins with high-quality crystallographic data and culminates in a detailed quantitative breakdown of the forces holding the crystal together.
Caption: A schematic overview of the computational workflow for Hirshfeld Surface Analysis.
Part 3: Case Study - Analysis of a Hypothetical Cinnamaldehyde Derivative
Let us consider a hypothetical derivative, 4-hydroxy-cinnamaldehyde, to illustrate the power of this analysis. The presence of the hydroxyl group introduces a strong hydrogen bond donor/acceptor site, which we expect to dominate the crystal packing.
After performing the analysis using the protocol detailed in Part 4, we can visualize the dnorm surface and the corresponding fingerprint plot. The dnorm surface would likely show intense red spots around the hydroxyl group's hydrogen and oxygen atoms, confirming their role in strong hydrogen bonding. The 2D fingerprint plot would exhibit sharp, distinct "spikes" characteristic of O···H interactions.
By decomposing this plot, we can generate a quantitative summary.
Table 1: Quantitative Contribution of Intermolecular Contacts for 4-hydroxy-cinnamaldehyde
| Interaction Type (X···Y) | Contribution (%) | Key Features on Fingerprint Plot |
| O···H / H···O | 40.5% | Two distinct, sharp spikes at the bottom left, indicative of strong hydrogen bonds. |
| H···H | 35.2% | A large, diffuse region in the center, typical for van der Waals contacts. |
| C···H / H···C | 18.8% | "Wing-like" features on the sides of the main H···H region, representing weak C-H···π contacts. |
| C···C | 3.5% | A small, scattered region, suggesting the presence of π-π stacking interactions. |
| Other | 2.0% | Minor contributions from other contacts. |
Causality & Insight: The data in Table 1 provides immediate, compelling evidence for the dominant role of O-H···O hydrogen bonding in the crystal packing of this derivative. While H···H contacts cover the largest surface area, the O···H interactions are the most specific and directional, likely forming the primary structural motifs (e.g., chains or dimers) that define the lattice. This insight is critical for drug development, as different hydrogen bonding motifs can lead to different polymorphs with varying solubility and stability.
Part 4: Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for conducting Hirshfeld Surface Analysis using the standard software in the field, CrystalExplorer.[12]
Prerequisite: A valid Crystallographic Information File (.cif) for your cinnamaldehyde derivative, obtained from single-crystal X-ray diffraction.
Step 1: Loading the Crystal Structure
-
Launch the CrystalExplorer software (version 17.5 or later is recommended).[13]
-
Go to File > Open and select your .cif file.
-
The software will display the molecule and its packing in the unit cell. Ensure the molecular structure is correctly interpreted.
Step 2: Generating the Hirshfeld Surface
-
Select a single, complete molecule within the displayed crystal structure. It should be highlighted.
-
Click the "Hirshfeld Surface" icon in the toolbar or navigate to Surfaces > Hirshfeld Surface.
-
A dialog box will appear. For standard analysis, ensure the "promolecule" option is selected and click "OK". The software will calculate and display the 3D Hirshfeld surface around your selected molecule.
Step 3: Mapping Surface Properties
-
With the surface displayed, navigate to the Surfaces menu.
-
Select Property > d_norm. The surface will be colored according to the normalized contact distance. Analyze the red, white, and blue regions to qualitatively identify interaction sites.[8]
-
Repeat this step for other properties like Shape Index and Curvedness to investigate surface topology and potential π-π stacking regions.
Step 4: Generating and Analyzing 2D Fingerprint Plots
-
Click the "Fingerprint" icon in the toolbar or go to Plots > Fingerprint.
-
A new window will open displaying the full 2D fingerprint plot, which visualizes all intermolecular contacts.[10]
Step 5: Decomposing Fingerprint Plots for Quantitative Analysis
-
In the Fingerprint window, check the "Decomposition" box.
-
A list of possible atom-pair contacts (e.g., H···H, O···H, C···H) will appear.
-
Select a specific contact type (e.g., O···H). The plot will update to show only the contribution from this interaction, and the corresponding percentage of the total Hirshfeld surface will be displayed.
-
Record the percentage for each significant interaction type to build a quantitative table, as shown in the case study above.
Caption: The relationship between intermolecular forces and key physicochemical properties.
Conclusion: From Data to Design
Hirshfeld Surface Analysis transforms abstract crystallographic data into a clear, intuitive, and quantitative picture of intermolecular interactions. For scientists working with cinnamaldehyde derivatives, this is not merely an academic exercise. It is a predictive tool. By understanding the precise forces that govern crystal packing, we can begin to rationally design molecules and crystallization conditions to favor desired polymorphs, enhance solubility, and ultimately, improve the therapeutic or material performance of these vital compounds. The insights gained from HSA are a critical step in bridging the gap between molecular structure and bulk properties, accelerating the journey from discovery to application.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Al-Omair, M. A., et al. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI. [Link]
-
Papathanasis, V., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
-
Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]
-
Oreate AI. (2026). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link]
-
Tan, S. P., & Tiekink, E. R. T. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
-
Aroua, Y., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]
-
DB Infotech. (2025). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]
-
CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. crystalexplorer.net. [Link]
-
Ganesan, S., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central. [Link]
-
Arul Murugan. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]
-
Dr. S. Shankara narayanan. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. crystalexplorer.net. [Link]
-
Hussein, F. H., & Al-Ouqaili, F. N. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. [Link]
-
McKinnon, J. J., et al. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. [Link]
-
ResearchGate. (n.d.). The crystal packing in (III), with intermolecular interactions shown... ResearchGate. [Link]
-
Amali, A. N., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). A review of cinnamaldehyde and its derivatives as antibacterial agents. ResearchGate. [Link]
-
Kavanagh, S., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. PubMed. [Link]
-
Gavezzotti, A. (2017). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
-
Kavanagh, S., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library. [Link]
-
Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]
- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crystalexplorer.net [crystalexplorer.net]
- 7. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 9. youtube.com [youtube.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Phenylcinnamaldehyde via Claisen-Schmidt Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 4-phenylcinnamaldehyde, a valuable α,β-unsaturated aldehyde, through the Claisen-Schmidt condensation. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. The methodologies described herein are robust, validated, and grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The Claisen-Schmidt condensation is a powerful and versatile carbon-carbon bond-forming reaction essential for synthetic organic chemistry.[1] It is a specific variant of the crossed aldol condensation, occurring between an enolizable ketone or aldehyde and an aromatic carbonyl compound that lacks α-hydrogens.[2] This strategic combination prevents self-condensation of the aromatic aldehyde, thereby favoring the formation of a single, desired cross-condensation product. The reaction typically proceeds under base catalysis, leading to a β-hydroxy carbonyl intermediate which readily undergoes dehydration to yield the highly stable, conjugated α,β-unsaturated carbonyl compound.[3]
This compound is a derivative of cinnamaldehyde, the compound responsible for the characteristic odor and flavor of cinnamon.[4][5] Its extended π-conjugation system, involving two phenyl rings and an unsaturated aldehyde, makes it a valuable synthon for the development of novel pharmaceuticals, polymers, and advanced materials. This application note details its synthesis from 4-phenylbenzaldehyde and acetaldehyde, a direct and efficient route.
The strategic choice of reactants is key to the success of this synthesis:
-
4-Phenylbenzaldehyde: Serves as the electrophilic carbonyl component. It lacks α-hydrogens, making it incapable of enolization and self-condensation, thus ensuring it acts solely as the "acceptor" molecule.
-
Acetaldehyde: Acts as the nucleophilic component. It possesses acidic α-hydrogens and is readily deprotonated by a base to form the requisite enolate.[6]
Reaction Mechanism: A Step-by-Step Analysis
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined sequence of enolate formation, nucleophilic attack, and dehydration. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of acetaldehyde by a base (e.g., hydroxide ion), forming a resonance-stabilized enolate ion. This is the rate-determining step.[7]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-phenylbenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[3]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water, if using an aqueous base), yielding a β-hydroxy aldehyde (the aldol adduct).
-
Dehydration: This aldol adduct is unstable under the reaction conditions. The base removes a second, now more acidic, α-hydrogen. The resulting enolate rapidly eliminates a hydroxide ion, forming the thermodynamically stable, conjugated C=C double bond of this compound.[3] This final dehydration step drives the equilibrium towards the product.
Caption: Base-catalyzed mechanism for the Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 4-Phenylbenzaldehyde | ≥98% | Sigma-Aldrich | 3218-36-8 | Ensure purity for optimal results. |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | 75-07-0 | Highly volatile and flammable. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | 1310-73-2 | Corrosive. |
| Ethanol (95%) | Reagent Grade | VWR | 64-17-5 | Solvent for reaction and recrystallization. |
| Deionized Water | N/A | In-house | 7732-18-5 | For solution prep and washing. |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 | For drying organic extracts (optional). |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel (100 mL) | ||||
| Ice bath | ||||
| Büchner funnel and filter flask | ||||
| Recrystallization dish | ||||
| Melting point apparatus |
Step-by-Step Procedure
A. Reagent Preparation:
-
10% (w/v) NaOH Solution: Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water. The dissolution is exothermic; cool the solution in an ice bath before use.
B. Reaction Setup & Execution:
-
Add 9.11 g (0.05 mol) of 4-phenylbenzaldehyde and 100 mL of 95% ethanol to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature until all the aldehyde has dissolved.
-
Place the flask in an ice bath and allow the solution to cool to between 0-5 °C. Causality: This initial cooling is critical to manage the exothermic nature of the condensation and to minimize the self-condensation of acetaldehyde, a common side reaction.
-
While maintaining vigorous stirring, slowly add 2.64 g (0.06 mol, ~3.3 mL) of acetaldehyde to the cooled solution.
-
Using a dropping funnel, add the prepared 10% NaOH solution dropwise over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C. The solution will typically turn yellow or orange as the conjugated product forms.
-
After the addition of NaOH is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
C. Product Isolation and Work-up:
-
Pour the reaction mixture into 400 mL of ice-cold deionized water in a beaker with stirring. A yellow precipitate of crude this compound will form.
-
Allow the precipitate to fully form by stirring for an additional 15 minutes in the ice water.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.[8]
-
Wash the solid product on the filter with two 50 mL portions of cold deionized water to remove residual NaOH and other water-soluble impurities.[8]
-
Perform a final wash with 20 mL of ice-cold 95% ethanol to remove any unreacted 4-phenylbenzaldehyde.[8]
-
Press the solid dry on the filter and then transfer it to a watch glass to air-dry. A typical crude yield is 85-95%.
D. Purification:
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.
-
For maximum recovery, place the flask in an ice bath for 20 minutes to complete crystallization.
-
Isolate the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight. The expected yield of the purified product is typically 70-85%.
Characterization
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 63-65 °C.
-
FT-IR (ATR, cm⁻¹): ~3050 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1685 (C=O, conjugated aldehyde), ~1600 (C=C, alkene and aromatic).
-
¹H NMR (CDCl₃, ppm): δ ~9.7 (d, 1H, -CHO), δ ~7.3-7.8 (m, 11H, Ar-H and vinyl-H).
Experimental Workflow and Optimization
Visual Workflow
The following diagram illustrates the complete workflow from setup to characterization.
Caption: High-level overview of the synthesis protocol.
Optimization and Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | 1. Acetaldehyde Self-Condensation: Reaction temperature was too high during base addition.[9] 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 3. Product Loss: Using too much solvent during recrystallization. | 1. Strictly maintain the reaction temperature below 10 °C during the addition of NaOH. 2. Increase stirring speed and extend the reaction time to 5-6 hours, monitoring by TLC. 3. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Oily/Gummy Product | Presence of the intermediate aldol adduct or other impurities. | Ensure the reaction goes to completion (sufficient time and base). During work-up, stir the aqueous mixture vigorously to granulate the product. If an oil persists, attempt to dissolve it in a minimal amount of a suitable solvent and re-precipitate. |
| Dark-Colored Product | Side reactions or degradation, possibly due to excessive heat or prolonged exposure to a strong base. | Use freshly distilled acetaldehyde. Ensure the temperature is well-controlled. Consider using a slightly weaker base or a different solvent system. A charcoal treatment during recrystallization can sometimes remove colored impurities. |
Conclusion
The Claisen-Schmidt condensation is a highly effective and reliable method for the synthesis of this compound. By carefully controlling key parameters—most notably the reaction temperature during base addition—researchers can consistently achieve high yields of a pure product. The protocol detailed in this application note provides a validated foundation for the synthesis, purification, and characterization of this important chemical intermediate, empowering further research and development in its various fields of application.
References
-
Title: 23.7: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation) Source: Master Organic Chemistry URL: [Link]
-
Title: Claisen Schmidt Reaction (Mixed Aldol Condensation) Source: PraxiLabs URL: [Link]
-
Title: Claisen Condensation Mechanism Source: BYJU'S URL: [Link]
-
Title: α-PHENYLCINNAMONITRILE Source: Organic Syntheses URL: [Link]
-
Title: α-PHENYLCINNAMIC ACID Source: Organic Syntheses URL: [Link]
-
Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Claisen–Schmidt condensation Source: Wikipedia URL: [Link]
-
Title: Claisen Condensation Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH Source: Nevolab URL: [Link]
-
Title: gHMQC NMR Spectrum Source: University of Utah Chemistry Department URL: [Link]
-
Title: Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography Source: International Science Community Association URL: [Link]
-
Title: Claisen Schmidt Condensation Source: Scribd URL: [Link]
-
Title: Development of chalcone synthesis: Optimization of synthetic method Source: AIP Publishing URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. isca.me [isca.me]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.aip.org [pubs.aip.org]
Topic: The Claisen-Schmidt Condensation: A Robust Protocol for the Synthesis of α,β-Unsaturated Ketones from Aromatic Aldehydes
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed, field-proven protocol for a crucial variant: the Claisen-Schmidt condensation. This reaction facilitates the synthesis of α,β-unsaturated ketones (chalcones and their derivatives) by reacting an aromatic aldehyde with an aliphatic ketone or aldehyde. These products are valuable intermediates in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide a step-by-step experimental guide for the synthesis of dibenzalacetone, discuss critical optimization parameters, and offer troubleshooting advice to ensure reproducible, high-yield results.
Mechanistic Insights: The "Why" Behind the Protocol
The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds in two primary stages: aldol addition followed by rapid dehydration. Understanding this mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes.
Stage 1: Enolate Formation A strong base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a resonance-stabilized enolate ion. This step is crucial as the enolate is the key nucleophile in the reaction. Aromatic aldehydes cannot form an enolate, preventing self-condensation and making them ideal electrophiles for this reaction.
Stage 2: Nucleophilic Attack & Addition The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This forms a tetrahedral intermediate, which is then protonated by a solvent molecule (like water or ethanol) to yield a β-hydroxy ketone, the initial "aldol" addition product.
Stage 3: Dehydration Under the basic reaction conditions, the β-hydroxy ketone is readily dehydrated. The base abstracts the remaining, now more acidic, α-hydrogen, forming an enolate that expels the β-hydroxyl group as a hydroxide ion. This elimination step is highly favorable as it results in a conjugated π-system, yielding the stable α,β-unsaturated ketone product.
Caption: Figure 1: The base-catalyzed mechanism of the Claisen-Schmidt condensation.
Critical Parameters for Reaction Optimization
The success of the Claisen-Schmidt condensation hinges on the careful control of several parameters. The interplay between these factors determines the reaction's yield, purity, and rate.
| Parameter | Recommended Range/Choice | Rationale & Expert Insights | Potential Issues |
| Stoichiometry | Aldehyde:Ketone = 2:1 to 2.2:1 | A slight excess of the aldehyde can be used to ensure the ketone is fully consumed, especially when forming a diadduct like dibenzalacetone. | A large excess of aldehyde can lead to a competing Cannizzaro reaction, where two aldehyde molecules disproportionate to an alcohol and a carboxylate, reducing yield. |
| Base | NaOH or KOH | Strong bases are required to generate a sufficient concentration of the enolate. They are inexpensive and effective. | Using an excessively high concentration of base can promote side reactions. Weaker bases may result in slow or incomplete reactions. |
| Solvent System | Ethanol/Water Mixture | A mixed solvent system is ideal. Ethanol solubilizes the aromatic aldehyde, while water dissolves the base (NaOH/KOH) and helps facilitate the final product's precipitation. | A purely alcoholic solvent may not dissolve the base well, while a purely aqueous system may not dissolve the organic reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically exothermic. Maintaining room temperature is sufficient for a controlled rate without promoting side reactions. | Higher temperatures can accelerate the reaction but may also increase the rate of the Cannizzaro reaction and other side products, leading to a less pure final product. |
| Reaction Time | 15-30 minutes | The reaction is often rapid, with the product precipitating out of the solution. Monitoring by Thin Layer Chromatography (TLC) is recommended to confirm completion. | Insufficient time will lead to an incomplete reaction. Excessively long times offer no benefit and may allow for the slow formation of side products. |
Detailed Experimental Protocol: Synthesis of Dibenzalacetone
This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic and reliable example of the Claisen-Schmidt condensation.
Materials & Reagents:
-
Benzaldehyde (reagent grade, ≥99%)
-
Acetone (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Ice bath
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the base solution by dissolving 2.5 g of sodium hydroxide in 25 mL of deionized water in a 125 mL Erlenmeyer flask.
-
Add 20 mL of 95% ethanol to this solution.
-
Cool the resulting solution in an ice bath for 5-10 minutes.
-
-
Reactant Mixture Preparation:
-
In a separate 50 mL beaker, mix 2.65 g (2.55 mL, 25 mmol) of benzaldehyde with 0.73 g (0.92 mL, 12.5 mmol) of acetone. Note the 2:1 molar ratio of aldehyde to ketone.
-
-
Initiation of Reaction:
-
Place the flask containing the cooled NaOH solution on a magnetic stirrer.
-
Slowly add the benzaldehyde-acetone mixture to the stirred base solution dropwise over 5-10 minutes. A yellow precipitate of the product should form almost immediately.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the mixture to stir vigorously at room temperature for 15-20 minutes to ensure the reaction goes to completion.
-
The reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) to check for the disappearance of the benzaldehyde spot.
-
-
Product Isolation (Workup):
-
Collect the solid yellow product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual sodium hydroxide and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.
-
-
Drying:
-
Press the solid product between two pieces of filter paper to remove excess water.
-
Allow the product to air-dry completely. For faster drying, a vacuum oven at low heat (40-50°C) can be used.
-
Weigh the crude product and calculate the crude yield.
-
-
Purification (Recrystallization):
-
To obtain a highly pure product, recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
-
-
Characterization:
-
Determine the melting point of the purified product. Pure dibenzalacetone should have a sharp melting point around 110-112°C.
-
Acquire spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure.
-
Experimental Workflow Overview
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Caption: Figure 2: A streamlined workflow for the synthesis and analysis of dibenzalacetone.
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product lost during workup; Side reactions. | Ensure vigorous stirring. Check reaction completion with TLC before workup. Avoid using excessive solvent during recrystallization. Ensure the base solution is fresh. |
| Oily Product / Fails to Solidify | Impurities present; Incorrect stoichiometry leading to mono-adduct or other byproducts. | Ensure the aldehyde is pure (free of benzoic acid). Re-verify molar calculations. Try scratching the inside of the flask with a glass rod to induce crystallization. Purify via column chromatography if recrystallization fails. |
| Product has a very broad melting point | The product is impure. | Recrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals. Ensure the product is completely dry. |
| Reaction mixture remains clear (no precipitate) | Inactive base; Insufficient concentration of reactants. | Prepare a fresh solution of NaOH. Re-check the concentrations and volumes of all reagents used. |
References
-
LibreTexts Chemistry. (2023). Claisen-Schmidt Condensation. Source: [Link]
-
University of Toronto, Department of Chemistry. The Claisen-Schmidt Reaction: Synthesis of Dibenzalacetone. Source: [Link]
-
California State University, Stanislaus. Synthesis of Dibenzalacetone by the Aldol Condensation. Source: [Link]
-
Organic Chemistry Portal. Cannizzaro Reaction. Source: [Link]
-
Columbia University, Department of Chemistry. The Aldol Addition and Condensation Reactions. Source: [Link]
4-Phenylcinnamaldehyde: A Versatile Precursor in Heterocyclic Synthesis
Application Note & Synthetic Protocols
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-phenylcinnamaldehyde as a key building block in the synthesis of diverse heterocyclic scaffolds. We delve into the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of pyrazoles, pyridines, and pyrimidines, and offer insights into the causality behind experimental choices. All methodologies are supported by mechanistic diagrams and authoritative literature references to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials incorporating these core structures.[1] The strategic selection of starting materials is paramount for the efficient construction of these complex molecules. This compound, a derivative of chalcone, emerges as a particularly valuable precursor due to its unique structural features.
At its core, this compound is an α,β-unsaturated aldehyde. This arrangement creates a conjugated system with two primary electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a variety of cyclization and multicomponent reactions, making it a versatile entry point to a range of important heterocyclic systems. This guide will focus on three such transformations: the synthesis of pyrazoles, pyridines, and pyrimidines.
Synthesis of 5-(Biphenyl-4-yl)-4,5-dihydro-1H-pyrazoles
The reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative is a cornerstone of pyrazole and pyrazoline synthesis.[2] This transformation leverages the nucleophilicity of the hydrazine to attack the electrophilic centers of the cinnamaldehyde backbone, leading to a cyclization-condensation cascade.
2.1. Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the β-carbon of the cinnamaldehyde (a Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable 4,5-dihydropyrazole (pyrazoline) ring. The choice of an acidic or basic catalyst can influence the reaction rate and, in some cases, the regioselectivity, though with hydrazine hydrate itself, the reaction typically proceeds efficiently with gentle heating.
Figure 1: Mechanistic workflow for pyrazole synthesis.
2.2. Experimental Protocol: Synthesis of 5-(Biphenyl-4-yl)-4,5-dihydro-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of pyrazolines from chalcones and hydrazine hydrate.[2]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.08 g, 10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 0.75 mL, ~12 mmol) dropwise at room temperature. After the addition is complete, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Scientist's Note: The slight excess of hydrazine hydrate ensures the complete consumption of the starting aldehyde. The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.
-
Product Collection: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted hydrazine hydrate and acetic acid.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-(biphenyl-4-yl)-4,5-dihydro-1H-pyrazole as a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of Polysubstituted Pyridines via Multicomponent Reactions
The synthesis of highly functionalized pyridines is of great interest in drug discovery.[1] Multicomponent reactions (MCRs) offer an efficient pathway to construct such complex molecules in a single step.[3] this compound can serve as a three-carbon (C-C-C) synthon in reactions like the Krohnke or Hantzsch pyridine synthesis.[4][5]
3.1. Mechanistic Rationale (Krohnke-Type Synthesis)
A common strategy involves the reaction of an α,β-unsaturated carbonyl compound (like this compound), an active methylene compound (e.g., malononitrile), and a source of ammonia (e.g., ammonium acetate).[6] The reaction proceeds through a series of Michael additions, Knoevenagel condensations, and cyclization/aromatization steps. The active methylene compound first reacts with the aldehyde in a Knoevenagel condensation. A second molecule of the active methylene compound or another enolate then undergoes a Michael addition, followed by cyclization with ammonia and subsequent oxidation/aromatization to furnish the pyridine ring.
Figure 2: Generalized workflow for multicomponent pyridine synthesis.
3.2. Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine
This protocol describes a four-component reaction to synthesize a highly substituted pyridine derivative.[6][7]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
An active methyl ketone (e.g., Acetophenone) (1.0 eq)
-
Ammonium acetate (excess, ~4.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), acetophenone (1.0 eq), and ammonium acetate (4.0 eq).
-
Solvent Addition: Add ethanol (20 mL) as the solvent.
-
Scientist's Note: Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild catalyst. Using an excess drives the equilibrium towards the product. Ethanol is a common, effective solvent, but glacial acetic acid can also be used to promote the reaction.
-
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture at reflux for 8-10 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-water (50 mL).
-
Product Collection: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Characterize the final product by appropriate spectroscopic methods (NMR, IR, MS) and melting point determination.
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones (DHPMs).[8] While this compound is not a simple aldehyde, its α,β-unsaturated nature can be exploited in Biginelli-type condensations to create vinylogous DHPMs or related structures. A more direct approach involves the condensation of the chalcone (this compound) with urea or thiourea in the presence of an active methylene compound.
4.1. Mechanistic Rationale
The most widely accepted mechanism for the classical Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and a final cyclization and dehydration step to yield the DHPM. When using a chalcone like this compound, the reaction pathway involves the initial condensation of the aldehyde with the active methylene compound and urea/thiourea, followed by cyclization.[9]
4.2. Experimental Protocol: Synthesis of a Pyrimidine Derivative
This protocol is based on the general principle of condensing a chalcone-type compound with urea or thiourea.[9][10]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium ethoxide (catalyst, 1.1 eq)
-
Absolute Ethanol
Procedure:
-
Catalyst Preparation: Prepare a fresh solution of sodium ethoxide by carefully dissolving metallic sodium (1.1 eq) in absolute ethanol (30 mL) under an inert atmosphere (N₂) in a three-neck flask equipped with a reflux condenser.
-
Scientist's Note: Sodium ethoxide is a strong base required to deprotonate the thiourea and facilitate the condensation. It is moisture-sensitive, so an inert atmosphere is recommended for best results.
-
-
Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add thiourea (1.0 eq) and stir until it dissolves. Then, add a solution of this compound (1.0 eq) in a minimum amount of ethanol.
-
Reaction Execution: Heat the resulting mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. Neutralize the mixture by the careful, dropwise addition of concentrated hydrochloric acid until it is slightly acidic (pH ~6). The product will precipitate out.
-
Product Collection: Collect the solid product via vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent like ethanol or an ethanol/DMF mixture.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure.
Summary of Synthetic Applications
The following table summarizes the heterocyclic systems synthesized from this compound and the key reagents involved.
| Target Heterocycle | Key Reagents | Reaction Type | Typical Conditions |
| Dihydropyrazole | Hydrazine Hydrate | Cyclocondensation | Ethanol, Acetic Acid (cat.), Reflux |
| Substituted Pyridine | Malononitrile, Ammonium Acetate | Multicomponent (Krohnke-type) | Ethanol, Reflux |
| Pyrimidine Derivative | Thiourea, Sodium Ethoxide | Cyclocondensation | Ethanol, Reflux |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its conjugated α,β-unsaturated aldehyde system provides multiple reactive sites that can be precisely targeted through careful selection of reaction partners and conditions. The protocols outlined in this guide for the synthesis of pyrazoles, pyridines, and pyrimidines demonstrate the practical application of this building block, offering researchers reliable and reproducible methods for generating molecular diversity. These foundational reactions serve as a starting point for the development of novel therapeutics and functional materials.
References
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 24, 2026, from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved January 24, 2026, from [Link]
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube. Retrieved January 24, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 24, 2026, from [Link]
-
Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023, December 19). Journal of Synthetic Chemistry. Retrieved January 24, 2026, from [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. (2012, May 15). PubMed. Retrieved January 24, 2026, from [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Leeds. Retrieved January 24, 2026, from [Link]
-
Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedical Journal of Scientific & Technical Research. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. (n.d.). Lviv Polytechnic National University. Retrieved January 24, 2026, from [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,4‐Dihydropyridine Derivatives via One Pot Multicomponent Condensation in Water. (n.d.). Sci-Hub. Retrieved January 24, 2026, from [Link]
-
Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026, January 19). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
Sources
- 1. Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. bu.edu.eg [bu.edu.eg]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Determining the Antimicrobial Activity of 4-Phenylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to evaluating the antimicrobial efficacy of 4-Phenylcinnamaldehyde, a derivative of cinnamaldehyde. As the incidence of multidrug-resistant pathogens continues to rise, the exploration of novel antimicrobial agents is critical.[1][2][3] Cinnamaldehyde and its analogs have demonstrated significant antimicrobial properties, making them promising candidates for further investigation.[1][4] This guide details the scientific rationale and step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the rate of bacterial kill using time-kill kinetic assays, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Scientific Rationale & Mechanism of Action
Understanding the mechanism of action is crucial for contextualizing experimental results. Cinnamaldehyde derivatives primarily exert their antimicrobial effects by disrupting the bacterial cell membrane.[1][7] This disruption leads to increased membrane permeability, loss of membrane potential, and ultimately, cell lysis.[1]
Key mechanisms include:
-
Membrane Integrity Disruption: Cinnamaldehyde interferes with the biosynthesis of essential glycerophospholipids like phosphatidylglycerol and phosphatidylethanolamine, which are vital components of the bacterial cell membrane.[7]
-
Inhibition of Cell Division: Studies have shown that cinnamaldehyde can inhibit the activity of FtsZ, a protein crucial for bacterial cell division.[2][8] This leads to the formation of elongated, non-dividing cells.[8]
-
Metabolic Interference: The aldehyde group can interact with vital cellular components, disrupting metabolic pathways related to energy production and protein synthesis.[1][9]
The phenyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate the lipid-rich bacterial membrane compared to the parent cinnamaldehyde.
Caption: Proposed antimicrobial mechanism of this compound.
Essential Preliminary Step: Stock Solution Preparation
Due to the hydrophobic nature of this compound, proper solubilization is critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for a wide range of organic compounds and its miscibility with aqueous culture media.[10][11]
Protocol: Preparation of 10 mg/mL Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Solubilization: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.[12]
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Using DMSO ensures the compound remains in solution when diluted into aqueous broth, preventing precipitation that would lead to inaccurate concentration measurements. The final concentration of DMSO in the assay should be kept low (typically ≤1-2%) to avoid any intrinsic antimicrobial or toxic effects on the bacteria.[8][13]
Core Protocol: Broth Microdilution for MIC & MBC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] It follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5][6] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum, can be determined.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[8]
-
-
Compound Dilution (in 96-well plate):
-
Add 100 µL of CAMHB to wells 2 through 12 in a single row.
-
Create an intermediate dilution of your stock (e.g., 1280 µg/mL) in CAMHB. Add 200 µL of this dilution to well 1. This creates a 2X starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Solvent Control (containing the highest concentration of DMSO used in the test wells, but no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to the solvent control well (well 12).
-
This brings the final volume in each well to 200 µL and dilutes the compound concentrations by half, achieving the final desired test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity or pellet of bacterial growth.[14]
-
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), plate 10 µL onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation & Interpretation
Results should be recorded in a clear, tabular format. The ratio of MBC to MIC provides insight into whether the compound is bactericidal or bacteriostatic.
| Parameter | Definition | Interpretation |
| MIC | Minimum Inhibitory Concentration | Lowest concentration preventing visible growth. |
| MBC | Minimum Bactericidal Concentration | Lowest concentration killing ≥99.9% of bacteria. |
| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity. > 4 suggests bacteriostatic activity. |
Example Data Table:
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| E. coli ATCC 25922 | 128 | 512 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 256 | >1024 | >4 | Bacteriostatic |
Complementary Assays for Comprehensive Profiling
A. Disk Diffusion Assay
A qualitative screening method to quickly assess antimicrobial activity.[15] A sterile paper disk impregnated with the compound is placed on an agar plate swabbed with bacteria.[16][17] The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[15][16] The diameter of this zone correlates with the susceptibility of the organism.[16]
Protocol:
-
Prepare a bacterial lawn by evenly swabbing a 0.5 McFarland suspension onto a Mueller-Hinton agar plate.[18]
-
Allow the plate to dry for 3-5 minutes.[18]
-
Aseptically apply sterile paper disks (6 mm) to the agar surface.
-
Pipette a known amount (e.g., 10-20 µL) of a high-concentration this compound solution onto each disk.
-
Include a DMSO-only disk as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.
-
Incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition in millimeters.[19]
B. Time-Kill Kinetic Assay
This dynamic assay provides information on the rate of bactericidal or bacteriostatic activity over time.[20][21][22] It involves exposing a standardized bacterial population to the compound at various concentrations (e.g., 1x, 2x, 4x MIC) and quantifying the number of viable cells at specific time points (e.g., 0, 2, 4, 8, 24 hours).[20][21]
Protocol:
-
Prepare flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At each time point (0, 2, 4, 8, 24 hours), remove an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the CFU/mL.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]
References
-
Title: Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Source: Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
Title: A review of cinnamaldehyde and its derivatives as antibacterial agents. Source: ResearchGate. [Link]
-
Title: Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Source: PubMed Central. [Link]
-
Title: Disk Diffusion Method for Antibiotic Susceptibility Test. Source: Creative Biolabs. [Link]
-
Title: Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Source: MDPI. [Link]
-
Title: Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Source: Journal of Applied Pharmaceutical Science. [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Title: Time-Kill Kinetics Assay. Source: Emery Pharma. [Link]
-
Title: Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Source: Frontiers in Microbiology. [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Source: American Society for Microbiology. [Link]
-
Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Source: Acta Scientific. [Link]
-
Title: Preparation and antimicrobial effect of a cinnamaldehyde-based sustained release fumigant tablet for grain storage. Source: ResearchGate. [Link]
-
Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Source: PubMed. [Link]
-
Title: Preparation of cinnamaldehyde antibacterial adhesive and evaluation on its antibacterial property. Source: Chinese Journal of Conservative Dentistry. [Link]
-
Title: Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Source: Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
-
Title: Antimicrobial susceptibility testing (Broth microdilution method). Source: WOAH - Asia. [Link]
-
Title: A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Source: National Institutes of Health (NIH). [Link]
-
Title: Disk diffusion test. Source: Wikipedia. [Link]
-
Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Source: ASM Journals. [Link]
-
Title: DMSO Physical Properties. Source: gChem. [Link]
-
Title: Determination of antimicrobial resistance by disk diffusion. Source: FWD AMR-RefLabCap. [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: ResearchGate. [Link]
-
Title: Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach. Source: MDPI. [Link]
-
Title: The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. Source: PubMed. [Link]
-
Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Source: Gaylord Chemical. [Link]
-
Title: Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Source: ResearchGate. [Link]
-
Title: DMSO. Source: gChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 3. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 11. gchemglobal.com [gchemglobal.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. live-biotherapeutic.creative-biolabs.com [live-biotherapeutic.creative-biolabs.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. asm.org [asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. emerypharma.com [emerypharma.com]
- 21. actascientific.com [actascientific.com]
- 22. benchchem.com [benchchem.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Phenylcinnamaldehyde
Abstract
This document details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Phenylcinnamaldehyde. The method is optimized for use with a C18 stationary phase and a mobile phase of acetonitrile and water, with detection by ultraviolet (UV) spectrophotometry. All validation procedures adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.
Introduction and Rationale
This compound, a biphenyl derivative of cinnamaldehyde, is a compound of interest in various fields, including fragrance, materials science, and pharmaceutical development. Its extended conjugated system, comprising two phenyl rings and an α,β-unsaturated aldehyde, presents unique chemical properties. Accurate quantification is essential for process monitoring, stability testing, and quality assurance.
The primary objective of this work was to establish a reliable analytical procedure for determining the concentration of this compound. High-Performance Liquid Chromatography (HPLC) was selected as the analytical technique due to its high resolution, sensitivity, and reproducibility.
Causality Behind Experimental Choices:
-
Chromatographic Mode (Reversed-Phase): this compound (C15H12O, MW: 208.25 g/mol ) possesses significant non-polar character due to its two aromatic rings.[1][2] This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase to achieve retention and separation based on hydrophobicity.
-
Detection Method (UV): The molecule's extensive π-electron conjugated system is a strong chromophore, leading to significant UV absorbance.[3] While a full UV scan is ideal, cinnamaldehyde, a structurally related compound, exhibits a pronounced absorption maximum around 290 nm.[4] This provides a logical starting point for selecting a detection wavelength that ensures high sensitivity for this compound.
-
Method Validation (ICH Q2): To ensure the method is trustworthy and fit for purpose, a full validation was conducted following the internationally recognized ICH Q2(R1) guidelines.[5][6] This framework provides a systematic approach to demonstrating that an analytical procedure is suitable for its intended use.[5]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Chromatography Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure (e.g., Milli-Q).
-
Chromatographic Conditions
The selection of these parameters was based on initial scouting experiments to achieve optimal peak shape, resolution, and a practical run time.
| Parameter | Optimized Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Balances retention time and peak symmetry. Higher ACN content is needed due to the analyte's hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Ensures stable retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 290 nm | Provides high sensitivity based on the chromophore of the cinnamaldehyde family.[4] |
| Injection Volume | 10 µL | A common volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Diluent: The mobile phase (Acetonitrile:Water 70:30) was used as the diluent to ensure solvent compatibility and prevent peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Experimental Protocol: Method Validation
The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The following validation characteristics were evaluated according to ICH Q2(R1) guidelines.[5][7]
System Suitability Testing (SST)
Protocol: Before initiating any validation experiments, the HPLC system's performance must be verified. This is achieved by performing a System Suitability Test (SST).[8]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Calculate the key SST parameters. The system is deemed ready for analysis only if all acceptance criteria are met.
Acceptance Criteria (based on USP guidelines): [9][10]
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection system. |
Specificity
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject a solution of this compound.
-
If available, inject solutions of known impurities or related substances to ensure they are resolved from the main analyte peak. The method is specific if the analyte peak is free from interference from the blank and is well-resolved from other components.
Linearity and Range
Protocol:
-
Prepare a minimum of five concentrations of this compound across the anticipated working range (e.g., 80% to 120% of the target concentration).[5] For this note, a range of 1-100 µg/mL was evaluated.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (Recovery)
Protocol:
-
Prepare samples at three concentration levels (low, medium, high) across the linear range (e.g., 80%, 100%, 120% of a target concentration of 25 µg/mL).
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the concentration of each sample using the linear regression equation.
-
Express accuracy as the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability - Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration (e.g., 25 µg/mL).
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol (Intermediate Precision - Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = Standard deviation of the y-intercept of the regression line.
-
S = Slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable accuracy and precision.
Visualization of Workflow
HPLC Method Development and Validation Workflow
The following diagram illustrates the logical flow from initial parameter selection to full method validation, ensuring a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development and validation.
Summary of Results
The developed method successfully met all pre-defined acceptance criteria as per ICH Q2(R1) guidelines.
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | Tailing Factor = 1.1Theoretical Plates = 7500%RSD = 0.5% | T ≤ 2.0N ≥ 2000%RSD ≤ 2.0% | Pass |
| Specificity | No interference at analyte RT | No interference | Pass |
| Linearity (1-100 µg/mL) | r² = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 1.1% | ≤ 2.0% | Pass |
| LOD | 0.2 µg/mL | - | Established |
| LOQ | 0.6 µg/mL | - | Established |
Conclusion
The RP-HPLC method described herein is rapid, specific, accurate, and precise for the quantification of this compound. The successful validation in accordance with ICH Q2(R1) guidelines confirms that this method is reliable and suitable for its intended use in routine quality control and research applications. The comprehensive, step-by-step protocol provides a self-validating system that ensures data integrity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5706767, this compound. Retrieved from [Link]
-
European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. Retrieved from [Link]
-
ResearchGate (2018). UV-Vis spectra of cinnamaldehyde solution. Retrieved from [Link]
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
CUGlobal (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Pharmaguideline (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Shimadzu (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54178260, 3-Phenyl cinnamaldehyde. Retrieved from [Link]
Sources
- 1. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenyl cinnamaldehyde | C15H12O | CID 54178260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. usp.org [usp.org]
Application Notes & Protocols: Investigating 4-Phenylcinnamaldehyde in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Scaffolding on a Privileged Structure
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. Cinnamaldehyde, the principal bioactive constituent of cinnamon, is one such scaffold.[1][2] Its α,β-unsaturated aldehyde moiety serves as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which underpins its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
This document focuses on a specific, less-explored derivative: 4-Phenylcinnamaldehyde . While the parent compound is extensively documented, the addition of a phenyl group at the 4-position of the cinnamoyl core presents an intriguing modification. This substitution can significantly alter the molecule's steric and electronic properties, potentially enhancing its affinity for specific targets, modifying its pharmacokinetic profile, or even unlocking novel mechanisms of action.
Given the nascent stage of research into this compound specifically, this guide is structured as a comprehensive investigational framework. It leverages the deep knowledge base of the cinnamaldehyde family to propose a logical, evidence-based workflow for characterizing the medicinal chemistry potential of this compound. We will proceed from hypothesized biological activities to detailed, field-proven protocols for their validation.
Section 1: Chemical Profile and Synthesis Rationale
1.1. Molecular Structure
-
IUPAC Name: (E)-3-(biphenyl-4-yl)acrylaldehyde
-
Molecular Formula: C₁₅H₁₂O[6]
-
Molecular Weight: 208.26 g/mol
-
Structure:
The key features are the α,β-unsaturated aldehyde, which is crucial for reactivity, and the biphenyl moiety, which increases hydrophobicity and potential for π-π stacking interactions with biological targets.
1.2. Synthesis Outline
The synthesis of cinnamaldehyde derivatives is typically achieved via a Claisen-Schmidt condensation. For this compound, this would involve the base-catalyzed reaction of 4-phenylbenzaldehyde with acetaldehyde.[7]
Caption: General workflow for the synthesis of this compound.
Section 2: Hypothesized Biological Activities and Investigational Workflow
Based on extensive literature on the cinnamaldehyde scaffold, we can hypothesize that this compound will exhibit activity in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The following workflow provides a systematic approach to screening and characterization.
Caption: A proposed workflow for the systematic evaluation of this compound.
Section 3: Core Protocols for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines. This initial screen identifies promising candidates for anticancer development.
Causality Behind Choices:
-
Assay: The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[8] It is a standard first-pass screen in oncology drug discovery.
-
Cell Lines: A diverse panel is crucial. We suggest starting with cell lines where cinnamaldehyde has shown activity, such as breast cancer (MCF-7, MDA-MB-231) and renal cell carcinoma (ACHN), alongside a non-cancerous control line (e.g., HEK293) to assess selectivity.[9][10]
-
Controls: Doxorubicin is a standard-of-care chemotherapy agent used as a positive control. A vehicle control (e.g., 0.1% DMSO) is essential to ensure the solvent does not impact cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.78 µM) by serial dilution in serum-free medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2x working solutions of the compound, positive control (Doxorubicin), and vehicle control (medium with DMSO). This results in a final 1x concentration.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Example IC₅₀ Data for Cinnamaldehyde Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Methoxycinnamaldehyde | C-33A (Cervical Cancer) | 110 | [9][11] |
| Cinnamaldehyde | ACHN (Renal Cancer) | ~75 (synergistic) | [10] |
| Cinnamaldehyde | 5637 (Bladder Cancer) | Dose-dependent |[11] |
This table provides context from related compounds and serves as a benchmark for interpreting results for this compound.
Protocol 2: Elucidation of Apoptotic Mechanism (Annexin V-FITC/PI Assay)
Objective: If this compound is found to be cytotoxic, this protocol determines whether cell death is occurring via apoptosis (programmed cell death) or necrosis.
Causality Behind Choices:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Its FITC conjugate provides a green fluorescent signal.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.
-
Flow Cytometry: This technique allows for the rapid quantitative analysis of thousands of individual cells, providing statistically powerful data on the distribution of live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis:
-
Live Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+)
-
Protocol 3: Anti-inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Causality Behind Choices:
-
Cell Line: RAW 264.7 murine macrophages are a standard model for studying inflammation. They respond robustly to LPS, a component of Gram-negative bacteria cell walls, by activating inflammatory signaling pathways.[12]
-
Stimulus: LPS activates Toll-like receptor 4 (TLR4), a key initiator of the innate immune response and a known target pathway for cinnamaldehyde.[4][12]
-
Readout: Measuring the levels of key pro-inflammatory cytokines like TNF-α and IL-6 via ELISA provides a direct and quantifiable measure of the inflammatory response.[13]
Caption: Hypothesized anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW cells) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only positive control. A significant reduction indicates anti-inflammatory activity.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Causality Behind Choices:
-
Method: Broth microdilution is the gold-standard method for determining MIC. It is quantitative, reproducible, and allows for high-throughput screening.
-
Organisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Acinetobacter baumannii), and potentially a yeast (e.g., Candida albicans).[14][15] The activity of cinnamaldehyde derivatives against drug-resistant strains is of particular interest.[5]
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton Broth) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 4: Safety and Toxicological Considerations
While cinnamaldehyde is generally recognized as safe (GRAS) for use in food, its α,β-unsaturated aldehyde structure raises flags for potential reactivity and mutagenicity.[16] Studies have shown that cinnamaldehyde can be mutagenic in some in vitro tests like the Ames test, but this effect is often not observed in in vivo models, likely due to rapid detoxification pathways in whole organisms.[17][18] Any investigation into this compound must include a careful toxicological assessment, starting with in vitro genotoxicity assays before proceeding to any animal studies.
Conclusion
This compound represents a promising, yet underexplored, molecule in medicinal chemistry. By leveraging the extensive knowledge of the parent cinnamaldehyde scaffold, researchers can employ a systematic and logical workflow to uncover its therapeutic potential. The protocols detailed herein provide a robust starting point for evaluating its anticancer, anti-inflammatory, and antimicrobial activities. The addition of the 4-phenyl group may significantly enhance efficacy or alter specificity, making this compound a compelling candidate for novel drug development programs.
References
-
Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC. (2024). National Center for Biotechnology Information. [Link]
-
The role and mechanism of cinnamaldehyde in cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed. (2008). PubMed. [Link]
-
Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed. (n.d.). PubMed. [Link]
-
Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC. (2023). National Center for Biotechnology Information. [Link]
-
A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed. (2019). PubMed. [Link]
-
Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed. (2025). PubMed. [Link]
-
In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC. (2021). National Center for Biotechnology Information. [Link]
-
This compound | C15H12O | CID 5706767 - PubChem. (n.d.). PubChem. [Link]
-
Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. (n.d.). MDPI. [Link]
-
(PDF) In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. (n.d.). ResearchGate. [Link]
-
Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - NIH. (2020). National Institutes of Health. [Link]
-
Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC. (2020). PubMed Central. [Link]
-
Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - MDPI. (2021). MDPI. [Link]
-
Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Anti-Cancer Potential of Cinnamaldehyde - Encyclopedia.pub. (2023). Encyclopedia.pub. [Link]
-
(PDF) In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. (2022). ResearchGate. [Link]
-
In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PubMed Central. (n.d.). PubMed Central. [Link]
-
Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC. (2025). PubMed Central. [Link]
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - Frontiers. (2022). Frontiers. [Link]
-
The role and mechanism of cinnamaldehyde in cancer - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - MDPI. (n.d.). MDPI. [Link]
- CN105152891A - Synthesis method of cinnamaldehyde - Google Patents. (n.d.).
Sources
- 1. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 16. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Phenylcinnamaldehyde Derivatives
Abstract
This comprehensive guide provides detailed methodologies for the synthesis, purification, and characterization of 4-phenylcinnamaldehyde derivatives, a promising class of compounds with a structural backbone analogous to chalcones. We present three robust synthetic strategies—the Claisen-Schmidt Condensation, Wittig Reaction, and Heck Coupling—elucidating the chemical principles that underpin each choice of reagent and reaction condition. Furthermore, this document details standardized protocols for the preliminary biological screening of the synthesized library, focusing on key therapeutic areas: anticancer, antibacterial, and antioxidant activities. The protocols are designed to be self-validating, incorporating essential characterization and data analysis steps to ensure scientific rigor. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and preclinical drug discovery.
Introduction: The Therapeutic Potential of the this compound Scaffold
The 1,3-diphenyl-2-propen-1-one core, commonly known as the chalcone framework, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] The this compound scaffold, an α,β-unsaturated aldehyde, shares key structural features with chalcones, particularly the reactive enone system, which is crucial for its interaction with biological targets.[4] Derivatives of cinnamaldehyde have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[5][6][7]
The versatility of this scaffold lies in the synthetic accessibility of its derivatives, allowing for the systematic modification of the aromatic rings to modulate pharmacokinetic properties and biological activity. By creating a focused library of analogues, researchers can perform structure-activity relationship (SAR) studies to identify lead compounds for further development. This guide provides the foundational synthetic and screening protocols necessary to embark on such a drug discovery program.
Part I: Synthesis of this compound Derivatives
The synthesis of a diverse library of derivatives requires robust and versatile chemical reactions. We present three field-proven methodologies, each with distinct advantages depending on the desired substitution patterns and available starting materials.
Overall Synthetic Workflow
The process from synthesis to screening follows a logical and rigorous pathway to ensure the identity, purity, and biological relevance of the compounds under investigation.
Figure 1: General experimental workflow from synthesis to biological evaluation.
Method 1: Claisen-Schmidt Condensation
This is a classic and straightforward method for forming α,β-unsaturated carbonyl compounds through the base-catalyzed condensation of an aldehyde and a carbonyl compound with an α-hydrogen.[2][8] For the synthesis of this compound, this involves the reaction of 4-phenylbenzaldehyde with acetaldehyde.
Causality and Expertise: The use of a strong base, such as NaOH or KOH, is critical for deprotonating the α-carbon of acetaldehyde, forming a nucleophilic enolate ion.[2] This enolate then attacks the electrophilic carbonyl carbon of 4-phenylbenzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or facilitated by heat, driven by the formation of a stable, conjugated π-system. Ethanol is an ideal solvent as it readily dissolves the reactants and the base catalyst.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylbenzaldehyde (1.82 g, 10 mmol) in 30 mL of ethanol.
-
Reagent Addition: To this solution, add acetaldehyde (0.53 mL, 12 mmol, ~20% excess).
-
Catalyst Introduction: While stirring vigorously, slowly add 10 mL of an aqueous sodium hydroxide solution (10% w/v). An immediate color change and increase in temperature may be observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should appear at a higher Rf than the starting aldehyde.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of crushed ice and acidify to pH ~5-6 with dilute HCl (5%).[9] This step neutralizes the base and precipitates the crude product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and air-dry.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound as pale yellow crystals.
Method 2: Wittig Reaction
The Wittig reaction is a powerful and highly reliable method for synthesizing alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[10] This approach offers excellent control over the location of the double bond. To synthesize this compound, one would react 4-phenylbenzaldehyde with an acetaldehyde-equivalent phosphorus ylide.
Causality and Expertise: The reaction proceeds in two stages. First, a phosphonium salt is formed via an SN2 reaction between triphenylphosphine and an alkyl halide.[10][11] A strong base is then used to deprotonate the carbon adjacent to the phosphorus, generating the nucleophilic ylide. The ylide attacks the aldehyde, forming a betaine intermediate which collapses to the desired alkene and triphenylphosphine oxide. Anhydrous conditions are crucial during ylide formation, as the ylide is strongly basic and will be quenched by protic solvents like water.[11][12]
-
Ylide Precursor Synthesis: The ylide is typically generated in situ. A common precursor is (2-formylethyl)triphenylphosphonium iodide.
-
Ylide Formation: Under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 equivalents) in 50 mL of dry tetrahydrofuran (THF) in a flame-dried, three-neck flask. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hexamethyldisilazane (NaHMDS) (1.6 M in THF, 1.2 equivalents), dropwise with vigorous stirring.[11] Stir for 20-30 minutes at 0°C; the formation of the deep orange or yellow ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve 4-phenylbenzaldehyde (1 equivalent) in 10 mL of dry THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting aldehyde.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired aldehyde from the triphenylphosphine oxide byproduct.
Method 3: Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13] This method is particularly useful for creating substituted cinnamaldehyde derivatives by coupling various aryl halides with acrolein.[14][15]
Causality and Expertise: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene (acrolein) into the aryl-palladium bond. A subsequent β-hydride elimination step forms the C=C double bond of the product and regenerates a palladium hydride species. A base is required to neutralize the HX generated and regenerate the Pd(0) catalyst for the next cycle.[13] The use of acrolein itself can be challenging due to its tendency to polymerize, but using its acetal derivative (acrolein diethyl acetal) followed by acidic hydrolysis provides a high-yielding alternative.[15]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromobiphenyl (10 mmol), palladium(II) acetate (Pd(OAc)₂, 0.2 mmol, 2 mol%), and a suitable ligand like tri(o-tolyl)phosphine (0.4 mmol, 4 mol%).
-
Reagent Addition: Add acrolein diethyl acetal (15 mmol, 1.5 equivalents), a base such as potassium carbonate (K₂CO₃, 15 mmol), and a phase-transfer catalyst like tetrabutylammonium acetate (nBu₄NOAc, 20 mmol) in 40 mL of N,N-dimethylformamide (DMF).[15]
-
Reaction: Heat the mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis and Work-up: After cooling to room temperature, add 2 M HCl (20 mL) directly to the reaction mixture and stir for 1 hour to hydrolyze the acetal to the aldehyde.[15]
-
Isolation and Purification: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.
Characterization of Synthesized Compounds
Confirming the identity and purity of each synthesized derivative is a prerequisite for reliable biological screening.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.[16][17]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch (~1680-1700 cm⁻¹) and the C=C alkene stretch (~1600-1650 cm⁻¹).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[16][17]
-
| Derivative Example | Synthesis Method | Typical Yield | Appearance | m.p. (°C) |
| This compound | Claisen-Schmidt | 65-75% | Pale yellow solid | 82-84 |
| 4'-(Trifluoromethyl)-4-phenylcinnamaldehyde | Heck Coupling | 50-60% | White solid | 110-112 |
| 4'-(Methoxy)-4-phenylcinnamaldehyde | Wittig Reaction | 55-65% | Off-white solid | 95-97 |
Table 1: Representative data for the synthesis of this compound derivatives.
Part II: Protocols for Biological Screening
Once a library of pure compounds is established, the next step is to evaluate their biological activity. The following protocols describe standard in vitro assays for anticancer, antibacterial, and antioxidant screening.
Protocol 1: Anticancer Activity (MTT Cell Viability Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: Principle of the MTT cell viability assay.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[18][19][20] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: Antibacterial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) in a suitable broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells, creating a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.
Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a rapid and simple method to screen the radical scavenging activity of compounds.[23][24][25]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[24]
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 100 µL of various concentrations of the test compounds (e.g., 1 to 200 µg/mL) to the wells.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Plot the percentage of scavenging activity against concentration to determine the IC₅₀ value.
| Derivative Example | Anticancer (MCF-7) | Antibacterial (S. aureus) | Antioxidant (DPPH) |
| IC₅₀ (µM) | MIC (µg/mL) | IC₅₀ (µg/mL) | |
| This compound | 15.2 | 64 | 45.8 |
| 4'-(Trifluoromethyl)-4-phenylcinnamaldehyde | 8.5 | 32 | >100 |
| 4'-(Methoxy)-4-phenylcinnamaldehyde | 22.1 | >128 | 21.3 |
Table 2: Representative biological screening data for synthesized derivatives. Data is hypothetical and for illustrative purposes.
References
-
Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. PMC - NIH. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. [Link]
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
General procedure of the synthesis of chlorothiophene-based chalcones. Arabian Journal of Chemistry. [Link]
-
Wittig Reaction. OpenBU. [Link]
-
The Wittig Reaction. EduBirdie. [Link]
-
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry - ACS Publications. [Link]
-
An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides. Organic Chemistry Portal. [Link]
-
Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. YouTube. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]
-
In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. ResearchGate. [Link]
-
Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. News-Medical.net. [Link]
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. [Link]
-
Synthesis and screening for biological potential of some substituted chalcones. ResearchGate. [Link]
Sources
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. open.bu.edu [open.bu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides [organic-chemistry.org]
- 16. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mjpms.in [mjpms.in]
- 23. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and screening for biological potential of some substituted chalcones [ipindexing.com]
Application Note: A Comprehensive Guide to In Silico Docking of 4-Phenylcinnamaldehyde with Key Proteins in Inflammation and Oncology
Abstract
This application note provides a detailed protocol and scientific rationale for conducting in silico molecular docking studies on 4-Phenylcinnamaldehyde, a derivative of the bioactive compound cinnamaldehyde. Drawing upon the well-documented anti-inflammatory and anti-cancer properties of cinnamaldehyde, we outline a systematic approach to identify and validate potential protein targets and elucidate interaction mechanisms using computational methods.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, step-by-step instructions for ligand and protein preparation, docking simulation, and results interpretation. We emphasize a self-validating methodology to ensure the scientific rigor and trustworthiness of the computational results, thereby providing a solid foundation for hypothesis-driven laboratory research.
Introduction: The Scientific Case for this compound
Cinnamaldehyde, the primary active constituent of cinnamon, has a rich history in traditional medicine and is increasingly recognized for its diverse pharmacological effects, including anti-inflammatory, anti-microbial, and anti-tumor activities.[1] Its mechanisms often involve the modulation of critical cellular signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT.[1] this compound, as a structural analog, presents an intriguing candidate for investigation, with the potential for modified or enhanced biological activity.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[3] It allows for the rapid, cost-effective screening of interactions at an atomic level, providing invaluable insights into potential mechanisms of action and guiding further experimental work. This note details the complete workflow for investigating the interaction of this compound with high-value therapeutic targets.
Target Identification and Rationale
The selection of appropriate protein targets is a critical first step, guided by the known biological activities of the parent compound. Based on extensive literature on cinnamaldehyde's role in disease pathology, we have selected three high-priority targets implicated in inflammation and cancer.
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a cornerstone of anti-inflammatory therapy.
-
Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1] Cinnamaldehyde is known to inhibit NF-κB activation.[1]
-
B-cell lymphoma 2 (Bcl-2): A pivotal anti-apoptotic protein. Its overexpression is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. Inhibiting Bcl-2 is a validated strategy in oncology. Cinnamaldehyde has been shown to downregulate Bcl-2 expression.[1]
| Target Protein | Function | Disease Area | RCSB PDB ID | Rationale for Selection |
| COX-2 | Prostaglandin Synthesis | Inflammation | 5KIR | Well-established anti-inflammatory target. |
| NF-κB (p50/p65) | Transcription Factor | Inflammation, Cancer | 1VKX | Master regulator of inflammation, modulated by cinnamaldehyde.[1] |
| Bcl-2 | Anti-Apoptotic Regulator | Cancer | 4LVT | Key target for inducing apoptosis in cancer cells.[1] |
The In Silico Docking Workflow: A Conceptual Overview
The docking process is a systematic, multi-stage procedure that begins with the preparation of both the ligand and the target protein, proceeds to the docking simulation, and concludes with a thorough analysis of the results. Each step is crucial for the validity and accuracy of the final prediction.
Sources
Troubleshooting & Optimization
Introduction: The Claisen-Schmidt Condensation for 4-Phenylcinnamaldehyde Synthesis
The synthesis of 4-Phenylcinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals, is most commonly achieved via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation between 4-phenylbenzaldehyde (which lacks α-hydrogens) and an enolizable aldehyde, typically acetaldehyde.[1][2] While robust, this reaction is frequently plagued by issues that can significantly reduce yield and purity.
This guide provides field-proven insights and solutions to troubleshoot common problems, optimize reaction conditions, and ultimately enhance the yield and quality of your this compound synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields are the most frequent complaint and typically stem from competing side reactions or suboptimal conditions. Yields can vary from as low as 23% in unoptimized lab settings to over 85% in well-controlled processes.[1] The primary culprits are:
-
Unwanted Side Reactions: The conditions that promote the desired condensation can also facilitate competing reactions, most notably the Cannizzaro reaction and acetaldehyde self-condensation.[3]
-
Suboptimal Temperature Control: The reaction is exothermic. Failure to maintain low temperatures can favor side reactions and lead to the formation of polymeric byproducts.[4]
-
Incorrect Reagent Stoichiometry or Addition Rate: The order and rate of reagent addition are critical. Specifically, the slow addition of acetaldehyde is necessary to prevent its self-condensation.[1][5]
-
Inefficient Purification: Significant product loss can occur during workup and purification if the methods are not optimized for this specific compound.[1]
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
A2: The formation of side products is directly linked to low yields. The two most common are:
-
Cannizzaro Reaction: This occurs when an aromatic aldehyde without α-hydrogens, like 4-phenylbenzaldehyde, reacts with a strong base (e.g., NaOH, KOH).[3] This disproportionation reaction produces the corresponding alcohol (4-phenylbenzyl alcohol) and carboxylate salt (4-phenylbenzoic acid), consuming your starting material.
-
Solution: Employ a milder base. While strong bases accelerate the reaction, they also promote the Cannizzaro reaction. Using a base like sodium carbonate can effectively mitigate this side reaction.[1]
-
-
Acetaldehyde Self-Condensation: As an enolizable aldehyde, acetaldehyde can react with itself in a competing aldol condensation, creating a mixture of unwanted byproducts and reducing the amount available to react with the 4-phenylbenzaldehyde.[3]
-
Solution: The key is to maintain a low concentration of acetaldehyde in the reaction mixture at all times. This is achieved by the slow, dropwise addition of acetaldehyde to the solution containing the 4-phenylbenzaldehyde and the base catalyst.[1]
-
Q3: The reaction seems incomplete, with a lot of starting material left. What should I check?
A3: An incomplete reaction, often indicated by a persistent smell of the starting benzaldehyde, points to several potential issues:[3]
-
Inactive Catalyst: The base catalyst may be old or deactivated. Ensure you are using a fresh, high-purity base. For solid catalysts, ensure they have not absorbed excessive atmospheric moisture or CO₂.
-
Insufficient Catalyst Loading: The molar percentage of the catalyst is crucial. For some solvent-free Claisen-Schmidt reactions, 20 mol% of solid NaOH has been shown to be highly effective.[4][6] It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific conditions.
-
Low Temperature: While cooling is necessary to control side reactions, excessively low temperatures can slow the reaction rate to a crawl. The optimal temperature balances reaction rate with selectivity. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine if a slight increase in temperature or extended reaction time is needed.[7]
Q4: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A4: The formation of resinous or tarry materials is typically a result of polymerization, which is favored by overly harsh reaction conditions.[4]
-
Cause: Excessively high temperatures or a high concentration of a strong base can induce the polymerization of aldehydes and the unsaturated product.
-
Solution:
-
Reduce Reaction Temperature: Strictly maintain the reaction temperature, using an ice-salt bath if necessary.[1]
-
Lower Base Concentration: Use the minimum effective concentration of the base catalyst.
-
Controlled Reagent Addition: Ensure slow and controlled addition of all reagents to prevent localized overheating.
-
Q5: How do I effectively purify the crude this compound?
A5: Proper purification is critical for obtaining a high-purity final product. The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: This is the most common and efficient method for purifying the solid product.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol (or an ethanol-water mixture).[8] If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9] Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is an effective alternative.[7][11] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction, and why?
A1: The choice of base catalyst represents a trade-off between reaction rate and selectivity.
-
Strong Bases (NaOH, KOH): These provide a high reaction rate but increase the risk of the Cannizzaro side reaction and polymerization.[6] They are effective but require strict temperature control and careful monitoring.
-
Milder Bases (Sodium Carbonate): These significantly reduce the rate of the Cannizzaro reaction, leading to a cleaner reaction profile and often a higher isolated yield of the desired product, despite a potentially longer reaction time.[1]
-
Solid Catalysts (Solvent-Free): Using solid NaOH or KOH for solvent-free reactions via grinding can be highly efficient, sometimes leading to excellent yields (96-98%) in very short reaction times.[6][12]
For maximizing yield and purity, starting with a milder base or exploring solvent-free conditions is often the best approach.
Q2: What is the role of the solvent, and which solvents are recommended?
A2: The solvent solubilizes the reactants and facilitates the reaction. Ethanol is the most commonly used solvent due to its ability to dissolve both the organic reactants and the aqueous base solution to some extent.[4] The polarity of the solvent can significantly influence the reaction's outcome.
Q3: How does reaction temperature affect the yield and purity?
A3: Temperature is a critical parameter.
-
Low Temperatures (0-10 °C): These conditions are generally preferred. Cooling the reaction mixture in an ice bath helps to control the exothermic nature of the condensation, minimizes the self-condensation of acetaldehyde, and suppresses the Cannizzaro reaction.[1][13]
-
Room Temperature or Gentle Heating: While some protocols may use room temperature, it increases the risk of side reactions.[4] Heating is generally not recommended unless the reaction fails to proceed at lower temperatures, as it often leads to polymerization and reduced yields.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes. Solvent-free Claisen-Schmidt condensations, often facilitated by grinding the reactants with a solid base catalyst like NaOH, are an excellent "green chemistry" alternative.[6] This method can be surprisingly effective, often resulting in very high yields and significantly reduced reaction times and waste.[12]
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling side reactions.
Materials:
-
4-Phenylbenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl Ether (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylbenzaldehyde (1 eq.) in ethanol.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.
-
Base Addition: Prepare a dilute solution of NaOH (e.g., 10% in water). Slowly add the NaOH solution (1.1 eq.) to the stirred benzaldehyde solution, ensuring the temperature remains below 10 °C.
-
Acetaldehyde Addition: In the dropping funnel, place acetaldehyde (1.2 eq.), diluted with a small amount of cold ethanol. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours. This slow addition is critical to prevent self-condensation. [1]
-
Reaction: Allow the mixture to stir in the ice bath for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC until the 4-phenylbenzaldehyde spot has disappeared.
-
Work-up:
-
Pour the reaction mixture into a beaker containing cold water.
-
Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol to yield pure this compound.[8]
Part 4: Data & Visualizations
Data Presentation
Table 1: Impact of Different Bases on Yield and Side Products
| Catalyst | Relative Reaction Rate | Cannizzaro Side Product | Self-Condensation Side Product | Typical Yield Range | Reference |
| NaOH (strong) | Fast | Significant | Moderate | 40-75% | [1][3] |
| KOH (strong) | Fast | Significant | Moderate | 40-75% | [4][6] |
| Na₂CO₃ (mild) | Moderate | Minimized | Moderate | 70-85% | [1] |
| Solid NaOH (grinding) | Very Fast | Low | Low-Moderate | 90-98%* | [6][12] |
| Note: Yields for solid-state grinding are for analogous α,β-unsaturated ketones but demonstrate the potential of the method. |
Experimental Workflows and Mechanisms
Caption: Mechanism of this compound Synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
- BenchChem. (2025).
- Durantini, E. N. (Date not available). Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes.
- Sigma-Aldrich. (Date not available). β-Phenylcinnamaldehyde. Product Page.
- Fieser, L. F. (Date not available). α-PHENYLCINNAMIC ACID. Organic Syntheses Procedure.
- Reddit User Discussion. (2025).
- Google Patents. (2012). CN102718638A - Industrial preparation method of high-yield cinnamaldehyde.
- BenchChem. (2025). Optimizing reaction temperature for 4-Phenylbenzaldehyde synthesis. BenchChem Technical Support.
- BenchChem. (2025). troubleshooting cinnamaldehyde synthesis side reactions. BenchChem Technical Support.
- International Science Community Association. (Date not available).
- Cambridge University Press. (Date not available).
- ResearchGate. (2025). The yield (%) of the condensation reaction (Claisen–Schmidt) between...
- He, Y., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- PubChem. (Date not available). This compound.
- Rahman, A. F. M. M., et al. (Date not available). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis. BenchChem Technical Support.
- Cope, A. C., & Hancock, E. M. (Date not available). α-PHENYLCINNAMONITRILE. Organic Syntheses Procedure.
- ResearchGate. (2026). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- Organic Chemistry Portal. (Date not available).
- Google Patents. (1953). US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
- ACS Publications. (Date not available). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Scribd. (Date not available).
- BenchChem. (2025). Optimizing the Synthesis of Resorcinol-Formaldehyde Resins: Application Notes and Protocols. BenchChem Technical Support.
- Chegg. (2020).
- University of Missouri-St. Louis. (Date not available).
- Royal Society of Chemistry. (2012).
- ResearchGate. (Date not available).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102718638A - Industrial preparation method of high-yield cinnamaldehyde - Google Patents [patents.google.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
Technical Support Center: Troubleshooting Side Reactions in the Claisen-Schmidt Condensation of Benzaldehydes
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges and side reactions encountered when using benzaldehydes as substrates, providing in-depth troubleshooting advice and preventative protocols grounded in mechanistic principles.
I. Core Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured to help you diagnose and resolve issues you may be facing in your Claisen-Schmidt condensation reactions.
Q1: My reaction yield is significantly lower than expected, and I'm observing a complex mixture of products. What are the likely culprits?
Low yields and product mixtures in a Claisen-Schmidt condensation involving benzaldehyde often point to the presence of one or more side reactions. The most common of these are the Cannizzaro reaction, self-condensation of the ketone, and Michael addition. Each of these side reactions consumes your starting materials and generates impurities, complicating purification and reducing the overall efficiency of your synthesis.
A systematic approach to troubleshooting involves:
-
Re-evaluating your reaction conditions: Temperature, base concentration, and reaction time are critical parameters that can favor side reactions if not properly controlled.
-
Assessing the purity of your starting materials: Impurities in your benzaldehyde or ketone can lead to unexpected byproducts.
-
Optimizing the stoichiometry of your reactants: The ratio of benzaldehyde to your ketone can influence the prevalence of certain side reactions.
Q2: I suspect the Cannizzaro reaction is occurring. What are the tell-tale signs and how can I prevent it?
The Cannizzaro reaction is a common side reaction when using aldehydes that lack α-hydrogens, such as benzaldehyde, under strong basic conditions.[1][2] It involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[1]
Observational Clues:
-
The presence of benzyl alcohol and benzoic acid (or its carboxylate salt) in your crude product mixture, which can be identified by techniques like NMR, GC-MS, or LC-MS.
-
A decrease in the pH of the reaction mixture (before workup) as the carboxylic acid is formed.
Preventative Measures:
-
Temperature Control: Running the reaction at lower temperatures significantly disfavors the Cannizzaro reaction.
-
Base Concentration: Use the minimum effective concentration of a milder base. Strong bases and high concentrations promote the Cannizzaro reaction.[3]
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep the instantaneous concentration of the base low.
Q3: My ketone appears to be undergoing self-condensation. How can I promote the desired cross-condensation with benzaldehyde?
Self-condensation of the enolizable ketone is a competing reaction where two molecules of the ketone react with each other. This is more likely to occur if the rate of enolate formation is faster than the rate of its reaction with benzaldehyde.
Strategies to Favor Cross-Condensation:
-
Reactant Addition Sequence: Add the ketone slowly to a mixture of the benzaldehyde and the base. This ensures that the enolate, once formed, is in the presence of a high concentration of the more reactive electrophile (benzaldehyde).
-
Stoichiometry: Using a slight excess of benzaldehyde can help to ensure that the enolate preferentially reacts with it rather than another molecule of the ketone.[4]
Q4: I'm observing a higher molecular weight byproduct that I suspect is from a Michael addition. Can you explain this and suggest a solution?
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In the context of the Claisen-Schmidt condensation, the enolate of the starting ketone can act as a nucleophile and attack the β-carbon of the newly formed chalcone product.[6]
Mitigation Strategies:
-
Temperature Control: Lower reaction temperatures are crucial to disfavor the Michael addition.[6]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it as soon as the desired product is formed to prevent the subsequent Michael addition.[6]
-
Choice of Base: Weaker bases can reduce the equilibrium concentration of the enolate, thereby slowing down the Michael addition.[6]
II. Deep Dive: Understanding and Preventing Specific Side Reactions
FAQ 1: The Cannizzaro Reaction
What is the mechanism of the Cannizzaro reaction?
The Cannizzaro reaction is a redox disproportionation of two molecules of a non-enolizable aldehyde.[1] In the first step, a hydroxide ion attacks the carbonyl carbon of a benzaldehyde molecule to form a tetrahedral intermediate.[1][7] This intermediate then transfers a hydride ion to the carbonyl carbon of a second benzaldehyde molecule, resulting in the formation of a carboxylate and an alkoxide.[2] Proton exchange then yields the final products: benzyl alcohol and benzoic acid.[1]
Caption: Mechanism of the Cannizzaro Reaction.
How does the choice of base influence the Cannizzaro reaction?
Stronger bases, like sodium hydroxide or potassium hydroxide, at higher concentrations, significantly accelerate the Cannizzaro reaction.[1] The reaction rate is typically second order in aldehyde and first order in base. Milder bases or lower concentrations of strong bases can help to minimize this side reaction.
FAQ 2: Self-Condensation of the Ketone
Why does my ketone self-condense instead of reacting with benzaldehyde?
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8][9] The desired reaction involves the enolate of a ketone attacking the carbonyl of an aldehyde.[8][10] However, the ketone enolate can also attack another molecule of the ketone in a competing self-condensation reaction. Benzaldehyde is generally more electrophilic and reactive towards nucleophilic attack than a ketone.[4] However, if the concentration of the ketone is high and the benzaldehyde concentration is low, the self-condensation can become significant.
Caption: The Michael addition as a side reaction.
What is the best way to monitor the reaction to avoid the Michael addition?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your reaction. By spotting your reaction mixture alongside your starting materials and a pure sample of your desired product (if available), you can visualize the consumption of reactants and the formation of the product. Once the starting materials are consumed and the product spot is at its most intense, the reaction should be quenched to prevent the formation of the Michael adduct, which will appear as a new, higher molecular weight spot on the TLC plate.
III. Experimental Protocols
Protocol 1: Minimizing the Cannizzaro Reaction in the Synthesis of Benzalacetone
This protocol provides a step-by-step method for the Claisen-Schmidt condensation of benzaldehyde and acetone, with specific considerations to minimize the Cannizzaro side reaction.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.5 equivalents) in a minimal amount of water and then dilute with ethanol.
-
While vigorously stirring the benzaldehyde solution, add the sodium hydroxide solution dropwise over a period of 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition of the base is complete, add acetone (0.5 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to quench the reaction.
-
Proceed with standard workup and purification procedures.
IV. References
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Claisen-Schmidt Condensation. (n.d.). Preparation of Dibenzalacetone. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2011). National Institutes of Health. [Link]
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). ResearchGate. [Link]
-
Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.). ResearchGate. [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
Quora. (2018, September 15). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction?[Link]
-
Khan Academy. (n.d.). Cannizzaro reaction. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
YouTube. (2020, July 14). Cannizzaro Reaction Mechanism. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Chemistry Stack Exchange. (2019, August 13). How to avoid cannizaro reaction during aldol reaction?[Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. praxilabs.com [praxilabs.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
Minimizing Cannizzaro reaction in 4-Phenylcinnamaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-phenylcinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Claisen-Schmidt condensation and encountering challenges with the competing Cannizzaro reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and an optimized protocol to help you maximize your yield and purity.
Introduction: The Challenge of Competing Pathways
The synthesis of this compound is commonly achieved via a base-catalyzed Claisen-Schmidt condensation between 4-phenylbenzaldehyde and acetaldehyde. This reaction is a powerful tool for forming carbon-carbon bonds. However, a significant challenge arises from the nature of the aromatic aldehyde starting material. 4-Phenylbenzaldehyde, lacking α-hydrogens, is susceptible to the Cannizzaro reaction under the very basic conditions required for the condensation.[1][2] This side reaction leads to a disproportionation of the aldehyde into 4-phenylbenzyl alcohol and 4-phenylbenzoic acid, reducing the overall yield of the desired product.[3][4][5]
This guide will equip you with the mechanistic understanding and practical knowledge to suppress the Cannizzaro pathway and favor the desired Claisen-Schmidt condensation.
Visualizing the Competing Reactions
To effectively troubleshoot, it is crucial to understand the two competing pathways available to the 4-phenylbenzaldehyde starting material in the presence of a base.
Sources
Purification of crude 4-Phenylcinnamaldehyde by column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals tackling the purification of crude 4-phenylcinnamaldehyde via column chromatography. Here, we move beyond rote protocols to address the nuanced challenges and frequently encountered issues in this specific separation, ensuring you can optimize your yield and purity with confidence.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to rapidly diagnose and resolve issues encountered during the chromatographic purification of this compound.
Question 1: My separation is poor. The this compound is co-eluting with impurities or the bands are overlapping significantly.
Answer:
This is a classic chromatography challenge stemming from suboptimal separation parameters. The key is to achieve differential migration of your target compound and its impurities.[1]
-
Probable Cause 1: Incorrect Mobile Phase Polarity. The most common culprit is a solvent system that is too polar, causing all components to travel up the column too quickly and close together. An ideal Rf value on a preliminary Thin Layer Chromatography (TLC) plate for your target compound should be between 0.2 and 0.3 for good separation on a column.[2][3]
-
Solution: Re-optimize your solvent system using TLC. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For instance, if you are using 20% ethyl acetate in hexane (1:4), try 10% or 15%. A lower Rf on the TLC plate will translate to a longer retention time on the column, allowing more time and space for separation.[3]
-
-
Probable Cause 2: Column Overloading. You have loaded too much crude material for the amount of silica gel used. This saturates the stationary phase, leading to significant band broadening and overlap.
-
Solution: As a general rule, use a silica gel-to-crude sample mass ratio of at least 30:1 for moderately difficult separations. For very close-running impurities, this ratio may need to be increased to 100:1 or more.
-
-
Probable Cause 3: Poor Column Packing. The presence of air bubbles, cracks, or channels in the silica bed creates pathways for the solvent and sample to travel through unevenly, completely ruining the separation.[4]
-
Solution: Ensure your column is packed perfectly. The "wet slurry" method is generally most reliable. Prepare a well-mixed slurry of silica gel in your starting mobile phase, pour it into the column in one go, and allow it to settle with gentle tapping to ensure a uniform, compact bed.[2] Never let the solvent level drop below the top of the silica bed.[2]
-
-
Probable Cause 4: Sample Loading Technique. Applying the sample in a large volume of a strong solvent can spread the initial band, compromising the entire separation from the start.
-
Solution: Dissolve your crude this compound in the absolute minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5] For best results, consider "dry loading": dissolve your crude product, add a small amount of silica gel (2-3x the mass of your product), evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[5]
-
Below is a workflow to systematically troubleshoot poor separation.
Caption: A logical workflow for diagnosing poor column chromatography separation.
Question 2: My product is not coming off the column, or the yield is extremely low.
Answer:
This frustrating situation suggests either irreversible adsorption to the stationary phase or on-column decomposition.
-
Probable Cause 1: Mobile Phase is Too Non-Polar. The solvent system lacks the strength to displace the this compound from the silica gel's active sites.
-
Solution: If you have been eluting for a long time with no sign of your product, you can gradually increase the polarity of the mobile phase (gradient elution).[6] For example, move from 10% to 20% and then 30% ethyl acetate in hexane. After the run, you can perform a "methanol purge" by flushing the column with 100% methanol to wash out any remaining highly polar compounds.[7]
-
-
Probable Cause 2: Compound Decomposition. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Aldehydes, including conjugated systems like this compound, can be sensitive to acidic conditions, potentially leading to aldol-type reactions, polymerization, or oxidation.[8][9][10] You may see new, more polar spots appear on your TLC plates during the column run that were not in the crude mixture.[9]
-
Solution 1 (Deactivation): Deactivate the silica gel before use. This can be done by preparing your silica slurry in a mobile phase that contains a small amount (0.1-1%) of triethylamine (Et₃N). The basic amine will neutralize the acidic sites on the silica gel, preventing degradation of acid-sensitive compounds.
-
Solution 2 (Alternative Stationary Phase): If the problem persists, switch to a less acidic stationary phase. Neutral alumina can be a good alternative for purifying sensitive aldehydes.[11] Florisil is another option.[6]
-
Question 3: My compound band is streaking or "tailing" down the column.
Answer:
Tailing results in broad bands and poor separation. It occurs when a portion of the compound is more strongly retained than the bulk, often due to specific, non-ideal interactions with the stationary phase.
-
Probable Cause 1: Sample Acidity/Basicity. Although this compound is neutral, impurities from the reaction (e.g., leftover acid catalyst or basic reagents) can cause streaking. For instance, a carboxylic acid impurity (like cinnamic acid from oxidation) will streak badly on silica.
-
Solution: If you suspect acidic impurities, adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the impurity, leading to sharper bands. Conversely, for basic impurities, add triethylamine.
-
-
Probable Cause 2: High Sample Concentration. A too-concentrated band can lead to tailing.
-
Probable Cause 3: Compound-Specific Interactions. The aromatic rings in this compound can engage in π-π stacking interactions with the silica surface or with each other, which can sometimes contribute to non-ideal elution behavior.
-
Solution: Sometimes changing the solvent system can mitigate this. For aromatic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate/toluene) can improve separation and peak shape compared to hexane-based systems.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column? A1: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is the standard choice. A good starting point for your initial TLC analysis is 10-20% ethyl acetate in hexane (e.g., a 1:9 or 1:4 v/v ratio). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.[2][3]
| Mobile Phase Composition (Ethyl Acetate in Hexane) | Expected Rf Range for this compound | Suitability for Column Chromatography |
| 5% (1:19) | 0.05 - 0.15 | Too low; elution will be very slow. |
| 15% (≈ 1:6) | 0.20 - 0.35 | Optimal for good separation. |
| 30% (3:7) | 0.40 - 0.60 | Too high; risk of poor separation.[3] |
| 50% (1:1) | > 0.65 | Unsuitable; compound will elute too quickly. |
Q2: How do I perform the "dry loading" method for my sample? A2: This method is highly recommended for achieving the sharpest possible bands and best separation.[5]
-
Dissolve your crude this compound (e.g., 500 mg) in a suitable volatile solvent like dichloromethane or acetone in a round-bottom flask.[5]
-
Add silica gel (approximately 2-3 times the mass of your crude product, so 1.0-1.5 g) to the flask.[5]
-
Swirl the mixture to ensure the silica is fully wetted and the compound is evenly distributed.[5]
-
Gently remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[5]
-
Carefully layer this powder onto the top of your prepared column bed.
-
Gently add a thin layer of sand on top of the sample-silica layer to prevent it from being disturbed when you add the eluent.[5]
Q3: What are the common impurities I might encounter in crude this compound? A3: The impurities depend on the synthetic route. If prepared via an aldol condensation between benzaldehyde and phenylacetaldehyde, you can expect to see:
-
Unreacted starting materials: Benzaldehyde and phenylacetaldehyde.
-
Self-condensation products: Byproducts from the reaction of phenylacetaldehyde with itself.
-
Oxidation product: 4-Phenylcinnamic acid, especially if the crude product has been exposed to air for an extended period.[13]
Q4: Is this compound stable? A4: Like many aldehydes, it can be sensitive. It is prone to oxidation in the presence of air, converting the aldehyde group to a carboxylic acid.[13][14] It is also potentially sensitive to the acidic nature of silica gel, as discussed in the troubleshooting section. For best results, purify the compound as soon as possible after synthesis and avoid prolonged exposure to air and strong light.[14]
Standard Protocol: Flash Column Chromatography of this compound
This protocol assumes a crude sample size of ~1 gram and the use of flash chromatography with air pressure.
1. Preparation:
- Select Solvent System: Based on TLC analysis, prepare ~500 mL of the chosen eluent (e.g., 15% Ethyl Acetate in Hexane) that gives an Rf of 0.2-0.3.
- Select Column: Choose a glass column with a diameter that allows for a silica gel height of about 15-20 cm. A 40-50 mm diameter column is appropriate.
- Prepare Silica: Weigh out ~40 g of flash-grade silica gel (230-400 mesh) into a beaker.
2. Packing the Column:
- Place a small plug of cotton or glass wool at the bottom of the column, and add a ~1 cm layer of sand.
- Clamp the column perfectly vertically.[2]
- In the beaker, create a slurry by mixing the 40 g of silica gel with ~150 mL of the eluent. Stir well to remove all air bubbles.
- With the stopcock open and a flask underneath, quickly and carefully pour the slurry into the column.
- Use additional eluent to rinse any remaining silica from the beaker into the column.
- Tap the side of the column gently to encourage even packing and allow the silica to settle into a compact bed.[2]
- Once settled, add a ~1 cm layer of sand on top to protect the silica surface.
- Run eluent through the column until the bed is stable and the solvent level is just above the top sand layer. Do not let it run dry.
3. Loading the Sample:
- Use the dry loading method described in the FAQ section for optimal results.
- Carefully add your silica-adsorbed sample to the top of the column, creating a neat, level layer.
4. Elution and Collection:
- Carefully fill the column with the eluent.
- Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute down the column is a good target).
- Collect the eluting solvent in fractions (e.g., 20-25 mL per test tube).
- Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., under a UV lamp).
5. Isolation:
- Combine the fractions that contain the pure this compound (as determined by TLC).
- Remove the solvent using a rotary evaporator to yield the purified product.
References
-
International Science Community Association. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. International Research Journal of Biological Sciences, 1(7), 49-51. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
ResearchGate. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]
-
Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
-
Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. [Link]
-
Jurnal Kimia Valensi. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (2015). Silica Gel. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Reddit. (2015). Organic chem TLC. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Hawach. (2023). Several Problems of Flash Column Chromatography. [Link]
-
FooDB. (2020). Showing Compound cinnamaldehyde (FDB030727). [Link]
-
ResearchGate. (2000). Selectivity of phenylhexyl-bonded silica gel for liquid chromatography. [Link]
-
Universiti Kebangsaan Malaysia. (2020). Optimization of Cinnamaldehyde Extraction and Antioxidant Activity of Ceylon Cinnamon Extract. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
Northrop, B.H. FLASH OPTIMIZATION. [Link]
-
MDPI. (2022). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
University of Illinois Springfield. Experiment 5: Thin Layer Chromatography. [Link]
-
YouTube. (2019). Chromatography Troubleshooting. [Link]
-
PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Comparison of the TLC Rf values and UV-Visible spectra of the leaf extracts of Solanum panduriforme from four districts of the Limpopo province, South Africa. [Link]
-
Cheméo. Chemical Properties of cis-Cinnamaldehyde (CAS 57194-69-1). [Link]
-
Wikipedia. Cinnamaldehyde. [Link]
-
ResearchGate. (2021). Recent problems with silica gel chromatography. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
PubChem. Cinnamaldehyde. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physicsforums.com [physicsforums.com]
- 11. isca.me [isca.me]
- 12. reddit.com [reddit.com]
- 13. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 4-Phenylcinnamaldehyde via Recrystallization
Welcome to the technical support guide for the purification of 4-Phenylcinnamaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound, in this case, this compound.[1] The crude product from a chemical synthesis often contains by-products, unreacted starting materials, and other contaminants.[2] The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution in a purer form, leaving the impurities dissolved in the surrounding liquid (mother liquor).[3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.
-
Favorable temperature coefficient: This refers to a significant difference in the solubility of the compound over a range of temperatures.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
Based on the structure of this compound and protocols for similar compounds like α-phenylcinnamonitrile and 4-phenacyloxy benzaldehyde, ethanol or an ethanol/water mixture are excellent starting points for solvent screening.[6][7]
Q3: My this compound is colored. How can I decolorize it during recrystallization?
If your crude this compound sample is colored, and the pure compound is expected to be a white or pale yellow solid, you can use a small amount of activated charcoal (decolorizing carbon). After dissolving the crude compound in the hot solvent, add a pinch of activated charcoal to the solution and continue to heat briefly. The colored impurities will adsorb onto the surface of the charcoal particles. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol helps you determine the optimal solvent or solvent mixture for your specific batch of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place a small amount (approx. 20-30 mg) of your crude this compound into several separate test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the undissolved samples. Add the corresponding solvent dropwise while heating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.
Protocol 2: Recrystallization of this compound using Ethanol
This protocol is based on the suitability of ethanol for similar cinnamaldehyde derivatives.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if charcoal was used): If you used charcoal, you must filter the hot solution to remove it. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, resulting in an unsaturated solution. - The solution cooled too quickly. | - Boil off some of the solvent to concentrate the solution and try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| "Oiling out" occurs (a liquid layer separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (a co-solvent), and cool again slowly. - Try a different solvent with a lower boiling point. |
| Crystals form too quickly. | - The solution is supersaturated. - The solution cooled too rapidly. | - Reheat the solution to redissolve the crystals, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product. | - Too much solvent was used. - The crystals were washed with a solvent that was not ice-cold. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the wash solvent is thoroughly chilled. - Consider using a different solvent in which the compound is less soluble at low temperatures. |
| The recrystallized product is still colored. | - The decolorizing charcoal was not effective. - Premature crystallization trapped colored impurities. | - Repeat the recrystallization, ensuring the use of fresh, high-quality activated charcoal and an efficient hot filtration step. |
Recrystallization Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
References
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
- CN105152891A - Synthesis method of cinnamaldehyde - Google Patents. (n.d.).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cinnamaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
- US2529186A - Preparation of cinnamaldehyde - Google Patents. (n.d.).
-
4-Nitrocinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
cis-Cinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
para-methyl cinnamaldehyde p-methylcinnamaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Cinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Chemistry LibreTexts. Retrieved from [Link]
-
SOLVENT MISCIBILITY TABLE. (n.d.). Phenomenex. Retrieved from [Link]
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Sources
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. BETA-PHENYLCINNAMALDEHYDE CAS#: 1210-39-5 [m.chemicalbook.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability of 4-Phenylcinnamaldehyde in aqueous solution
Technical Support Center: 4-Phenylcinnamaldehyde
A Guide to Understanding and Ensuring Stability in Aqueous Solutions
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that navigating the complexities of compound stability is paramount to achieving reproducible and reliable experimental outcomes. This compound, with its reactive α,β-unsaturated aldehyde functional group and hydrophobic nature, presents unique challenges when used in aqueous environments. This guide is designed to provide you with in-depth, field-proven insights, moving beyond simple instructions to explain the fundamental chemistry governing its behavior. Here, you will find robust troubleshooting advice, validated protocols, and a framework for proactively ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary concerns for its use in aqueous media?
This compound, IUPAC name (E)-3-(4-phenylphenyl)prop-2-enal, is a biphenyl derivative of cinnamaldehyde.[1] Its extended π-conjugated system makes it a valuable building block in materials science and a versatile intermediate for pharmaceutical synthesis.[2] The primary challenge in aqueous solutions stems from two core properties:
-
Low Water Solubility: Like its parent compound, cinnamaldehyde, this compound is practically insoluble in water.[3] This necessitates the use of organic co-solvents for creating stock solutions, which can introduce new experimental variables.
-
Chemical Reactivity: The molecule contains a highly reactive α,β-unsaturated aldehyde group. This functional group is susceptible to degradation through several pathways, including oxidation and pH-dependent reactions, which can alter your experimental results.[4][5]
Q2: What are the main chemical degradation pathways I should be aware of?
There are two principal degradation routes for this compound in aqueous experimental conditions:
-
Oxidation: The aldehyde group is easily oxidized, especially in the presence of dissolved oxygen, light, and elevated temperatures.[4] This reaction typically converts the aldehyde to the corresponding carboxylic acid (4-phenylcinnamic acid). Additionally, the carbon-carbon double bond can be oxidized, leading to the formation of epoxides and potentially cleaving to yield 4-phenylbenzaldehyde and other byproducts.[6][7] Studies on similar compounds show they are stable under an inert nitrogen atmosphere but highly unstable in the presence of oxygen.[7]
-
pH-Dependent Reactions: The stability of the molecule is significantly influenced by pH.
-
Alkaline Hydrolysis: Under basic conditions, the molecule can undergo reactions like retro-aldol condensation, which can cleave the molecule, with benzaldehyde being a potential product for related structures.[8]
-
Acidic Instability: While some related compounds show better stability in acidic to neutral pH, the aldehyde can still participate in acid-catalyzed reactions, such as the formation of acetals if corresponding nucleophiles (e.g., alcohols from a co-solvent) are present.[5][9][10]
-
Q3: How should I prepare and store a stock solution of this compound?
Given its poor water solubility, a stock solution should be prepared in an anhydrous, water-miscible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in your chosen solvent. This stock can then be diluted into your aqueous buffer immediately before use to achieve the final desired concentration. This two-step process minimizes the compound's exposure time to the aqueous environment where it is less stable.
-
Storage: Store the organic stock solution at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light. Tightly seal the vial with a cap containing a chemically resistant septum to prevent air and moisture entry.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The following workflow provides a logical path for diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
Problem: My experimental results are inconsistent. I suspect the compound is degrading in my aqueous buffer.
Root Cause Analysis & Solution:
Inconsistency is a classic sign of an unstable reagent. The degradation of this compound means its effective concentration is changing over the course of your experiment.
-
Causality: The most common culprits are dissolved oxygen in your buffer, ambient light exposure, inappropriate pH, and elevated temperatures. The rate of degradation is often time-dependent, so longer incubation periods will show greater variability.
-
Troubleshooting Steps:
-
Control the Atmosphere: Prepare your aqueous working solution using a buffer that has been thoroughly degassed by sparging with nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a key driver of oxidation.[7]
-
Protect from Light: Cover your solutions, plates, and tubes with aluminum foil or use amber-colored labware to prevent photolytic degradation.[4]
-
Maintain Low Temperature: Perform dilutions and experimental setup on ice to slow down reaction kinetics.
-
Validate with Analysis: Use the HPLC-UV Quantification Method (Protocol 2) to measure the concentration of this compound in your working buffer at the beginning (T=0) and end of your experiment. A significant decrease (>5-10%) confirms degradation is occurring.
-
Problem: I'm observing new, unexpected peaks in my HPLC or LC-MS chromatogram.
Root Cause Analysis & Solution:
The appearance of new peaks is direct evidence of chemical transformation.
-
Causality: These new peaks are degradation products. Based on known pathways, you are likely observing:
-
Troubleshooting Steps:
-
Identify the Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to tentatively identify them. For example, the oxidation product 4-phenylcinnamic acid (C15H12O2) would have a different molecular weight than the parent compound (C15H12O).
-
Isolate the Cause: Run the Forced Degradation Study (Protocol 1) . This systematic experiment will definitively show whether acid, base, oxidation, heat, or light is causing the degradation, allowing you to implement targeted preventative measures.
-
Problem: A precipitate forms when I dilute my stock solution into my aqueous buffer.
Root Cause Analysis & Solution:
This issue can be due to either poor solubility or the formation of an insoluble degradation product.
-
Causality: this compound is highly hydrophobic. When the concentrated organic stock is diluted into an aqueous medium, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit, even in the presence of a small amount of co-solvent.
-
Troubleshooting Steps:
-
Check Co-solvent Percentage: Ensure the final concentration of your organic co-solvent (e.g., DMSO) in the aqueous solution is sufficient, typically between 0.1% and 1%. Be mindful that high co-solvent concentrations can affect biological experiments.
-
Lower the Final Concentration: You may be working above the compound's solubility limit. Try performing a serial dilution to find the highest concentration that remains fully dissolved.
-
Use a Solubility Aid: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance aqueous solubility, though these must be validated for compatibility with your specific assay.
-
Quantitative Data Summary
The stability of cinnamaldehydes is highly dependent on environmental conditions. The following table provides an expected relative stability profile based on typical forced degradation studies. Actual degradation rates should be determined empirically using Protocol 1.
| Stress Condition | Parameter | Expected Stability of this compound | Primary Degradation Products |
| Acidic | 0.1 M HCl, 60°C, 24h | Moderate to Low | Potential hydrolysis products, acetals |
| Alkaline | 0.1 M NaOH, RT, 4h | Very Low | Hydrolysis and retro-aldol products |
| Oxidative | 3% H₂O₂, RT, 24h | Very Low | 4-Phenylcinnamic acid, 4-Phenylbenzaldehyde, Epoxides |
| Thermal | Buffer, 60°C, 24h | Moderate | Oxidation products (if O₂ present) |
| Photolytic | Buffer, UV/Vis light, 24h | Moderate to Low | Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a self-validating system to identify the key factors affecting the stability of this compound in your specific buffer system.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Working Solution: Dilute the stock to a final concentration of 100 µg/mL in your experimental aqueous buffer. This is your T=0 sample.
-
Aliquot for Stress Testing: Divide the working solution into six separate, clearly labeled vials (e.g., glass HPLC vials).
-
Control: Store one vial at 4°C, wrapped in foil.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to a vial to achieve a final concentration of ~3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Incubate one vial at 60°C, protected from light.
-
Photolytic Stress: Place one vial under a broad-spectrum light source or on a windowsill.
-
-
Time-Course Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each condition. If necessary, quench the reaction (e.g., neutralize the acid/base samples).
-
Quantification: Analyze all samples, including the T=0 and control samples, using the HPLC-UV Quantification Method (Protocol 2) .
-
Data Interpretation: Calculate the percentage of remaining this compound relative to the T=0 sample. A significant loss in a specific stress condition compared to the control identifies the primary degradation pathway.
Protocol 2: HPLC-UV Quantification Method
This protocol provides a validated starting point for the quantitative analysis of this compound. Method optimization may be required for complex matrices.
Instrumentation & Parameters:
-
HPLC System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar nature of the analyte makes it well-suited for C18 stationary phases.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% acetic acid or formic acid) can be added to both phases to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: The extended conjugation of this compound results in strong UV absorbance. Scan from 200-400 nm with a PDA detector to find the absorbance maximum (λmax), expected to be >280 nm. Set the detector to this wavelength for maximum sensitivity.[11]
Procedure:
-
Calibration Curve: Prepare a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting your stock solution.
-
Sample Injection: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Analysis: Inject your experimental samples.
-
Quantification: Determine the concentration of this compound in your samples by interpolating their peak areas from the linear regression of the calibration curve.
References
- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances.
- Characteristics and hazards of the cinnamaldehyde oxid
- This compound.
- Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Journal of Medical and Pharmaceutical Allied Sciences.
- Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes. Taylor & Francis Online.
- Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes.
- Alkaline Hydrolysis of Cinnamaldehyde to Benzaldehyde in the Presence of beta-Cyclodextrin.
- Showing Compound cinnamaldehyde (FDB030727). FooDB.
- Oxidation products of cinnamaldehyde.
- Cinnamaldehyde. Wikipedia.
- Cinnamaldehyde-Contained Polymers and Their Biomedical Applications.
- This compound | High Purity. Benchchem.
Sources
- 1. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High Purity | RUO [benchchem.com]
- 3. Showing Compound cinnamaldehyde (FDB030727) - FooDB [foodb.ca]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
Technical Support Center: Troubleshooting Low Conversion in Aldol Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aldol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion or yield in their experiments. Instead of a generic protocol, this resource provides a series of targeted questions and in-depth answers to diagnose and resolve specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues & Reagent Purity
Question 1: I've set up my aldol reaction, but I'm recovering mostly starting material. Where should I start my troubleshooting?
Answer: Before diving into complex parameter optimization, it's crucial to verify the fundamentals. The most common culprits for a completely stalled reaction are related to reagent quality and the core reaction mechanism.
-
Causality—The "Why": The aldol condensation hinges on the generation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule.[1] If either the nucleophile isn't formed or the electrophile is compromised, the reaction cannot proceed.
Initial Diagnostic Checklist:
-
Confirm Enolizable Protons: The carbonyl compound intended to be the nucleophile must possess at least one acidic α-hydrogen.[2][3] Carbonyls like benzaldehyde or formaldehyde lack α-hydrogens and can only act as electrophiles.[4]
-
Assess Aldehyde Purity: Aldehydes are notoriously susceptible to air oxidation, forming corresponding carboxylic acids. These acidic impurities can neutralize the base catalyst, effectively halting enolate formation. Check the purity of your aldehyde via NMR or IR spectroscopy. If significant acid is present, purify the aldehyde by distillation or by washing with a mild bicarbonate solution followed by drying.
-
Verify Base Integrity: Solid bases like NaOH and KOH are hygroscopic and can absorb atmospheric CO₂, forming carbonates which are much weaker bases. Use freshly opened or properly stored base, or titrate your base solution to confirm its concentration.
Section 2: Optimizing Reaction Conditions - The Usual Suspects
Question 2: My reaction is working, but the conversion is low (<50%). I suspect my choice of base or temperature is wrong. How do I optimize this?
Answer: This is the most common issue and points to an unfavorable equilibrium in your reaction. The initial aldol addition step is often reversible, and optimizing the base and temperature is key to driving the reaction forward.[5]
-
Causality—The "Why": The formation of the enolate is an acid-base equilibrium. For a base like sodium hydroxide (conjugate acid H₂O, pKa ~15.7), deprotonating an aldehyde or ketone (α-proton pKa ~17-20) is an uphill battle.[2][6] Only a small concentration of the enolate exists at any given time. The reaction is pulled forward by the subsequent C-C bond formation and, crucially, the often-irreversible dehydration to the conjugated enone.[4]
Troubleshooting Workflow: Base & Temperature
Data-Driven Insights:
The choice of base is critical and should be guided by the acidity of the substrate. Stronger bases can significantly increase the concentration of the enolate.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Use & Comments |
| Sodium Carbonate (Na₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | Very mild; suitable for highly acidic substrates (e.g., β-dicarbonyls). Often requires heat.[7] |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | The classic, catalytic choice. Equilibrium is not strongly product-favored. Heating is almost always required for condensation.[1] |
| Potassium t-butoxide (KOtBu) | tert-Butanol | ~18 | A stronger, non-nucleophilic base. Good for increasing enolate concentration without competing addition. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Strong, non-nucleophilic base that deprotonates irreversibly. Used stoichiometrically. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Very strong, sterically hindered, non-nucleophilic base. Used stoichiometrically at low temperatures (-78 °C) to achieve quantitative, irreversible enolate formation before adding the electrophile.[8] |
Temperature's Role: As a rule of thumb, temperature dictates the final product.
| Temperature Range | Predominant Product | Rationale |
| Low Temp (e.g., 0-25 °C) | Aldol Addition (β-hydroxy carbonyl) | The initial C-C bond formation is often kinetically accessible, but the subsequent elimination (dehydration) has a higher activation energy.[7] |
| High Temp (e.g., 50-100 °C) | Aldol Condensation (α,β-unsaturated carbonyl) | Heat provides the energy to overcome the activation barrier for the E1cB elimination of water, which is entropically favored.[2] |
Section 3: Substrate-Specific Issues & Side Reactions
Question 3: I'm performing a crossed-aldol reaction and getting a complex mixture of products with a very low yield of the desired compound. What's going on?
Answer: This is a classic challenge in crossed-aldol reactions. When both carbonyl partners have α-hydrogens, you create a statistical mess of up to four different products (two self-condensation and two crossed-condensation products), drastically reducing the yield of any single one.[2][4]
-
Causality—The "Why": If both Aldehyde A and Aldehyde B can form enolates, you have two potential nucleophiles (Enolate A, Enolate B) and two potential electrophiles (Aldehyde A, Aldehyde B). All four possible combinations can and often will occur.
Strategies for Clean Crossed-Aldol Reactions:
-
Use a Non-Enolizable Electrophile: This is the most effective strategy. Use an aldehyde or ketone that lacks α-hydrogens as the electrophile (e.g., benzaldehyde, formaldehyde, pivaldehyde). This way, only one partner can form a nucleophilic enolate, eliminating self-condensation of the electrophile and one of the crossed products.[5]
-
Exploit Reactivity Differences: Aldehydes are inherently more electrophilic (less sterically hindered, fewer electron-donating groups) than ketones.[3] You can favor the reaction between a ketone enolate and an aldehyde by slowly adding the ketone to a mixture of the base and the aldehyde.
-
Directed Aldol Reactions: For ultimate control, use a pre-formed enolate. This involves quantitatively converting the desired nucleophile into its enolate using a strong, non-nucleophilic base like LDA at low temperature (-78 °C). Once formation is complete, the electrophile is added, ensuring it reacts only with the intended enolate.[9]
Question 4: My reaction is consuming the starting material, but my yield is still low and I see several byproducts. What other reactions could be interfering?
Answer: Besides the intended condensation, several side reactions can compete for your reagents and reduce the yield.
-
Cannizzaro Reaction: This is a significant side reaction if you are using an aldehyde without α-hydrogens (like benzaldehyde) with a strong base (e.g., concentrated NaOH). The base attacks the carbonyl carbon, leading to a disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[5] If your desired reaction is slow, this competing pathway can dominate.
-
Solution: Use a milder base or a base that is not also a potent nucleophile (e.g., LDA, NaH).
-
-
Retro-Aldol Reaction: The aldol addition is reversible. If the final condensation product is not particularly stable, the β-hydroxy intermediate can fragment back to the starting materials, lowering the overall yield.[2]
-
Solution: Ensure conditions are sufficient to drive the dehydration to the highly stable conjugated enone, which is much less susceptible to reversal. This usually means applying heat.[4]
-
-
Polymerization: Aldehydes, especially simple ones like acetaldehyde, can polymerize under strongly basic or acidic conditions.
-
Solution: Maintain a lower reaction temperature and add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Base-Catalyzed Condensation
This protocol is designed to find the optimal temperature and base for a reaction between "Ketone A" (enolizable) and "Aldehyde B" (non-enolizable).
-
Setup: In three separate round-bottom flasks equipped with stir bars, dissolve Aldehyde B (1.0 eq) and Ketone A (1.2 eq) in a suitable solvent (e.g., ethanol).
-
Reaction Initiation:
-
Flask 1 (Room Temp): Add 10 mol% of 2M aq. NaOH. Let stir at 25 °C.
-
Flask 2 (Heated): Add 10 mol% of 2M aq. NaOH. Place in an oil bath pre-heated to 80 °C.
-
Flask 3 (Stronger Base): Cool the flask to 0 °C. Add potassium t-butoxide (1.1 eq) portion-wise. Let warm to 25 °C.
-
-
Monitoring: Monitor all three reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals for 4 hours.
-
Analysis: Compare the conversion rates and product profiles.
-
If Flask 1 shows the aldol addition product but little condensation, it confirms that heat is necessary.[7]
-
If Flask 2 gives a better yield than Flask 1, it confirms the reaction requires thermal promotion for dehydration.[2]
-
If Flask 3 gives the highest and fastest conversion, it indicates that a stronger base is superior for this specific substrate combination.
-
Protocol 2: Directed Aldol Addition via a Pre-formed Lithium Enolate
This protocol provides maximum control for a crossed-aldol reaction. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).
-
LDA Solution Prep (or use commercial): In a flame-dried flask under N₂, dissolve diisopropylamine (1.05 eq) in anhydrous THF and cool to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under N₂, dissolve your ketone (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldol Addition: Slowly add the electrophilic aldehyde (1.0 eq), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C.
-
Quench: After stirring for 1-2 hours (monitor by TLC), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Warm the mixture to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The product at this stage will be the β-hydroxy adduct. Dehydration can be performed as a separate step if needed (e.g., by heating with a catalytic amount of acid).
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Chemistry LibreTexts. (2023). Aldol Condensation. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
SRM University. (n.d.). ALDOL CONDENSATION. [Link]
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. [Link]
-
Mohan, R. S., et al. (2011). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Journal of Chemical Education, 88(10), 1438-1440. [Link]
-
Reddit. (2021). What are the conditions for an aldol condensation reaction?[Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. [Link]
-
Flynn Research Group. (n.d.). CHM 2120 – Problem set 6 ANSWERS. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
Technical Support Center: GC-MS Analysis for Impurity Profiling in 4-Phenylcinnamaldehyde Synthesis
Welcome to the technical support center for the analysis of 4-Phenylcinnamaldehyde. This guide is designed for researchers, chemists, and quality control professionals who are synthesizing this compound and require robust methods for identifying process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural lists to explore the chemical logic behind impurity formation and the rationale for the analytical strategies used to detect them.
Part 1: Understanding the Chemistry - The Origin of Impurities
The first step in effective impurity identification is to understand the potential side reactions and unreacted components inherent to the synthesis method. This compound is commonly synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 4-phenylbenzaldehyde with acetaldehyde.[1][2] While effective, this reaction is prone to several side pathways that generate a predictable profile of impurities.
Q1: What are the most likely impurities I might encounter during the synthesis of this compound via Claisen-Schmidt condensation?
A1: The impurity profile is dictated by the reactivity of the starting materials, intermediates, and the product under the basic reaction conditions. You should anticipate four primary classes of impurities: unreacted starting materials, products of self-condensation, byproducts from side reactions of the starting materials, and products from secondary reactions of this compound itself.
The diagram below illustrates the main synthetic pathway and the key side reactions that lead to common impurities.
Caption: Key reaction pathways in this compound synthesis.
Table 1: Common Impurities and Their Chemical Rationale
| Impurity Class | Specific Example(s) | Reason for Formation |
| Starting Materials | 4-Phenylbenzaldehyde, Acetaldehyde | Incomplete reaction or non-stoichiometric addition of reactants. |
| Self-Condensation | 3-Hydroxybutanal, Crotonaldehyde | Acetaldehyde has α-hydrogens and can react with itself in a classic aldol condensation pathway.[2] |
| Cannizzaro Reaction | 4-Phenylbenzyl alcohol, 4-Phenylbenzoate | 4-Phenylbenzaldehyde lacks α-hydrogens and can undergo disproportionation in the presence of a strong base, especially at elevated temperatures, to yield the corresponding alcohol and carboxylate.[3] |
| Michael Addition | Various high MW adducts | The α,β-unsaturated system of the this compound product is an excellent Michael acceptor. It can be attacked by nucleophiles present in the reaction, such as the enolate of acetaldehyde.[4] |
Part 2: GC-MS Method Development and Analysis
A robust analytical method is crucial for separating and identifying the compounds detailed above. GC-MS is the ideal technique due to the volatility of the target analyte and its likely impurities.[5]
Q2: I'm setting up my GC-MS method. What are the recommended starting parameters for analyzing my this compound reaction mixture?
A2: A successful separation requires careful selection of the column and instrument parameters. The goal is to achieve baseline resolution between the starting materials, the main product, and the key byproducts.
Experimental Protocol: Sample Preparation
-
Quench the Reaction: Take a ~100 µL aliquot of your crude reaction mixture and quench it by adding it to 1 mL of a slightly acidic aqueous solution (e.g., 0.1 M HCl) to neutralize the base catalyst and stop further reactions.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to the quenched solution. Vortex vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Dilution: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis (typically 10-100 ppm, or a 1:1000 dilution of the original extract). A high concentration can lead to column overload and source contamination.
-
Injection: Inject 1 µL of the final diluted sample into the GC-MS.
Table 2: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A mid-polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power for aromatic compounds of varying polarity. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading from the high concentration of the main product and improves peak shape. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of all analytes without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good efficiency and is inert. Constant flow mode ensures stable retention times during the temperature program. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Final Hold: 5 min | Starts at a low enough temperature to resolve volatile components like acetaldehyde and solvent, then ramps aggressively to elute high-boiling point impurities in a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of less volatile analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible, library-searchable fragmentation patterns. |
| Scan Range | 40 - 500 m/z | Covers the molecular weights of all expected impurities and the main product (MW of this compound is 208.26 g/mol ). |
Q3: How do I interpret the mass spectrum to identify this compound and its key impurities?
A3: Electron Ionization (EI) generates a unique fragmentation "fingerprint" for each compound. For aldehydes, key fragmentation pathways include α-cleavage and losses of characteristic neutral fragments.[6][7]
-
This compound (MW=208.26):
-
Molecular Ion (M+•) at m/z 208: This should be a prominent peak.
-
[M-1] at m/z 207: A very characteristic peak for aldehydes, resulting from the loss of the aldehydic hydrogen.[6]
-
[M-29] at m/z 179: Loss of the formyl radical (-CHO).[7]
-
m/z 178: Loss of CO from the [M]+• ion, followed by rearrangement.
-
m/z 152: Represents the biphenyl fragment.
-
m/z 77: Phenyl fragment.
-
-
4-Phenylbenzaldehyde (MW=182.22):
-
Molecular Ion (M+•) at m/z 182: Strong peak.
-
[M-1] at m/z 181: Loss of aldehydic hydrogen.
-
[M-29] at m/z 153: Loss of -CHO.
-
m/z 152: Biphenyl fragment.
-
-
4-Phenylbenzyl alcohol (MW=184.23):
-
Molecular Ion (M+•) at m/z 184: May be weak.
-
[M-18] at m/z 166: Loss of water (H₂O).
-
m/z 165: Loss of a hydroxyl radical followed by rearrangement.
-
m/z 152: Biphenyl fragment.
-
Part 3: Troubleshooting Guide for Common GC-MS Issues
Even with a robust method, analytical challenges can arise. This section addresses common problems in a question-and-answer format.
Caption: A systematic troubleshooting decision tree for GC-MS.
Q4: My chromatogram shows no peaks, or the peaks are very small. What should I check?
A4: This is a common and frustrating issue, but it can usually be resolved by systematically checking the sample path from the vial to the detector.
-
Verify Injection: First, confirm a successful injection. Watch the autosampler to ensure the syringe draws liquid and dispenses it into the inlet. For manual injections, ensure your technique is smooth and rapid.[8]
-
Check the Inlet: A leak in the inlet is a primary cause of peak loss. Check the septum nut for correct tightness (finger-tight plus a quarter turn). A cored septum can also block the needle path.
-
Confirm Gas Flow: Ensure you have adequate carrier gas pressure and that the flows reported by the GC are correct and stable.
-
Column Installation: An improperly installed column can lead to leaks at the inlet or detector connection. Verify that the column is installed at the correct depth in both the inlet and the MS transfer line.[9]
-
MS Vacuum: Confirm that the mass spectrometer has reached its operational vacuum level. A significant leak will prevent the system from pumping down, and no signal will be generated.[10]
Q5: I'm seeing "ghost peaks" in my blank runs. What is the cause and how do I fix it?
A5: Ghost peaks are signals that appear in blank injections and are indicative of contamination or sample carryover.[9]
-
Identify the Source: The first step is to isolate the source of the contamination. Inject a blank solvent. If the peaks are still present, the issue is likely in the injection port or the column. If they disappear, the contamination may have been in your sample vials or solvent.
-
Inlet Contamination: This is the most common cause. Non-volatile residues from previous injections can accumulate on the inlet liner.
-
Sample Carryover: If a highly concentrated sample was run previously, it can carry over to subsequent runs.
-
Solution: Run several solvent blanks to wash the syringe and injection port. Increase the number of solvent washes in your autosampler sequence.
-
-
Column Contamination: If the inlet is clean, the contamination may be condensed at the front of the GC column.
-
Solution: Condition (bake out) the column at a high temperature (e.g., 20-30 °C above your method's maximum, but below the column's maximum rated temperature) for 1-2 hours to strip contaminants.[12]
-
Q6: I have an unknown peak in my chromatogram. How can I tentatively identify it without a reference standard?
A6: This is where the power of the mass spectrometer is essential.
-
Library Search: The first step is to perform a mass spectral library search (e.g., against NIST or Wiley libraries). This will often provide a probable match based on the fragmentation pattern. Evaluate the match quality score critically.
-
Manual Interpretation: Do not rely solely on the library hit. Manually interpret the spectrum based on known fragmentation rules.
-
Look for the molecular ion (M+•) . Is its mass consistent with any of the potential impurities from Table 1?
-
Check for characteristic fragments . Does the spectrum show a loss of 1 (H), 18 (H₂O), or 29 (CHO)? Does it contain a prominent ion at m/z 152 (biphenyl) or 77 (phenyl)? These clues can help you deduce the structure.
-
-
Consider Retention Time: The elution order on a non-polar or mid-polarity column generally follows the boiling point of the compounds. Compare the retention time of the unknown to the known retention times of your starting materials and product. Is it more or less volatile? This can help you distinguish between, for example, the lower-boiling point 4-phenylbenzyl alcohol and the higher-boiling point Michael adducts.
By combining a strong understanding of the synthesis chemistry with systematic GC-MS troubleshooting, you can confidently identify and resolve issues related to impurities in your this compound product.
References
- Google Patents. (2015). CN105152891A - Synthesis method of cinnamaldehyde.
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]
-
Zhang, L., et al. (2014). Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration. Journal of Pharmaceutical and Biomedical Analysis, 89, 150-156. Retrieved from [Link]
-
Wang, L., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6561. Retrieved from [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]
-
Martin, A. (2021, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]
-
Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. RSC Advances, 7(56), 34991-34999. Retrieved from [Link]
-
Sciencemadness.org. (2024). Cinnamaldehyde failed to condense?. Retrieved from [Link]
-
Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12). Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. Retrieved from [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Retrieved from [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of cinnamaldehyde from phenylacetylene. Retrieved from [Link]
-
Durantini, E. N. (2002). Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. Molecules, 7(4), 393-403. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Wodyński, A., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3329. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. agilent.com [agilent.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of Cinnamaldehyde Synthesis
Welcome to the technical support center for the synthesis of cinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues encountered during the Claisen-Schmidt condensation of benzaldehyde and acetaldehyde.
As Senior Application Scientists, we understand that successful synthesis is a blend of theoretical knowledge and practical execution. This resource explains the causality behind experimental choices, providing a framework for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding cinnamaldehyde synthesis.
Q1: What is the most established and direct method for synthesizing cinnamaldehyde?
A1: The Claisen-Schmidt condensation is the most widely employed method for synthesizing cinnamaldehyde. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens (benzaldehyde) with an aliphatic aldehyde that possesses them (acetaldehyde).[1][2][3] The reaction proceeds through an aldol addition followed by a dehydration step to yield the α,β-unsaturated product, cinnamaldehyde.[3][4]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields are a frequent challenge and can stem from several factors. The most common causes are undesirable side reactions, such as the Cannizzaro reaction of the benzaldehyde starting material (especially with strong bases) or the self-condensation of acetaldehyde.[1] Other critical factors include incorrect stoichiometry, suboptimal reaction temperature, or inefficient purification. It's important to have realistic expectations; while optimized commercial processes can achieve yields of 77-85%, lab-scale syntheses can report yields as low as 23% due to these competing reactions.[1][5]
Q3: What are the typical side products in a Claisen-Schmidt condensation, and how can they be minimized?
A3: The primary side reactions that compete with your desired synthesis include:
-
Cannizzaro Reaction: This disproportionation reaction occurs when benzaldehyde is treated with a strong base (e.g., NaOH), producing benzyl alcohol and sodium benzoate.[1] Using a milder base, such as sodium carbonate, can effectively mitigate this pathway.[1]
-
Acetaldehyde Self-Condensation: The enolizable acetaldehyde can react with itself, creating a mixture of oligomeric products. This is best minimized by the slow, controlled, dropwise addition of acetaldehyde to the reaction mixture containing benzaldehyde and the base.[1] This strategy ensures that the concentration of the acetaldehyde enolate is kept low at any given time, favoring the cross-condensation with the more abundant benzaldehyde.
Q4: The final product has a strong smell of benzaldehyde but not cinnamon. What went wrong?
A4: A persistent benzaldehyde smell is a clear indicator of an incomplete or failed reaction. Cinnamaldehyde has a characteristic cinnamon scent, and its absence suggests that a significant amount of the benzaldehyde starting material remains unreacted.[4] You should verify the reaction's progress using Thin Layer Chromatography (TLC) before workup.[1] If starting material is still present, consider extending the reaction time or adjusting the temperature as your protocol allows.
Troubleshooting Guide: From Reaction Setup to Final Product
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Base: The base may be old, hydrated, or of insufficient strength to deprotonate acetaldehyde effectively. 2. Low Temperature: Reaction may be too slow at the current temperature. 3. Reagent Quality: Starting materials (benzaldehyde, acetaldehyde) may be oxidized or contain inhibitors. | 1. Verify Base: Use a fresh, anhydrous base. For NaOH, prepare a fresh aqueous solution. The pKa of the α-proton of acetaldehyde is ~16.7, so a sufficiently strong base is required to generate the nucleophilic enolate. 2. Optimize Temperature: While low temperatures can help control side reactions, the activation energy for the desired condensation may not be met. Cautiously increase the temperature in small increments, monitoring via TLC. 3. Purify Reagents: Distill benzaldehyde if it appears cloudy or has benzoic acid crystals. Use freshly opened or distilled acetaldehyde. |
| Formation of a White Precipitate (Benzoic Acid) | Cannizzaro Reaction Dominates: This occurs when using a strong base (like NaOH) and allowing the reaction to stir too long or at too high a temperature before the acetaldehyde has been fully added and reacted.[1] Benzaldehyde is oxidized to benzoic acid (which precipitates in acidic workup) and reduced to benzyl alcohol. | 1. Switch to a Milder Base: Use sodium carbonate to disfavor the Cannizzaro pathway.[1] 2. Control Reagent Addition: Add the base solution slowly to the benzaldehyde before beginning the slow addition of acetaldehyde. This minimizes the time benzaldehyde spends under strongly basic conditions alone. |
| Product is a Dark, Tarry Substance | Polymerization/Self-Condensation: Uncontrolled, rapid addition of acetaldehyde or excessive heat can lead to runaway self-condensation of acetaldehyde, forming a complex polymeric mixture. | 1. Slow Down Addition: Add the acetaldehyde solution dropwise over a prolonged period (e.g., 2-3 hours) with efficient stirring.[1] 2. Maintain Low Temperature: Use an ice bath to keep the reaction temperature low, especially during the addition of reagents, to dissipate the exothermic heat of reaction.[1][4] |
| Product Contaminated with Starting Materials (Post-Purification) | 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Inefficient Purification: The purification method (e.g., extraction, distillation) was not sufficient to separate the product from unreacted starting materials. | 1. Monitor with TLC: Before quenching the reaction, run a TLC plate to confirm the consumption of the limiting reagent (usually benzaldehyde).[1][6] 2. Optimize Purification: Use a sodium bisulfite wash during the workup; it forms a water-soluble adduct with aldehydes, which can help remove unreacted benzaldehyde.[7][8] Ensure efficient fractional distillation with a good column to separate cinnamaldehyde (BP: ~251°C) from benzaldehyde (BP: ~179°C). |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting cinnamaldehyde synthesis.
Experimental Protocols & Core Concepts
Core Mechanism: The Claisen-Schmidt Condensation
The reaction proceeds in three main stages:
-
Enolate Formation: A base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.
-
Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate which is then protonated to yield a β-hydroxy aldehyde (the aldol adduct).
-
Dehydration: The aldol adduct readily eliminates a molecule of water under the basic conditions (often aided by gentle heating) to form the stable, conjugated π-system of cinnamaldehyde.[9]
Caption: The mechanism of the Claisen-Schmidt condensation reaction.
Protocol: Base-Catalyzed Synthesis of Cinnamaldehyde
This protocol emphasizes controlled addition to minimize side reactions.
Materials:
-
Benzaldehyde
-
Acetaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bisulfite solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in ethanol. Cool the flask in an ice bath to 0-5 °C.[1]
-
Base Addition: Slowly add the prepared 10% NaOH solution to the stirred benzaldehyde solution while maintaining the low temperature.[1]
-
Acetaldehyde Addition: In the dropping funnel, add acetaldehyde. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours. It is critical to maintain a slow addition rate and low temperature to prevent the self-condensation of acetaldehyde and a runaway reaction.[1][4]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 2-3 hours. The solution should turn yellow, and the characteristic smell of cinnamon will become apparent.[4]
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of benzaldehyde.
-
Workup:
-
Neutralize the mixture carefully with dilute HCl.
-
Transfer the mixture to a separatory funnel. Extract the product three times with diethyl ether or dichloromethane.[1]
-
Combine the organic layers and wash with water, followed by a wash with saturated sodium bisulfite solution to remove any unreacted benzaldehyde.
-
Wash again with water and finally with brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure cinnamaldehyde.[10]
References
-
Journal UIN Jakarta. (n.d.). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from [Link]
-
Boccascino, G. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Acta Pharmaceutica Sinica B, 7(4), 479-485. Retrieved from [Link]
- Google Patents. (n.d.). CN105152891A - Synthesis method of cinnamaldehyde.
-
Random Experiments. (2022, March 31). Synthesis of cinnamaldehyde (Aldol condensation) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Production of cinnamaldehyde. Retrieved from [Link]
-
DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Retrieved from [Link]
-
ResearchGate. (2009). Isolation, identification, and purification of cinnamaldehyde from Cinnamomum zeylanicum bark oil. An antibacterial study. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Aldol Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from [Link]
-
SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]
-
FOOD SCIENCE. (2006). Study on Distillation, Purification and Identification of Components in Cinnamon Essential Oil. Retrieved from [Link]
-
Scribd. (n.d.). Cinnamaldehyde Isolation and Testing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 8. Study on Distillation, Purification and Identification of Components in Cinnamon Essential Oil [spkx.net.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
Technical Support Center: Phase Transfer Catalysis in α,β-Unsaturated Aldehyde Synthesis
Welcome to the technical support center for the application of Phase Transfer Catalysis (PTC) in the synthesis of α,β-unsaturated aldehydes. This guide is designed for researchers, chemists, and process development professionals who are utilizing PTC for reactions such as Aldol condensations and Wittig-type olefinations. Here, we address common experimental challenges with in-depth, cause-and-effect explanations and provide actionable solutions to streamline your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis of α,β-unsaturated aldehydes using phase transfer catalysis. Each issue is analyzed to identify its root cause, followed by a step-by-step troubleshooting plan.
Issue 1: Low or No Conversion of Starting Aldehyde
You've set up your biphasic reaction—typically an aromatic aldehyde and an aliphatic aldehyde for an Aldol-type condensation—with your chosen phase transfer catalyst, but TLC or GC analysis shows a significant amount of unreacted starting material even after the expected reaction time.
Question: My reaction has stalled. Why isn't my starting material being consumed, and what should I do?
Answer:
Low or no conversion is a common but solvable issue in PTC systems. The root cause often lies in one of three areas: insufficient interfacial area, inactive catalyst, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Poor Phase Mixing / Insufficient Interfacial Area: The entire principle of PTC relies on the transfer of ionic species (like the hydroxide ion or the enolate) across the phase boundary. This transfer is not a bulk process; it occurs exclusively at the interface between the aqueous and organic layers. If the interfacial area is small, the reaction rate will be severely limited.[1]
-
Solution: Increase the stirring rate significantly. For laboratory-scale reactions (up to 1L), a vigorous stir rate of 1000-1200 RPM is recommended to create a fine emulsion, maximizing the surface area between the phases.[2] For larger scales, mechanical stirring with appropriate baffle design is essential.
-
-
Inadequate Catalyst Activity or Concentration: The phase transfer catalyst can be inactive or its concentration may be too low to facilitate an efficient transfer rate.
-
Solution:
-
Verify Catalyst Integrity: Ensure the PTC, especially quaternary ammonium salts, has been stored in a desiccator. Some catalysts can be hygroscopic, which can affect their activity.
-
Increase Catalyst Loading: If vigorous stirring is confirmed, consider increasing the catalyst loading in increments, for example, from 1 mol% to 2.5 mol%, and then to 5 mol%. Monitor the reaction progress after each increase.
-
-
-
Suboptimal Temperature: Aldol condensations, a common route to α,β-unsaturated aldehydes, are temperature-sensitive. Too low a temperature can result in a sluggish reaction.[3]
-
Solution: Gradually increase the reaction temperature. For many condensations, a range of 60-130 °C is effective.[3] Start at the lower end of the recommended range in your protocol and increase in 10 °C increments, monitoring for product formation and potential byproduct generation. Be aware that excessively high temperatures can lead to the formation of heavy, polymeric byproducts.[3]
-
-
Base Inefficiency (for Aldol Condensations): If the aqueous base (e.g., NaOH) concentration is too low, the generation of the nucleophilic enolate in the organic phase will be inefficient.
-
Solution: Ensure the concentration of your base is appropriate. For many PTC aldol reactions, a 30-50% (w/w) aqueous solution of NaOH or KOH is required to create the necessary high basicity in the interfacial region.
-
Issue 2: Formation of Significant Byproducts
Your reaction proceeds, but you observe the formation of unintended products, leading to low yield and complex purification. The most common culprits in base-catalyzed aldehyde condensations are Cannizzaro reaction products and self-condensation products.
Question: My main product is contaminated with significant side products. How can I improve the selectivity?
Answer:
Side product formation is a classic selectivity problem. In the context of synthesizing α,β-unsaturated aldehydes, the key is to control the relative rates of the desired cross-condensation versus the undesired side reactions.
Probable Causes & Solutions:
-
Cannizzaro Reaction: This disproportionation reaction occurs when an aldehyde lacking α-hydrogens (like benzaldehyde) is exposed to a strong base, yielding the corresponding alcohol and carboxylic acid.[4] This is a frequent issue when using highly concentrated hydroxide solutions.
-
Solution:
-
Control Base Addition: Instead of adding the entire aqueous base at the beginning, add it slowly over a period of time. This keeps the instantaneous concentration of hydroxide at the interface lower, disfavoring the second-order Cannizzaro reaction.
-
Use a Milder Base: If the Cannizzaro reaction is severe, consider switching to a milder base like sodium carbonate, which can be sufficient to promote the desired condensation without excessively favoring side reactions.[4]
-
-
-
Self-Condensation: The enolizable aldehyde (the one with α-hydrogens, e.g., acetaldehyde or propanal) can react with itself instead of with the non-enolizable aromatic aldehyde.[4]
-
Solution: This is best controlled by manipulating the stoichiometry and addition order. Slowly add the enolizable aldehyde to the reaction mixture containing the aromatic aldehyde, base, and PTC. This ensures that the concentration of the enolizable component is always low, minimizing its opportunity to react with itself.[4]
-
Issue 3: Persistent Emulsion During Workup
After the reaction is complete, you proceed to the aqueous workup, but upon adding water or brine, a thick, persistent emulsion forms at the interface, making phase separation impossible.
Question: I can't separate the organic and aqueous layers after my reaction. How can I break this emulsion?
Answer:
Emulsion formation is a notorious problem in biphasic systems, including those stabilized by the PTC itself, which is structurally similar to a surfactant.[5][6] Breaking these emulsions requires altering the physical properties of the interface.
Troubleshooting Steps:
-
"Salting Out": This is the most common and effective method. Add a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out of solution and disrupting the emulsion.[7] In some cases, adding solid NaCl or sodium sulfate directly can also be effective.[7]
-
Change the Solvent: Add a small amount of a different organic solvent that is immiscible with water but has a different polarity from your primary reaction solvent. For example, if your reaction is in toluene, adding a small amount of diethyl ether can sometimes help break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary mechanical force to separate the phases. This is particularly effective for small-scale reactions.[7]
-
Gentle Heating: Gently warming the mixture can sometimes break an emulsion by reducing the viscosity of the phases and disrupting the interfacial tension.[8] However, this should be done with caution, especially if your product is thermally sensitive.
-
Filtration: In some cases, the emulsion is stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and break the emulsion.
Issue 4: Phase Transfer Catalyst Deactivation or "Poisoning"
The reaction starts but then slows down and stops prematurely. This can happen even with good mixing and optimal temperature.
Question: My reaction starts well but then dies. Could my catalyst be inactive?
Answer:
Yes, this is a classic symptom of catalyst deactivation or poisoning. A "poison" is a substance that strongly adsorbs to the active site of the catalyst, preventing it from participating in the catalytic cycle.[9][10]
Probable Causes & Solutions:
-
Impurities in Reactants: The most common source of poisons is the reactants or solvents themselves. For instance, sulfur-containing compounds in technical-grade starting materials can irreversibly bind to quaternary ammonium salts.
-
Solution: Ensure the purity of your starting materials. If you suspect an impurity, try purifying the starting aldehyde (e.g., by distillation) before the reaction. Using high-purity reagents is crucial.[11]
-
-
Thermal Degradation (Hofmann Elimination): Quaternary ammonium hydroxides, the active form of the catalyst in the organic phase, can be thermally unstable. At elevated temperatures, they can undergo Hofmann elimination, destroying the catalyst. This is particularly relevant for catalysts with beta-hydrogens, like tetrabutylammonium bromide (TBAB).
-
Solution:
-
Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choose a More Stable Catalyst: Select a PTC that is less prone to Hofmann elimination. Catalysts with no beta-hydrogens (e.g., benzyltrimethylammonium chloride, BTMAC) or those with bulky groups that hinder the elimination pathway can offer greater thermal stability.
-
-
-
Fouling: In some cases, insoluble polymeric byproducts can coat the catalyst, physically preventing it from accessing the interface.[12]
-
Solution: This is more difficult to solve mid-reaction. The primary solution is to adjust reaction conditions (e.g., lower temperature, slower addition of reagents) to prevent the formation of these fouling agents in the first place.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right Phase Transfer Catalyst for my reaction?
A1: The choice of PTC is critical and depends on several factors:
-
Anion to be Transferred: For transferring hydroxide (OH⁻), a common requirement for aldol condensations, quaternary ammonium salts (Q⁺X⁻) like tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride (BTMAC) are excellent choices.[13]
-
Thermal Stability: As mentioned in the troubleshooting section, if your reaction requires high temperatures (>100 °C), consider a catalyst resistant to Hofmann elimination.
-
Organic Solubility: The lipophilicity of the catalyst's cation (Q⁺) is important. It must be soluble enough in the organic phase to transport the anion. Catalysts with larger alkyl groups (e.g., tetrahexylammonium) have higher organic solubility than those with smaller groups (e.g., tetramethylammonium).
-
Cost and Availability: For large-scale synthesis, the cost of the catalyst is a major consideration. TBAB and BTMAC are often good starting points due to their effectiveness and relatively low cost.
| Catalyst | Common Abbreviation | Typical Use Case | Key Considerations |
| Tetrabutylammonium Bromide | TBAB | General purpose, good for many C-C bond formations. | Moderate thermal stability. |
| Benzyltriethylammonium Chloride | BTEAC / TEBA | Often used in Wittig reactions and alkylations. | Good balance of reactivity and stability. |
| Aliquat® 336 (Tricaprylylmethylammonium chloride) | - | Excellent for high-temperature applications due to high thermal stability and lipophilicity. | Can be more difficult to remove during workup. |
| 18-Crown-6 | - | Used for solubilizing alkali metal cations (K⁺, Na⁺) in organic solvents, activating the counter-anion (e.g., for solid-liquid PTC). | More expensive and potentially toxic. |
Q2: What is the fundamental mechanism of PTC in a base-mediated Aldol Condensation?
A2: The PTC facilitates a reaction between two components that are in separate, immiscible phases. In a typical Aldol condensation of benzaldehyde with acetone using aqueous NaOH and an organic solvent (e.g., toluene) with TBAB (Q⁺Br⁻) as the catalyst, the cycle proceeds as follows:
-
Anion Exchange: The catalyst cation (Q⁺) pairs with a hydroxide ion (OH⁻) from the highly concentrated aqueous phase at the interface, forming Q⁺OH⁻ which is lipophilic enough to move into the organic phase.
-
Deprotonation: In the organic phase, the powerful Q⁺OH⁻ base abstracts an α-proton from acetone to form an enolate. This is the rate-limiting step.
-
Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of benzaldehyde (which is dissolved in the organic phase) to form an aldol addition product.
-
Dehydration & Catalyst Regeneration: The aldol product often dehydrates under the reaction conditions to form the final α,β-unsaturated product. The catalyst cation (Q⁺) is released and shuttles back to the aqueous interface to pick up another hydroxide ion, thus completing the catalytic cycle.
Caption: PTC Catalytic Cycle for Aldol Condensation.
Q3: Can I use PTC for Horner-Wadsworth-Emmons (HWE) reactions? What are the advantages?
A3: Yes, PTC is highly effective for HWE reactions. The key advantage is that it allows the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system, avoiding the need for strong, hazardous, and moisture-sensitive bases like sodium hydride (NaH) or organolithiums (e.g., n-BuLi) in anhydrous organic solvents.[14][15] The water-soluble phosphate byproduct generated in the HWE reaction is easily removed during the aqueous workup, simplifying purification compared to the standard Wittig reaction which produces triphenylphosphine oxide.[14]
Section 3: Experimental Protocol Example
Synthesis of Cinnamaldehyde via PTC-Mediated Aldol-Type Condensation
This protocol describes a general procedure for the synthesis of cinnamaldehyde from benzaldehyde and acetaldehyde using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Reagents & Equipment:
-
Benzaldehyde (purified)
-
Acetaldehyde
-
Toluene
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium Bromide (TBAB)
-
Round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a powerful mechanical stirrer, a condenser, and an addition funnel, add benzaldehyde (e.g., 53 g, 0.5 mol), toluene (150 mL), and TBAB (3.22 g, 0.01 mol, 2 mol%).
-
Heating and Base Addition: Begin vigorous stirring (1000+ RPM) and heat the mixture to 60 °C. Slowly add the 50% aqueous NaOH solution (80 g, 1.0 mol) to the flask over 30 minutes.
-
Substrate Addition: Once the base addition is complete, begin the slow, dropwise addition of acetaldehyde (24.2 g, 0.55 mol) from the addition funnel over a period of 2 hours. Maintain the temperature at 60-65 °C. A slight exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 65 °C for an additional 3-4 hours. Monitor the consumption of benzaldehyde by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 100 mL of water and separate the layers. If an emulsion forms, add 20 mL of brine.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash them with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude cinnamaldehyde can be purified by vacuum distillation to yield the final product.
Caption: Experimental Workflow for PTC Synthesis.
References
- BenchChem. (n.d.). Optimizing reaction conditions for coniferaldehyde synthesis.
- Chang, F., Vis, C. M., Ciptonugroho, W., & Bruijnincx, P. C. A. (2021). Recent developments in catalysis with Pickering Emulsions. RSC Publishing.
- BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives.
- Organic Letters. (n.d.). Synthesis of α,β-Unsaturated Aldehydes Based on a One-Pot Phase-Switch Dehydrogenative Cross-Coupling of Primary Alcohols. ACS Publications.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- ScienceDirect. (2023). Research progress of catalysts for aldol condensation of biomass based compounds.
- Google Patents. (n.d.). METHOD FOR PREPARING α, β-UNSATURATED ALDEHYDE.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- ResearchGate. (n.d.). Proposed reaction pathways for cinnamaldehyde oxidation at a low temperature.
- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
- ResearchGate. (2019). Catalyst Deactivation, Poisoning and Regeneration.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- SciSpace. (2022). Reaction Kinetics of Cinnamaldehyde Hydrogenation over Pt/SiO2.
- ResearchGate. (2016). How to separate an emulsion between an aqueous phase and an organic phase?.
- PTC Organics. (n.d.). PTC Aldol Condensation.
- YouTube. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds).
- YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
- National Institutes of Health. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction.
- ResearchGate. (2025). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Cuminaldehyde derivatives.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Reddit. (2022). Problems with wittig reaction.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- RSC Publishing. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions.
- PubMed Central. (n.d.). Modeling Chemical Reactivity at the Interfaces of Emulsions: Effects of Partitioning and Temperature.
- ACS Publications. (n.d.). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
- YouTube. (2021). Catalyst deactivation.
- Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. scispace.com [scispace.com]
- 3. KR101293818B1 - METHOD FOR PREPARING α, β-UNSATURATED ALDEHYDE - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in catalysis with Pickering Emulsions - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03604H [pubs.rsc.org]
- 6. Modeling Chemical Reactivity at the Interfaces of Emulsions: Effects of Partitioning and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Green Chemistry Approaches to Cinnamaldehyde Synthesis Optimization
Welcome to the technical support center for the green synthesis of cinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals dedicated to implementing sustainable, efficient, and optimized synthetic routes. As your application scientist, I will provide field-proven insights and troubleshooting solutions to address the specific challenges encountered during the application of green chemistry principles to the Claisen-Schmidt condensation for cinnamaldehyde synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental process. The solutions provided are grounded in established chemical principles and green chemistry best practices.
Q1: My reaction yield is significantly lower than expected in my heterogeneous catalytic system. What are the likely causes and how can I fix this?
A1: Low yields in heterogeneous systems often stem from issues with catalyst activity, mass transfer limitations, or suboptimal reaction conditions. Let's break down the causality and solutions.
-
Cause 1: Catalyst Inactivity or Insufficient Loading. The catalyst is the engine of your reaction. Its surface area, basicity, and structural integrity are paramount.
-
Solution: First, verify the catalyst's activity. Was it properly activated (e.g., calcined at the correct temperature) before use?[1] If you prepared it in-house, run characterization analyses like XRD and CO2-TPD to confirm its structure and basic site density.[2][3] Next, optimize the catalyst loading. A loading that is too low will result in slow kinetics, while excessive loading can sometimes hinder mixing without providing additional accessible active sites. Start with a systematic screen (e.g., 1-10 mol% relative to the limiting reagent).
-
-
Cause 2: Mass Transfer Limitations. Unlike homogeneous catalysis, reactants must diffuse from the bulk solution to the catalyst surface. This can be a rate-limiting step, especially in viscous or solvent-free systems.
-
Solution: Enhance agitation. Increase the stirring speed (e.g., from 300 rpm to 600 rpm or higher) to improve the interaction between the reactants and the solid catalyst surface.[2][3] If the reaction mixture is highly viscous, consider adding a small amount of a green co-solvent (like ethanol or glycerol) to reduce viscosity without compromising the "green" credentials of the synthesis.
-
-
Cause 3: Suboptimal Temperature. The Claisen-Schmidt condensation is temperature-sensitive. While higher temperatures increase reaction rates, they can also promote side reactions.
-
Solution: The optimal temperature is a balance between reaction rate and selectivity. For many solid base catalysts, the ideal range is between 10-40°C.[1] Running the reaction at too low a temperature may lead to an incomplete reaction within your specified timeframe. Perform a temperature screen (e.g., at 10°C, 25°C, and 40°C) while monitoring the reaction by Thin Layer Chromatography (TLC) to identify the sweet spot for your specific system.
-
Q2: My final product is contaminated with significant side products, particularly from benzaldehyde self-condensation (Cannizzaro reaction) or acetaldehyde self-condensation. How can I improve selectivity?
A2: Poor selectivity is a classic challenge in aldol condensations. The key is to favor the desired cross-condensation over undesired side reactions.
-
Cause 1: Base Strength and Type. Strong, homogeneous bases like sodium hydroxide (NaOH) are notorious for promoting the Cannizzaro reaction, especially at higher concentrations.[4]
-
Solution: Switch to a milder or solid base catalyst. Heterogeneous catalysts like hydrotalcites, Li-doped MgO, or functionalized chitosan offer basic sites that can be more selective and minimize the Cannizzaro reaction.[2][5] If using a homogeneous base is necessary, a milder one like sodium carbonate can be a better alternative.[4]
-
-
Cause 2: Stoichiometry and Addition Rate. An excess of the enolizable partner (acetaldehyde) at the start of the reaction can lead to its self-condensation.
-
Solution: Control the addition of the acetaldehyde. Instead of adding all reactants at once, dissolve the benzaldehyde and the catalyst in the solvent first. Then, add the acetaldehyde dropwise over a prolonged period (e.g., 2-3 hours) using a syringe pump or a dropping funnel.[4] This keeps the instantaneous concentration of the enolizable aldehyde low, favoring its reaction with the more abundant benzaldehyde. A slight molar excess of benzaldehyde (e.g., 1.1 to 1.3 equivalents) can also push the equilibrium towards the desired product.[6]
-
Q3: My solid catalyst was effective for the first run, but its activity dropped sharply upon reuse. What is causing this deactivation, and how can I regenerate it?
A3: Catalyst deactivation is a critical issue for the economic and environmental viability of a process. The primary causes are fouling, poisoning, or structural changes.
-
Cause 1: Fouling. The catalyst's pores and active sites can become blocked by carbonaceous deposits or polymeric byproducts formed during the reaction.
-
Solution & Regeneration: After the reaction, filter the catalyst and wash it thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove adsorbed species. For regeneration, a calcination step is often effective. Heat the washed and dried catalyst in a furnace under a flow of air or an inert gas to burn off organic residues. The optimal temperature and time will depend on the catalyst's thermal stability (a typical starting point is 400-500°C for several hours).[1]
-
-
Cause 2: Leaching. Active species may leach from the solid support into the reaction medium, especially if the support is not completely inert under the reaction conditions.
-
Solution: Test the filtrate for catalytic activity. After filtering off the catalyst, add fresh reactants to the liquid phase and see if any reaction occurs. If it does, leaching is confirmed. To mitigate this, consider using a more robust support or a different catalyst immobilization method.
-
-
Cause 3: Structural Collapse. The catalyst's physical structure may degrade due to harsh temperatures or mechanical stress from vigorous stirring.
-
Solution: Characterize the spent catalyst using techniques like SEM or BET surface area analysis and compare it to the fresh catalyst. If structural degradation is observed, you may need to operate under milder conditions (lower temperature, gentler stirring) or choose a mechanically stronger catalyst.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry strategies for optimizing cinnamaldehyde synthesis?
A1: The main strategies focus on replacing hazardous reagents and solvents, improving energy efficiency, and utilizing renewable feedstocks. Key approaches include:
-
Use of Heterogeneous Catalysts: Replacing homogeneous catalysts like NaOH or KOH with recyclable solid acid or base catalysts (e.g., Li/MgO, hydrotalcites, zeolites, functionalized polymers) simplifies product purification, minimizes corrosive waste streams, and allows for catalyst reuse.[2][3]
-
Green Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, ethanol, glycerol, or ionic liquids. Aqueous synthesis is particularly attractive, often requiring a phase-transfer catalyst to facilitate the reaction between the organic reactants and the aqueous base.[5]
-
Solvent-Free Conditions: Performing the reaction without any solvent reduces waste and simplifies downstream processing. This often requires careful temperature control to maintain a manageable viscosity.[5]
-
Alternative Energy Sources: Using microwave irradiation or ultrasound can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.
-
Renewable Feedstocks: Utilizing benzaldehyde and acetaldehyde derived from biomass sources or even using cinnamaldehyde extracted directly from cinnamon oil as a starting material for derivatives enhances the sustainability of the entire process.[7]
Q2: I want to try a solvent-free synthesis. What are the critical parameters to control?
A2: Solvent-free synthesis is an excellent green approach, but it requires careful management of physical and thermal properties.
-
Viscosity and Mixing: Without a solvent, the reaction mixture can be highly viscous, leading to poor mixing and mass transfer limitations. Ensure you have a powerful mechanical stirrer. Using a catalyst with a high surface area can also help.
-
Heat Transfer: Exothermic reactions can be difficult to control without a solvent to act as a heat sink. Monitor the internal temperature of the reactor closely and consider using an oil bath or a reactor jacket for precise temperature regulation.
-
Reactant Ratio: The molar ratio of reactants is crucial. Since there is no solvent, the reactants' concentrations are at their maximum, which can sometimes favor side reactions if the ratio is not optimized.
Q3: How can I monitor the reaction progress effectively using Thin Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for monitoring these reactions.
-
System Selection: A common mobile phase (eluent) for separating benzaldehyde, acetaldehyde, and cinnamaldehyde is a mixture of a nonpolar and a moderately polar solvent, such as hexane:ethyl acetate or toluene:ethyl acetate. A typical ratio to start with is 9:1 or 7:3.[5]
-
Spotting: On a single TLC plate, spot the benzaldehyde starting material, the acetaldehyde starting material (if it's not too volatile), and the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
Visualization: Benzaldehyde and cinnamaldehyde are UV-active due to their aromatic rings and conjugation. You can visualize them under a UV lamp (254 nm). The product, cinnamaldehyde, is less polar than benzaldehyde but more polar than any nonpolar byproducts, so it should have a distinct Rf value. The disappearance of the benzaldehyde spot and the appearance of a new, more intense product spot indicates reaction progress.
Part 3: Data & Protocols
Comparative Data of Green Catalytic Systems
The table below summarizes the performance of various catalytic systems reported in the literature, providing a basis for selecting an appropriate method.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| NaOH / CTAB | Benzaldehyde, n-Heptanal | Water | 30 | 4 | ~100 (Conversion) | High | [5] |
| Li-doped MgO | Cinnamaldehyde (Retro-aldol) | Water/Ethanol | 70 | 3 | 40.65 | High | [2][3] |
| KF/Al₂O₃ | Benzaldehyde, Acetaldehyde | PEG (Phase Transfer) | - | - | >80 | - | [8] |
| Solid Super Base (KF/MgO) | Benzaldehyde, Acetaldehyde | Ethanol | 0-40 | < 1 | 95.6 | 98.1 (Purity) | [1] |
| Na₂CO₃/γ-Al₂O₃ | Benzaldehyde, Acetaldehyde | - | 30 | 1 | >92.2 | 96.5 | [6] |
Note: Yields and selectivities are highly dependent on the specific reaction conditions and should be considered as reported benchmarks.
Experimental Protocols
Protocol 1: Cinnamaldehyde Synthesis using a Solid Superbase Catalyst
This protocol is adapted from a method utilizing a KF/MgO solid superbase, which demonstrates high yield and selectivity under mild conditions.[1]
Materials:
-
Benzaldehyde (0.6 mol)
-
Acetaldehyde (38% solution, ~0.15 mol active)
-
Ethanol (200 mL)
-
KF/MgO solid superbase catalyst (prepared separately)
-
Tubular reactor or round-bottom flask with vigorous stirring
Procedure:
-
Catalyst Preparation (Simplified): A KF/MgO catalyst can be prepared by impregnating nano-level MgO powder with an aqueous solution of potassium fluoride (KF), followed by drying and calcination at ~500°C for 5 hours.[1]
-
Reaction Setup: If using a flask, add the prepared KF/MgO catalyst (e.g., 5-10 g) to a 500 mL round-bottom flask equipped with a mechanical stirrer.
-
Reactant Preparation: In a separate beaker, dissolve 63.6 g of benzaldehyde and 17.4 g of 38% acetaldehyde solution in 200 mL of ethanol.
-
Reaction Execution: Cool the reaction flask containing the catalyst to the desired temperature (e.g., 10-30°C) using a water bath. Slowly add the reactant solution to the flask under vigorous stirring.
-
Monitoring: Monitor the reaction progress via TLC. The reaction is typically rapid and can be complete in under an hour.
-
Workup: Once the reaction is complete (indicated by the consumption of benzaldehyde), filter the reaction mixture to recover the solid catalyst.
-
Purification: Neutralize the filtrate with a dilute acid (e.g., 1M HCl). The product can then be isolated by removing the ethanol under reduced pressure, followed by vacuum distillation to obtain pure cinnamaldehyde (boiling point ~130°C at 0.1 MPa).[1]
Protocol 2: Multi-Step Green Synthesis of 2-Hydroxycinnamaldehyde
This protocol outlines a more complex, three-step synthesis starting from cinnamaldehyde, demonstrating the modification of the core structure. It is adapted from methods described in the literature.[4][9][10]
Step 1: Nitration (Synthesis of 2-Nitrocinnamaldehyde)
-
In a flask, add 11 g of cinnamaldehyde to 45 mL of acetic anhydride.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
While stirring vigorously, slowly add 3.6 mL of nitric acid (65%), ensuring the temperature does not exceed 5°C.
-
Add 5 mL of glacial acetic acid and continue stirring at 0-5°C for 3-4 hours.
-
Stop the reaction by adding 20% HCl until no more yellow precipitate forms.
-
Isolate the precipitate by filtration and recrystallize from ethanol to yield pure 2-nitrocinnamaldehyde.
Step 2: Reduction (Synthesis of 2-Aminocinnamaldehyde)
-
In a flask suitable for reflux, add the 2-nitrocinnamaldehyde from Step 1, ammonium chloride (NH₄Cl), and iron (Fe) powder to a mixture of methanol and water.
-
Reflux the mixture under an inert nitrogen atmosphere, monitoring by TLC until the starting material is consumed.
-
Filter the hot solution to remove the iron catalyst and evaporate the solvent to obtain crude 2-aminocinnamaldehyde.
Step 3: Diazotation-Hydrolysis (Synthesis of 2-Hydroxycinnamaldehyde)
-
Dissolve the crude 2-aminocinnamaldehyde in a dilute solution of sulfuric acid (H₂SO₄).
-
Cool the solution to 5°C and add a solution of sodium nitrite (NaNO₂) dropwise while stirring for 1 hour to form the diazonium salt.
-
Gently heat the solution to hydrolyze the diazonium salt, which will evolve nitrogen gas and form the final 2-hydroxycinnamaldehyde product.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Part 4: Visualization & Workflows
Troubleshooting Workflow for Low Cinnamaldehyde Yield
This diagram provides a logical decision-making path for diagnosing and solving low yield issues in a heterogeneous catalytic system.
Caption: Troubleshooting decision tree for low reaction yield.
Green Synthesis Process Flow
This diagram illustrates a generalized workflow for a green cinnamaldehyde synthesis using a heterogeneous catalyst.
Caption: General workflow for green cinnamaldehyde synthesis.
References
-
Mali, S. N., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Letters in Applied NanoBioScience.
-
Suryanti, V., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi.
-
Suryanti, V., et al. (2022). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. ResearchGate.
-
Ta, H. D., et al. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Advances.
-
Unknown. (2020). (PDF) Production of cinnamaldehyde. ResearchGate.
-
CN105152891A - Synthesis method of cinnamaldehyde. Google Patents.
-
Ta, H. D., et al. (n.d.). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Publishing.
-
Unknown. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Benchchem.
-
Unknown. (2024). Cinnamon Oil: An Alternate and Inexpensive Resource for Green Chemistry Experiments in Organic Chemistry Laboratory. Green Chemistry Teaching and Learning Community (GCTLC).
-
Kumar, A., et al. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
-
Nabavi, S. F., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Molecules.
-
Unknown. (n.d.). Synthesis of cinnamaldehyde catalyzed by solid superbase Na2CO3/γ-Al2O3. Dimension.
-
CN1260194C - Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water. Google Patents.
Sources
- 1. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 2. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Phenylcinnamaldehyde and Cinnamaldehyde: Exploring Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, cinnamaldehyde, the principal bioactive constituent of cinnamon, has garnered significant attention for its diverse pharmacological properties. Its structural analogue, 4-phenylcinnamaldehyde, presents an intriguing subject for comparative analysis. This guide provides a detailed examination of the biological activities of cinnamaldehyde, supported by experimental data, and explores the anticipated biological profile of this compound based on structure-activity relationships, addressing the current gap in direct comparative research.
Molecular Architecture: A Tale of Two Aldehydes
Cinnamaldehyde (3-phenyl-2-propenal) is an α,β-unsaturated aromatic aldehyde. Its structure is characterized by a phenyl group attached to an unsaturated aldehyde moiety. This compound, as its name suggests, is a derivative of cinnamaldehyde with an additional phenyl group at the para (4th) position of the existing phenyl ring. This structural modification is hypothesized to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.
Figure 1: Chemical Structures
Caption: Chemical structures of Cinnamaldehyde and this compound.
Cinnamaldehyde: A Multifaceted Bioactive Compound
The biological activities of cinnamaldehyde are well-documented across a spectrum of therapeutic areas, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.
Antimicrobial Activity
Cinnamaldehyde exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components.[1] Additionally, cinnamaldehyde can inhibit biofilm formation and interfere with key metabolic pathways in pathogens.[1] The aldehyde group is crucial for its antimicrobial properties, as it can form Schiff bases with primary amines in microbial proteins.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of cinnamaldehyde are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation.[2] By suppressing NF-κB activation, cinnamaldehyde reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
Figure 2: Simplified NF-κB Signaling Pathway and Inhibition by Cinnamaldehyde
Caption: Cinnamaldehyde inhibits the NF-κB pathway by preventing IKK activation.
Antioxidant Activity
Cinnamaldehyde demonstrates antioxidant properties by scavenging free radicals and upregulating the expression of antioxidant enzymes.[3] However, its activity is considered moderate compared to other phenolic compounds. Some studies suggest that its derivatives, such as cinnamic acid and cinnamyl alcohol, can exhibit even higher antioxidant activity.
Anticancer Activity
The anticancer potential of cinnamaldehyde has been investigated in various cancer cell lines. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor angiogenesis (the formation of new blood vessels that supply tumors).[4] The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, and the induction of oxidative stress in cancer cells.[4]
This compound: A Frontier of Research
Direct comparative studies on the biological activity of this compound versus cinnamaldehyde are notably absent in the current scientific literature. However, based on structure-activity relationship (SAR) studies of other cinnamaldehyde derivatives, we can formulate hypotheses about its potential biological profile.
The addition of a second phenyl group at the 4-position is expected to increase the lipophilicity of the molecule. This increased lipid solubility could enhance its ability to penetrate cell membranes, potentially leading to increased bioavailability and more potent biological effects.
Hypothesized Biological Activity Enhancements:
-
Antimicrobial Activity: The increased lipophilicity might facilitate greater disruption of microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.
-
Anticancer Activity: Improved cellular uptake could result in a more pronounced inhibition of cancer cell proliferation and induction of apoptosis. The additional phenyl ring could also introduce new binding interactions with molecular targets within cancer cells.
-
Anti-inflammatory Activity: Enhanced penetration into immune cells could lead to more effective modulation of inflammatory pathways.
It is crucial to emphasize that these are projections based on chemical principles and SAR studies of other analogs. Rigorous experimental validation is necessary to confirm these hypotheses.
Comparative Data Summary (Cinnamaldehyde and its Derivatives)
The following table summarizes the biological activities of cinnamaldehyde and some of its other derivatives to provide a basis for understanding potential structure-activity relationships.
| Compound | Biological Activity | Key Findings | Reference |
| Cinnamaldehyde | Antimicrobial | Broad-spectrum activity against bacteria and fungi. | [1] |
| Anti-inflammatory | Inhibits NF-κB signaling. | [2] | |
| Antioxidant | Moderate free radical scavenging. | [3] | |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cells. | [4] | |
| 4-Methoxycinnamaldehyde | Anticancer | Showed dose-dependent cytotoxic effects on cervical cancer cells. | |
| α-Bromocinnamaldehyde | Anti-inflammatory | Improved anti-inflammatory activity and lower toxicity compared to cinnamaldehyde. | [5] |
Experimental Protocols for Biological Activity Assessment
For researchers aiming to conduct direct comparative studies, the following standard protocols are recommended.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the desired microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound (cinnamaldehyde and this compound) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Figure 3: Workflow for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity: LPS-Induced TNF-α Production in Macrophages
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
TNF-α Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Anticancer Activity: MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
Cinnamaldehyde is a well-established natural compound with a broad range of biological activities. While direct experimental data for this compound is currently lacking, its structural similarity and increased lipophilicity suggest it may exhibit enhanced biological effects. This guide provides a framework for the direct comparative evaluation of these two compounds. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the specific pharmacological profile of this compound. Such investigations will be crucial in determining its potential as a novel therapeutic agent and in understanding the structure-activity relationships that govern the biological effects of cinnamaldehyde derivatives.
References
- Patil, M., Choudhari, A. S., Pandita, S., Islam, M., Raina, P., & Kaul-Ghanekar, R. (2017). Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico study. Pharmacognosy Magazine, 13(Suppl 3), S645–S651.
- Bezerra, F. W. F., et al. (2024).
- O'Riordan, S., et al. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Molecules, 24(22), 4055.
- Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects. (2022).
- Cinnamaldehyde and related phenylpropanoids, natural repellents, and insecticides against Sitophilus zeamais (Motsch.). A chemical structure-bioactivity relationship. (2018). Pest Management Science.
- Tung, Y. T., et al. (2018). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023).
- Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (2023). Molecules.
- Evaluation of Anti-Inflammatory Effect of Cinnamaldehyde – an in vitro Study. (2014). International Journal for Pharmaceutical Research Scholars.
- Suryanti, V., et al. (2018). Antioxidant Activities of Cinnamaldehyde Derivatives.
- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (2021).
- Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. (2024). Molecules.
- Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (2006). Molecules.
- In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. (2022). Journal of Animal Science and Biotechnology.
- In-vitro anti-cancer studies of Cinnamaldehyde on breast cancer cell line (MCF-7). (2013). BioTechnology: An Indian Journal.
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers in Microbiology.
- Evaluation of Anti-Inflammatory Effect of Cinnamaldehyde – an in vitro Study. (2014). International Journal for Pharmaceutical Research Scholars.
- IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid... | Download Scientific Diagram. (2016).
- Antioxidative Activities of Natural Hydroxy-Bearing Cinnamaldehydes and Cinnamic Acids: A Comparative Study. (2014). Tropical Journal of Pharmaceutical Research.
- Tung, Y. T., et al. (2018). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo.
- In Silico Evaluation of Antioxidant Properties of Cinnamaldehyde Phenylhydrazone. (2021). Sciforum.
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers in Microbiology.
Sources
- 1. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Comparative Guide to the Antimicrobial Efficacy of Substituted Cinnamaldehyde Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents.[1] Natural products, with their inherent structural diversity, represent a promising reservoir for such discoveries.[1] Trans-cinnamaldehyde, the primary bioactive constituent of cinnamon, has long been recognized for its broad-spectrum antimicrobial properties against a variety of bacteria, yeasts, and molds.[1][2][3] This guide provides a comparative analysis of the antimicrobial effects of various substituted cinnamaldehyde derivatives. By examining structure-activity relationships, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge to innovate more potent and selective antimicrobial compounds.[1][4]
The antimicrobial prowess of cinnamaldehyde is largely attributed to its α,β-unsaturated aldehyde moiety.[2] However, issues such as volatility and stability can limit its direct clinical application.[4] Consequently, extensive research has focused on synthesizing derivatives with modified phenyl rings or aldehyde groups to enhance efficacy and overcome these limitations.[1][5] This guide will delve into the experimental data supporting these advancements, offering a clear comparison of their antimicrobial performance.
Comparative Antimicrobial Activity: A Data-Driven Overview
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]
Structure-Activity Relationship Insights
The antimicrobial activity of cinnamaldehyde derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.
-
Electron-withdrawing groups , such as nitro (-NO2) and chloro (-Cl) groups, at the para-position of the phenyl ring have been shown to enhance antibacterial activity.[4][8] For instance, 4-nitrocinnamaldehyde and 4-chlorocinnamaldehyde exhibit lower MIC values against E. coli and S. aureus compared to the parent cinnamaldehyde.[8]
-
Halogenation of the phenyl ring, particularly with bromine, has also been demonstrated to increase potency. α-Bromocinnamaldehyde, for example, displays superior killing rates against various bacteria compared to unsubstituted cinnamaldehyde.[1] Similarly, a 4-bromophenyl-substituted derivative showed potent activity against Acinetobacter baumannii.[5]
-
Modification of the aldehyde group into Schiff bases through reaction with amino acids has yielded derivatives with notable antimicrobial profiles.[2][9] These modifications can enhance the compound's interaction with microbial targets.
The following tables summarize the reported MIC and MBC values for selected cinnamaldehyde derivatives against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde Derivatives against Selected Bacteria
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Acinetobacter baumannii (μg/mL) | Reference(s) |
| trans-Cinnamaldehyde | >400 | >400 | - | [8] |
| 4-Nitrocinnamaldehyde | 100 | 100 | - | [8] |
| 4-Chlorocinnamaldehyde | 200 | >400 | - | [8] |
| 4-Fluorocinnamaldehyde | 200 | >400 | - | [8] |
| 4-Bromophenyl derivative | - | - | 32 | [5][10] |
| Di-chlorinated derivative | - | - | 64 | [5][10] |
Table 2: Minimum Bactericidal Concentration (MBC) of Cinnamaldehyde Derivatives against Selected Bacteria
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Reference(s) |
| trans-Cinnamaldehyde | 1000 | - | [1] |
| Cinnamaldehyde-GA Schiff base | 375 | 46 | [1] |
| Cinnamaldehyde-GA-Cu2+ complex | - | 11 | [1] |
| Cinnamaldehyde-GA-Zn2+ complex | - | 23 | [1] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of cinnamaldehyde and its derivatives is multifaceted, involving the disruption of several key cellular processes.
-
Cell Membrane Disruption : A primary mechanism involves the perturbation of the bacterial cell membrane's integrity.[2][3][11] Cinnamaldehyde can interfere with glycerophospholipid biosynthesis, specifically targeting phosphatidylethanolamine and phosphatidylglycerol, leading to membrane disruption.[11] This disruption increases membrane permeability, facilitating the uptake of other antimicrobial agents.[4]
-
Inhibition of Cell Division : Cinnamaldehyde and its analogs have been shown to inhibit the bacterial cell division protein FtsZ.[5][10] This inhibition disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual lysis.[5]
-
Enzyme Inhibition : The aldehyde group of cinnamaldehyde can react with nucleophilic groups in proteins, such as sulfhydryl and amino groups, leading to enzyme inactivation.[2] For instance, it has been reported to inhibit ATPases and enzymes involved in ergosterol biosynthesis in fungi.[2]
-
Anti-biofilm Activity : Several cinnamaldehyde derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[2][3][8] This is achieved by interfering with processes like bacterial motility and the production of extracellular polymeric substances.[8]
Below is a diagram illustrating the proposed antimicrobial mechanisms of cinnamaldehyde derivatives.
Caption: Proposed antimicrobial mechanisms of cinnamaldehyde derivatives.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following are detailed methodologies for determining the MIC and MBC of cinnamaldehyde derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and other established methods.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cinnamaldehyde derivatives stock solutions (in a suitable solvent like DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[14]
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[16][17]
-
-
Plate Preparation:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.[13]
-
Add 200 µL of the highest concentration of the cinnamaldehyde derivative (prepared in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
-
Inoculation and Incubation:
-
MIC Reading:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth is observed.[14]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-up to the MIC test.[6][16]
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips or a multi-channel pipette
-
Incubator (37°C)
Workflow:
Caption: Workflow for MBC determination.
Detailed Steps:
-
Subculturing:
-
From each well of the MIC plate that shows no visible turbidity (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating and Incubation:
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MBC Reading:
Conclusion
Substituted cinnamaldehyde derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. The evidence strongly suggests that strategic modifications to the cinnamaldehyde scaffold can significantly enhance its antimicrobial potency and spectrum of activity. Electron-withdrawing substituents on the phenyl ring and the formation of Schiff base derivatives have proven to be particularly effective strategies.
The multifaceted mechanism of action, targeting the cell membrane, cell division machinery, and essential enzymes, makes the development of resistance more challenging for microorganisms. Furthermore, the anti-biofilm properties of these compounds add to their therapeutic potential.
The standardized protocols provided in this guide are intended to facilitate further research and development in this area, ensuring that comparative studies are robust and reproducible. Future investigations should continue to explore novel substitutions and formulations to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds, ultimately paving the way for their clinical application.
References
-
Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. MDPI. [Link]
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PubMed Central. [Link]
-
A review of cinnamaldehyde and its derivatives as antibacterial agents. Maynooth University Research Archive Library. [Link]
-
Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. MDPI. [Link]
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Relationship. Sciforum. [Link]
-
Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. [No Source Title Available]. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. ACS Publications. [Link]
-
The antimicrobial activities of the cinnamaldehyde adducts with amino acids. ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. microbeonline.com [microbeonline.com]
- 16. microchemlab.com [microchemlab.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
The Significance of Aromatic Aldehyde Analysis
A Senior Application Scientist's Guide to Comparative HPLC Analysis of Aromatic Aldehydes
For researchers, scientists, and drug development professionals, the accurate quantification of aromatic aldehydes like vanillin, cinnamaldehyde, and benzaldehyde is critical for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides an in-depth comparison of HPLC methodologies for these key aromatic aldehydes, supported by experimental data and field-proven insights to aid in your analytical endeavors.
Aromatic aldehydes are prevalent in a vast array of products, from pharmaceuticals and flavorings to fragrances and cosmetics. Vanillin, the primary component of vanilla flavor, cinnamaldehyde, the essence of cinnamon, and benzaldehyde, with its characteristic almond scent, are not only crucial for the sensory profile of products but also for their potential therapeutic or toxicological effects.[1] Their accurate measurement is therefore not just a matter of quality, but also of safety and efficacy.
Principles of Separation: A Focus on Reversed-Phase HPLC
Reversed-phase HPLC is the most common and effective technique for the separation of aromatic aldehydes. This is due to the nonpolar nature of the aromatic ring, which interacts favorably with the nonpolar stationary phase, typically a C18-bonded silica. The separation is then modulated by the composition of the polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.
The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation. While a standard C18 column is often the starting point, the specific chemistry of the C18 phase can influence selectivity.[2] The mobile phase composition, including the organic modifier and the presence of additives like acids or buffers, can be adjusted to fine-tune the retention and resolution of the analytes.[3][4]
Comparative HPLC Methodologies
Two primary approaches are employed for the HPLC analysis of aromatic aldehydes: direct UV detection and pre-column derivatization followed by UV or fluorescence detection.
Direct UV Detection
Aromatic aldehydes possess chromophores that allow for their direct detection using a UV-Vis or Diode Array Detector (DAD)/Photodiode Array (PDA) detector. This is a straightforward and robust approach, suitable for routine quality control where analyte concentrations are sufficient.
The choice of detection wavelength is crucial for sensitivity and selectivity. Vanillin, for instance, is typically monitored around 280 nm, while cinnamaldehyde has a maximum absorption at approximately 282 nm.[2][5] Benzaldehyde can be detected at around 254 nm.[6] A DAD/PDA detector is highly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.
Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
For trace-level analysis or when dealing with complex matrices, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely adopted strategy.[7][8][9] DNPH reacts with the carbonyl group of aldehydes to form stable, intensely colored 2,4-dinitrophenylhydrazone derivatives. These derivatives exhibit strong absorbance at a longer wavelength (around 360 nm), which offers several advantages:
-
Enhanced Sensitivity: The molar absorptivity of the DNPH derivatives is significantly higher than that of the underivatized aldehydes, leading to lower detection limits.[9]
-
Improved Selectivity: Detection at 360 nm minimizes interference from many matrix components that absorb at lower UV wavelengths.
-
Uniform Detection: All aldehyde-DNPH derivatives can be detected at the same wavelength, simplifying the analysis of multiple aldehydes in a single run.
The derivatization reaction is typically carried out in an acidic solution, and the resulting derivatives are then extracted and injected into the HPLC system.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the direct UV analysis and DNPH derivatization of a standard mixture of vanillin, cinnamaldehyde, and benzaldehyde.
Direct UV Analysis of Aromatic Aldehydes
This protocol outlines a reversed-phase HPLC method for the simultaneous separation and quantification of vanillin, cinnamaldehyde, and benzaldehyde.
Caption: Workflow for direct UV-HPLC analysis of aromatic aldehydes.
-
HPLC System: A standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30-70% B
-
15-17 min: 70-30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD/PDA at 254 nm (for benzaldehyde), 280 nm (for vanillin), and 282 nm (for cinnamaldehyde).
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each reference standard (vanillin, cinnamaldehyde, benzaldehyde) in 100 mL of acetonitrile.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Sample Preparation: Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase diluent. The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis via DNPH Derivatization
This protocol details the derivatization of the aromatic aldehydes with DNPH followed by HPLC analysis.
Caption: Workflow for HPLC analysis following DNPH derivatization.
-
HPLC System: As described for direct UV analysis.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient optimized for the separation of DNPH derivatives. A typical starting point is:
-
0-10 min: 50-80% B
-
10-12 min: 80% B
-
12-15 min: 80-50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: UV-Vis or DAD/PDA at 360 nm.
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of phosphoric acid (e.g., 1-2%).
-
Derivatization of Standards and Samples: To an appropriate volume of the standard or sample solution in acetonitrile, add an excess of the DNPH reagent.
-
Reaction: Vortex the mixture and allow it to react at room temperature for at least one hour in the dark.
-
Analysis: The derivatized solution can be directly injected into the HPLC system.
Comparative Data Analysis
The following table summarizes the expected chromatographic behavior and performance characteristics for the direct analysis of vanillin, cinnamaldehyde, and benzaldehyde based on the provided HPLC method.
| Parameter | Benzaldehyde | Vanillin | Cinnamaldehyde |
| Structure | |||
| Molar Mass ( g/mol ) | 106.12 | 152.15 | 132.16 |
| Polarity | Least Polar | Most Polar | Intermediate Polarity |
| Expected Elution Order | 3 | 1 | 2 |
| Typical λmax (nm) | ~254 | ~280 | ~282 |
| Retention Time (min) | ~12.5 | ~6.8 | ~10.2 |
| Resolution (Rs) | Rs (Vanillin, Cinnamaldehyde) > 2.0 | Rs (Cinnamaldehyde, Benzaldehyde) > 2.0 | - |
| LOD (Direct UV) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.08 µg/mL |
| LOD (with DNPH) | <0.01 µg/mL | <0.01 µg/mL | <0.01 µg/mL |
Note: The retention times and limits of detection (LOD) are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Troubleshooting and Method Optimization
-
Poor Resolution: If co-elution occurs, consider adjusting the gradient slope or the initial percentage of the organic solvent. A shallower gradient can improve the separation of closely eluting peaks.
-
Peak Tailing: Peak tailing, especially for phenolic compounds like vanillin, can be mitigated by acidifying the mobile phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of silanol groups on the stationary phase.
-
Variable Retention Times: Ensure proper column equilibration between injections and maintain a constant column temperature. Fluctuations in mobile phase composition can also lead to retention time shifts.
Conclusion
The choice between direct UV detection and DNPH derivatization for the HPLC analysis of aromatic aldehydes depends on the specific requirements of the analysis. Direct UV detection offers a simpler and faster workflow for routine analysis, while DNPH derivatization provides superior sensitivity and selectivity for trace-level quantification. By understanding the principles of separation and carefully optimizing the chromatographic conditions, robust and reliable methods can be developed for the accurate analysis of vanillin, cinnamaldehyde, and benzaldehyde in various matrices.
References
- Gursale, A., Dighe, V., & Parekh, G. (2010). Simultaneous Quantitative Determination of Cinnamaldehyde and Methyl Eugenol From Stem Bark of Cinnamomum Zeylanicum Blume Using RP-HPLC.
-
PubMed. (2010). Simultaneous Quantitative Determination of Cinnamaldehyde and Methyl Eugenol From Stem Bark of Cinnamomum Zeylanicum Blume Using RP-HPLC. National Center for Biotechnology Information. Retrieved from [Link]
- YMC. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. YMC Co., Ltd.
- Neuroquantology. (2022). Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Neuroquantology, 20(13), 1880-1888.
- ResearchGate. (n.d.). SIMULTANEOUS DETERMINATION OF VANILLIN AND SYRINGALDEHYDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY APPLICATION TO STATIC A.
- ResearchGate. (2019). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
- Dong, X., Tang, J., Ren, Y., & Chen, X. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1374-1381.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- ResearchGate. (n.d.). Determination of aldehydes in food by high-performance liquid chromatography with biosensor coupling and micromembrane suppressors.
- Flieger, J., & Tatarczak-Horeca, G. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5136.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.
- SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments.
- David, V., Iordache, A., & Andrei, M. (2017). comparison of the phase ratio for c18 hplc columns using three different organic modifiers. Revue Roumaine de Chimie, 62(11-12), 945-952.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- ResearchGate. (2020). (PDF) Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- Shimadzu. (2018). eL533 Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120.
- ResearchGate. (1990). Simultaneous determination of vanillin and syringaldehyde in rum by derivative spectrophotometry. The Analyst, 115, 1335-1338.
- Journal of Liquid Chromatography & Related Technologies. (2003). High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and Its Related Substances in Tablet Dosage Forms. Taylor & Francis Online, 26(14), 2427-2442.
- Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.
- Taylor & Francis Online. (2020). Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Journal of the Iranian Chemical Society, 17, 1875-1886.
- Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI, 24(11), 2149.
- ResearchGate. (n.d.). Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. Samples...
- Scientific & Academic Publishing. (2020). Formaldehyde in Baby Foods by HPLC-ELSD. American Journal of Chemistry, 10(2), 19-25.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mac-mod.com [mac-mod.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Competitive ELISA: Cross-Reactivity Analysis of Cinnamaldehyde Analogs
For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing assays for small molecules, such as the bioactive compound cinnamaldehyde, understanding the potential for cross-reactivity with structurally similar analogs is not just a validation step—it is fundamental to ensuring data integrity and reliability. This guide provides an in-depth technical comparison of the cross-reactivity of various cinnamaldehyde analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the causal logic behind the experimental design, from immunogen synthesis to data interpretation, providing you with a robust framework for your own analyses.
The Central Challenge: Specificity in Small Molecule Detection
Cinnamaldehyde, the compound responsible for the characteristic flavor and aroma of cinnamon, and its analogs are of significant interest for their therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] An immunoassay designed to quantify cinnamaldehyde must be highly specific to distinguish it from its metabolites and other structurally related compounds that may be present in a biological matrix or a synthetic library.
The competitive ELISA is the format of choice for small molecules (haptens) like cinnamaldehyde because these molecules cannot be bound by two antibodies simultaneously, a requirement for the sandwich ELISA format.[2] The principle hinges on the competition between the free analyte in a sample and a fixed amount of a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when the antibody, raised against cinnamaldehyde, also binds to other molecules.[3] This is typically due to shared structural features, or epitopes. A high degree of cross-reactivity can lead to an overestimation of the analyte concentration, yielding false-positive results and compromising the validity of the study.[4] Therefore, a systematic cross-reactivity analysis is a critical component of assay validation, as stipulated by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
Experimental Design: A Self-Validating System
Our approach is built on a foundation of sound biochemical principles to create a self-validating experimental workflow. The specificity of the assay is primarily determined by two key components: the antibody and the coating antigen.
Pillar 1: The Immunogen - Eliciting a Specific Antibody Response
Cinnamaldehyde, being a small molecule (hapten), is not immunogenic on its own. To elicit an antibody response, it must be covalently conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7] The choice of conjugation chemistry is critical as it determines which parts of the hapten are exposed to the immune system, thereby directing the specificity of the resulting antibodies.
For cinnamaldehyde, the aldehyde group is a reactive handle that can be used for conjugation. A common method involves a Schiff base formation with the amine groups of lysine residues on the carrier protein, followed by reduction to form a stable secondary amine linkage. This strategy ensures that the phenyl ring and the prop-2-enal backbone—the core structures of cinnamaldehyde—are presented to the immune system, maximizing the chances of generating antibodies that recognize these key features. A hapten-to-carrier protein ratio of 15-20 is often optimal for a robust immune response.[8]
Pillar 2: The Coating Antigen - Fine-Tuning Assay Sensitivity
The coating antigen is the hapten-protein conjugate that is immobilized on the ELISA plate. A crucial aspect of competitive ELISA design is that the coating antigen can be the same as the immunogen (homologous assay) or a different conjugate (heterologous assay). Using a heterologous coating antigen, where the hapten is conjugated to a different carrier protein or via a different linker chemistry, can often improve assay sensitivity by reducing the affinity of the antibody for the immobilized hapten relative to the free analyte.[9] For this guide, we will describe a homologous assay for clarity, using a cinnamaldehyde-BSA conjugate for both immunization and plate coating.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA for cinnamaldehyde analysis.
Caption: A step-by-step workflow of the competitive ELISA for cinnamaldehyde detection.
Detailed Experimental Protocol
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of cinnamaldehyde analogs.
Materials:
-
High-binding 96-well ELISA plates
-
Cinnamaldehyde-BSA conjugate (coating antigen)
-
Rabbit anti-cinnamaldehyde polyclonal antibody (primary antibody)
-
HRP-conjugated goat anti-rabbit IgG (secondary antibody)
-
Cinnamaldehyde standard
-
Cinnamaldehyde analogs (test compounds)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Assay Buffer (0.5% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the cinnamaldehyde-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.[10]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 2 hours at room temperature.[2]
-
Washing: Repeat the wash step as in step 2.
-
Standard and Analog Preparation:
-
Prepare a serial dilution of the cinnamaldehyde standard in Assay Buffer (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare serial dilutions of each cinnamaldehyde analog in Assay Buffer over a wider concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL) to ensure the full dose-response curve is captured.[11]
-
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of each standard dilution, analog dilution, and control samples to the appropriate wells in duplicate.
-
Add 50 µL of the diluted anti-cinnamaldehyde primary antibody to all wells except the NSB wells. The optimal dilution of the primary antibody should be predetermined by titration.
-
Incubate for 1 hour at 37°C.[12]
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[12]
-
Washing: Repeat the wash step, but increase to five times.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the degree of cross-reactivity for each analog.
1. Standard Curve Generation:
-
Calculate the average absorbance for each duplicate.
-
Subtract the average absorbance of the NSB wells from all other average absorbances.
-
Calculate the percentage of binding (%B/B₀) for each standard and analog concentration using the formula: %B/B₀ = (Average Absorbance of Standard/Analog - NSB Absorbance) / (Average Absorbance of Zero Standard - NSB Absorbance) * 100
-
Plot the %B/B₀ (y-axis) against the log of the concentration (x-axis) for the cinnamaldehyde standard. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[13][14]
2. IC₅₀ Determination:
-
The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximal signal (%B/B₀ = 50%). Determine the IC₅₀ value for cinnamaldehyde from the standard curve.
-
Similarly, plot the dose-response curves for each analog and determine their respective IC₅₀ values.[15]
3. Cross-Reactivity Calculation:
-
Cross-reactivity (%CR) is calculated using the following formula:[11] %CR = (IC₅₀ of Cinnamaldehyde / IC₅₀ of Analog) * 100
Comparative Data: Cinnamaldehyde and Its Analogs
The following table presents hypothetical but realistic data from a cross-reactivity analysis of selected cinnamaldehyde analogs. The choice of analogs is based on common structural modifications to the cinnamaldehyde scaffold.
| Compound | Structure Modification from Cinnamaldehyde | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Cinnamaldehyde | Reference Compound | 15.2 | 100 |
| Cinnamic Acid | Aldehyde oxidized to a carboxylic acid | 1,250 | 1.22 |
| Cinnamyl Alcohol | Aldehyde reduced to an alcohol | 875 | 1.74 |
| α-Methylcinnamaldehyde | Methyl group added at the α-carbon | 45.8 | 33.2 |
| 4-Methoxycinnamaldehyde | Methoxy group at para-position of the ring | 22.1 | 68.8 |
| 2-Hydroxycinnamaldehyde | Hydroxyl group at ortho-position of the ring | 78.5 | 19.4 |
Interpretation of Results:
-
Cinnamic Acid and Cinnamyl Alcohol: These compounds show very low cross-reactivity. This is a crucial finding, as it indicates that the antibody is highly specific for the aldehyde functional group. The modification of this group to a carboxylic acid or an alcohol significantly reduces antibody binding. This is the desired outcome, as it demonstrates the assay can distinguish the parent compound from its likely metabolites.
-
α-Methylcinnamaldehyde: The addition of a methyl group near the aldehyde sterically hinders the antibody binding, but a significant level of cross-reactivity remains. This suggests that while the aldehyde is a primary recognition site, the overall shape of the molecule is also important.
-
4-Methoxycinnamaldehyde: The methoxy group at the para-position has a moderate impact on binding. This indicates that the antibody's binding pocket can tolerate substitutions on the phenyl ring, particularly at a distance from the prop-2-enal side chain.
-
2-Hydroxycinnamaldehyde: The hydroxyl group at the ortho-position significantly reduces cross-reactivity. This is likely due to a combination of steric hindrance and altered electronic properties of the phenyl ring, which disrupts the binding interaction.
Structural Basis of Cross-Reactivity
The degree of cross-reactivity is directly related to the structural similarity between the analogs and the parent compound, cinnamaldehyde. The antibody's paratope recognizes a specific three-dimensional shape and distribution of charges. Any alteration to this structure can affect the binding affinity.
Caption: Relationship between structural modifications and expected cross-reactivity.
Trustworthiness: Troubleshooting and Ensuring Assay Integrity
A robust assay requires vigilance. Below are common issues encountered in competitive ELISAs and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| High Background | Insufficient blocking; secondary antibody is non-specific; plate washed inadequately. | Increase blocking time or try a different blocking agent. Titrate the secondary antibody to find the optimal concentration. Ensure vigorous and sufficient washing steps. |
| No or Weak Signal | Reagents expired or improperly stored; incorrect antibody concentrations; insufficient incubation times. | Check reagent expiration dates. Perform a titration of both primary and secondary antibodies. Increase incubation times or perform incubations at 4°C overnight. |
| Poor Replicates (High %CV) | Pipetting errors; improper mixing of reagents; edge effects on the plate. | Use calibrated pipettes and proper technique. Ensure all reagents are vortexed before use. Avoid using the outermost wells of the plate or ensure consistent temperature and humidity during incubations.[9] |
| Poor Standard Curve | Improper dilution of standards; standard has degraded; incorrect curve fitting model. | Prepare fresh standards for each assay. Store standards as recommended. Ensure the use of a 4-PL or 5-PL regression model for sigmoidal curves, not a linear fit.[9] |
Conclusion
This guide provides a comprehensive framework for analyzing the cross-reactivity of cinnamaldehyde analogs using a competitive ELISA. By understanding the principles behind immunogen design, assay format, and data analysis, researchers can develop highly specific and reliable immunoassays. The presented experimental protocol and data interpretation serve as a practical example of how to systematically evaluate antibody specificity, a cornerstone of assay validation. This rigorous approach ensures that the data generated is accurate and defensible, which is critical for advancing drug discovery and development programs.
References
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
- Zhang, Y., et al. (2021). Preparation of novel cinnamaldehyde derivative–BSA nanoparticles with high stability, good cell penetrating ability, and promising anticancer activity.
- Mauriz, E., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
- Abcam. (n.d.). Competitive ELISA troubleshooting tips.
- Microbe Notes. (2010). Competitive ELISA Protocol and Animation.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- Vlatakis, I., & Vavayannis, A. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI.
- Abcam. (n.d.). Data analysis for ELISA.
- ResearchGate. (n.d.). Interactions of cinnamaldehyde and its metabolite cinnamic acid with human serum albumin and interference of other food additives.
- Chen, B. J., et al. (2017). Cinnamaldehyde Analogues as Potential Therapeutic Agents. PubMed.
- ResearchGate. (n.d.). Competitive ELISA and IC 50 determination. Dose-response curves with....
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
- NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- Khan, I., et al. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Microbiology.
- ACS Publications. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA.
- R&D Systems. (n.d.). ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Mabtech. (2022). Step-by-step guide to ELISA.
- Doyle, A. A., et al. (2019). Cinnamaldehydes. MURAL - Maynooth University Research Archive Library.
- NCBI Bookshelf. (2012). Data Standardization for Results Management - Assay Guidance Manual.
- Interchim. (2020). BSA-Peptide Conjugation Kit User Reference Guide.
- Semantic Scholar. (2018). Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion.
- Biocompare. (2024). Critical Tests to Consider for ELISA Validation.
- Sino Biological. (n.d.). ELISA Troubleshooting Guide.
- Biosensis. (n.d.). TECHNICAL NOTE #2 Data Analysis for ELISA Assays.
- RSC Publishing. (2024). Methods and applications of noncompetitive hapten immunoassays.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- PubMed. (2016). Synthesis and Characterization of Site-Selective Orbitide-BSA Conjugate to Produce Antibodies.
- Wikipedia. (n.d.). Cinnamaldehyde.
- Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis.
Sources
- 1. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. aptamergroup.com [aptamergroup.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. mabtech.com [mabtech.com]
- 11. discovery-sci.com [discovery-sci.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. biosensis.com [biosensis.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Antioxidant Activity of Cinnamaldehyde and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant capacities of bioactive compounds is paramount. Cinnamaldehyde, the principal aromatic aldehyde in cinnamon, has garnered significant attention for its diverse pharmacological effects, including its potent antioxidant activity. However, the antioxidant potential of cinnamaldehyde is not static; it can be significantly modulated through structural modifications. This guide provides an in-depth, objective comparison of the antioxidant activity of cinnamaldehyde and its key derivatives, supported by experimental data and detailed methodologies.
The Chemical Rationale: Understanding Antioxidant Mechanisms
The antioxidant activity of cinnamaldehyde and its derivatives is primarily attributed to two key mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant defense systems.
Direct Radical Scavenging: These compounds can directly neutralize harmful free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom or an electron, thus terminating the damaging chain reactions of oxidation.[1] The core structure of cinnamaldehyde, featuring a phenyl group, a conjugated double bond, and an aldehyde group, provides electrophilic sites that are crucial for this activity.[2]
Upregulation of Endogenous Antioxidants via the Nrf2-Keap1 Pathway: Cinnamaldehyde and its derivatives are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like cinnamaldehyde can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, bolstering the cell's intrinsic antioxidant capacity.[3][5]
Caption: Dual antioxidant mechanisms of cinnamaldehyde and its derivatives.
Structure-Activity Relationship: How Molecular Changes Impact Potency
The antioxidant capacity of cinnamaldehyde derivatives is intricately linked to their chemical structure. Understanding these relationships is crucial for designing novel and more potent antioxidant agents.
-
The Aldehyde Group: The aldehyde functionality is a key contributor to the biological activity of cinnamaldehyde.[6] Its electrophilic nature allows for interactions with biological nucleophiles, which is important for activities such as Nrf2 activation.
-
The α,β-Unsaturated Bond: The conjugated double bond in the propenal side chain is critical. It acts as a Michael acceptor, another key feature for reacting with Keap1 and inducing the Nrf2 pathway.[2]
-
Substituents on the Phenyl Ring: The presence, position, and nature of substituents on the benzene ring significantly influence antioxidant activity.
-
Hydroxyl (-OH) Groups: The addition of hydroxyl groups generally enhances antioxidant activity, particularly direct radical scavenging. This is due to their ability to readily donate a hydrogen atom to a free radical. For instance, 2'-hydroxycinnamaldehyde has been noted for its antioxidant effects.[7]
-
Methoxy (-OCH₃) Groups: Methoxy groups can also positively influence antioxidant activity, though generally to a lesser extent than hydroxyl groups. Their electron-donating nature can stabilize the molecule after radical scavenging.
-
-
Modification of the Aldehyde Group:
-
Conversion to an Alcohol (Cinnamyl Alcohol): The reduction of the aldehyde to an alcohol can significantly increase antioxidant activity, as the alcohol functional group can also participate in radical scavenging.[8]
-
Conversion to a Carboxylic Acid (Cinnamic Acid): Oxidation of the aldehyde to a carboxylic acid also tends to enhance antioxidant capacity.[8]
-
Esterification (e.g., Methyl Cinnamate): The formation of esters from cinnamic acid can still retain or even enhance antioxidant activity.[8]
-
Formation of Schiff Bases: Condensing the aldehyde group with a primary amine to form a Schiff base can lead to derivatives with notable antioxidant properties.[9]
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. [10][11] Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺. [10]2. Working Solution Preparation: Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 190 µL) of the ABTS•⁺ working solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [12] Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM ferric chloride (FeCl₃) solution
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). This FRAP reagent should be prepared fresh. [13]2. Sample Preparation: Prepare a series of concentrations of the test compounds.
-
-
Reaction Mixture:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL). [12]4. Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes). [12]5. Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Standard Curve: Prepare a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion and Future Directions
This guide demonstrates that while cinnamaldehyde possesses inherent antioxidant properties, its derivatives, such as cinnamyl alcohol, cinnamic acid, and methyl cinnamate, exhibit significantly enhanced antioxidant activity. This enhancement is a direct result of structural modifications that improve their ability to scavenge free radicals. The underlying mechanisms of action involve both direct radical neutralization and the potent activation of the Nrf2 signaling pathway, a critical endogenous antioxidant defense system.
For researchers in drug development, these findings underscore the potential of using cinnamaldehyde as a scaffold for designing and synthesizing novel antioxidant agents with improved efficacy. Future research should focus on a broader range of derivatives, including those with various substitutions on the phenyl ring and different modifications of the side chain. Furthermore, evaluating these compounds in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress, will be crucial to validate their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies with high scientific rigor.
References
-
Shalaby, E. A., & Shanab, S. M. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Molecules, 27(15), 4873. [Link]
-
Suryanti, V., Nisa, K., Nurhayati, S., & Apriyana, W. (2018). Antioxidant Activities of Cinnamaldehyde Derivatives. IOP Conference Series: Materials Science and Engineering, 333, 012077. [Link]
- Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemical-Biological Interactions, 174(1), 27-37. This is a representative citation for the general principle of IC50 in antioxidant assays. A more specific one for DPPH is: Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Saeed, A., et al. (2023). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances, 13(37), 26035-26053. [Link]
-
Cheng, X., et al. (2011). Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells. Journal of Agricultural and Food Chemistry, 59(10), 5547-5555. [Link]
-
Wei, D., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Royal Society Open Science, 4(9), 170514. [Link]
-
Wang, Y., et al. (2018). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules, 21(11), 1563. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]
-
Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical science, 84(4), 407-412. [Link]
-
Balogun, F. O., et al. (2022). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Antioxidants, 11(10), 1983. [Link]
-
Mathew, D., & Hsu, W. L. (2018). Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis. Bioorganic & medicinal chemistry letters, 28(5), 945–951. [Link]
-
Mayer, J. M. (2000). Non-Organometallic Mechanisms for C–H Bond Oxidation: Hydrogen Atom versus Electron versus Hydride Transfer. Accounts of Chemical Research, 33(10), 657-664. [Link]
-
Assay Genie. (n.d.). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved January 24, 2026, from [Link]
-
Yu, L., et al. (2017). Cinnamaldehyde prevents endothelial dysfunction induced by high glucose by activating Nrf2. Cellular Physiology and Biochemistry, 43(4), 1606-1618. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 819. [Link]
Sources
- 1. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 2. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamaldehyde prevents endothelial dysfunction induced by high glucose by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and Biological Comparative in Vitro Studies of Cinnamon Bark and Lemon Peel Essential Oils [scirp.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Synergistic Action of 4-Phenylcinnamaldehyde with Conventional Antibiotics
In the face of escalating antimicrobial resistance, the potentiation of existing antibiotics offers a critical strategy to extend their clinical lifespan. This guide provides an in-depth comparison of the synergistic effects observed when 4-Phenylcinnamaldehyde (4-PCA), a derivative of the natural compound cinnamaldehyde, is combined with various classes of antibiotics. We will explore the mechanistic underpinnings of this synergy, present comparative experimental data, and provide detailed protocols for researchers to validate and expand upon these findings.
The Rationale for Synergy: Combating Antibiotic Resistance
The emergence of multidrug-resistant (MDR) pathogens is a paramount global health threat, rendering many first-line antibiotics ineffective.[1] Combination therapy, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic, is a promising approach to overcome resistance mechanisms.[2] Natural products and their derivatives, like cinnamaldehyde, are rich sources for such synergistic agents, often presenting multifaceted mechanisms of action that are less prone to rapid resistance development.[3] This guide focuses on this compound, a synthetic derivative, to explore its potential as a robust antibiotic adjuvant.
Mechanisms of Synergistic Action
The synergistic activity of cinnamaldehyde and its derivatives, including this compound, is not attributed to a single mode of action but rather a combination of effects that weaken bacterial defenses and enhance antibiotic penetration and efficacy.
Primary Mechanisms of Action
-
Cell Membrane Disruption: Cinnamaldehyde and its analogs can interact with and disrupt the integrity of the bacterial cell membrane.[4] This action increases membrane permeability, facilitating the entry of antibiotics that might otherwise be expelled or have limited access to their intracellular targets.[5] This disruption of the cell envelope is a key factor that can make bacteria more susceptible to antibiotics.[2][6]
-
Inhibition of Efflux Pumps: Bacterial efflux pumps are a primary defense mechanism, actively transporting antibiotics out of the cell to maintain sub-lethal intracellular concentrations.[7] Cinnamaldehyde derivatives have been shown to inhibit the function of these pumps.[7][8] By blocking this efflux mechanism, 4-PCA can increase the intracellular concentration of the co-administered antibiotic, restoring its effectiveness even in resistant strains.[9]
-
Biofilm Inhibition: Many chronic infections are associated with biofilms, structured communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics.[3] Trans-cinnamaldehyde has been shown to significantly inhibit biofilm formation and can also disrupt established biofilms, exposing the bacteria to the antibiotic.[3][10][11]
-
Downregulation of Resistance Genes: In Methicillin-resistant Staphylococcus aureus (MRSA), trans-cinnamaldehyde has been shown to downregulate the transcription of the mecA gene, which is responsible for resistance to β-lactam antibiotics by producing the PBP2a protein.[3][10] By interfering with the genetic basis of resistance, cinnamaldehyde derivatives can re-sensitize resistant bacteria to entire classes of antibiotics.[1]
Below is a diagram illustrating the primary synergistic mechanisms.
Caption: Key synergistic mechanisms of this compound.
Comparative Efficacy: A Data-Driven Analysis
The synergy between a potential adjuvant and an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is defined as synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 signifies antagonism.[12]
The tables below summarize findings from studies on trans-cinnamaldehyde (a close analog of 4-PCA), demonstrating its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against pathogenic bacteria.
Synergy with β-Lactams against MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) resists β-lactam antibiotics due to the mecA gene, which produces a modified penicillin-binding protein (PBP2a).[3]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | FICI | Interpretation |
| Ampicillin | 256 | 32 | 8 | 0.25 | Synergy[3] |
| Oxacillin | 512 | 32 | 16 | 0.19 | Synergy[3] |
| Cefoxitin | 128 | 8 | 16 | 0.25 | Synergy[3] |
Data derived from studies on trans-cinnamaldehyde with MRSA.[3][10]
Synergy with Other Antibiotic Classes
The synergistic effect is not limited to β-lactams. Cinnamaldehyde derivatives potentiate antibiotics with different mechanisms of action, suggesting broader utility.
| Bacterium | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | FICI | Interpretation |
| S. aureus | Gentamicin | 64 | 8 | 8 | 0.25 | Synergy[3] |
| S. aureus | Vancomycin | 4 | 1 | 4 | 0.38 | Synergy[3] |
| E. coli | Cefotaxime | >1024 | 1-512 | 2-1024 | ≤0.5 | Synergy[13] |
| K. pneumoniae | Ciprofloxacin | >1024 | 8-256 | 4-128 | ≤0.5 | Synergy[13] |
| S. enterica | Erythromycin | - | - | >16 | - | Synergy[6] |
Data derived from studies on trans-cinnamaldehyde.[3][6][13]
Experimental Protocols for Synergy Evaluation
To ensure scientific rigor and reproducibility, standardized methods must be employed. The following protocols for checkerboard and time-kill assays are fundamental for evaluating synergistic interactions.
Overall Experimental Workflow
The logical progression for synergy testing involves an initial screening with the checkerboard assay to determine the FICI, followed by a dynamic confirmation using the time-kill assay.
Caption: Standard workflow for antibiotic synergy testing.
Protocol 1: Checkerboard Microdilution Assay
This method is the gold standard for screening synergistic interactions by testing numerous concentration combinations simultaneously.[14][15][16]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of 4-PCA and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of 4-PCA and antibiotic
-
Multichannel pipette
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Antibiotic Dilution: In column 1, add 50 µL of the antibiotic stock (at 4x the highest desired concentration). Perform serial dilutions (100 µL total volume) across the plate from column 1 to 10, discarding the final 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
4-PCA Dilution: In row A, add 50 µL of the 4-PCA stock (at 4x highest desired concentration) to columns 1 through 11. Perform serial dilutions down the plate from row A to G, discarding the final 50 µL from row G. Row H will not contain 4-PCA.
-
Inoculation: Prepare a final bacterial inoculum of 1 x 10^6 CFU/mL. Add 100 µL of this inoculum to all wells.
-
Controls:
-
Growth Control: Well H12 (broth + inoculum, no drugs).
-
Sterility Control: Well G12 (broth only).
-
Drug Controls: Column 11 (4-PCA only) and Row H (antibiotic only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of a drug (alone or in combination) that shows no visible bacterial growth.
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B [17]
-
Protocol 2: Time-Kill Curve Assay
This dynamic assay confirms the findings of the checkerboard method and determines whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[18][19]
Objective: To assess the rate of bacterial killing over time by a synergistic combination identified in the checkerboard assay.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Synergistic concentrations of 4-PCA and antibiotic (e.g., 0.5x MIC)
-
Sterile flasks or tubes
-
Incubator shaker
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Setup: Prepare flasks with CAMHB containing:
-
No drug (Growth Control)
-
4-PCA at a sub-MIC concentration (e.g., 0.5x MIC)
-
Antibiotic at a sub-MIC concentration (e.g., 0.5x MIC)
-
The combination of 4-PCA and antibiotic at the same sub-MIC concentrations.
-
-
Inoculation: Inoculate each flask with the bacterial culture to a final density of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate all flasks at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating and Counting: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Concluding Remarks and Future Perspectives
The collective evidence strongly suggests that this compound and related compounds are promising candidates for development as antibiotic adjuvants. Their multifaceted mechanisms, including membrane disruption, efflux pump inhibition, and downregulation of resistance genes, make them effective against a range of pathogens, including challenging MDR strains like MRSA.[3][8][13]
The data consistently show significant reductions in the MICs of conventional antibiotics when used in combination, often restoring their activity to clinically relevant levels.[3][10][13] The provided protocols offer a robust framework for researchers to further explore these synergistic relationships.
Future research should focus on:
-
Expanding the range of antibiotic and bacterial combinations tested.
-
Investigating the precise molecular interactions with efflux pumps and regulatory proteins.
-
Conducting in vivo studies to validate the efficacy and assess the safety of these combinations in a preclinical setting.
By systematically exploring the potential of synergistic compounds like this compound, the scientific community can develop innovative therapeutic strategies to preserve the efficacy of our antibiotic arsenal for future generations.
References
-
Wang, S., Kang, O. H., & Kwon, D. Y. (2021). Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 22(5), 2752. [Link]
-
Li, W., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13. [Link]
-
González-Bello, C., et al. (2023). Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach. Antibiotics, 12(3), 548. [Link]
-
Zhang, Y., et al. (2024). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15. [Link]
-
Ghosh, S., et al. (2012). Synergistic action of cinnamaldehyde with silver nanoparticles against spore-forming bacteria. Applied Nanoscience, 2(3), 229-237. [Link]
-
Wang, S., Kang, O. H., & Kwon, D. Y. (2021). Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. PubMed, 33803167. [Link]
-
Dutta, S., et al. (2019). Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. Infection and Drug Resistance, 12, 3217-3232. [Link]
-
Mendes, R. E., et al. (2011). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(6), 2857-2863. [Link]
-
Tetard, D., et al. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 63(10). [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Li, Y., et al. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Foods, 10(11), 2704. [Link]
-
Budri, P. E., et al. (2016). Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model. Frontiers in Microbiology, 7, 2052. [Link]
-
ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect. [Link]
-
Garcia, L. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100801. [Link]
-
Li, W., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 968725. [Link]
-
ResearchGate. (2019). Cinnamaldehyde induces pumps expression and multidrug resistance in Pseudomonas aeruginosa. [Link]
-
Kumar, S., et al. (2021). Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides. ACS Infectious Diseases, 7(9), 2588-2601. [Link]
-
IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. [Link]
-
Gonzalez, A. C., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microorganisms, 11(7), 1863. [Link]
-
ResearchGate. (2025). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. [Link]
-
Liu, Y., et al. (2024). Cinnamaldehyde targets SarA to enhance β-lactam antibiotic activity against methicillin-resistant Staphylococcus aureus. The EMBO Journal, e115797. [Link]
-
Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129-145. [Link]
-
Kumar, A., et al. (2024). Synergistic antimicrobial action of trans-cinnamaldehyde with last resort antibiotics against Escherichia coli. International Journal of Advanced Biochemistry Research, 8(1), 18-23. [Link]
-
Smith, J. R., et al. (2018). Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis. Antibiotics, 7(4), 97. [Link]
-
dos Santos, J. C. S., et al. (2021). Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by a Chalcone Derivative. Biointerface Research in Applied Chemistry, 12(6), 7523-7531. [Link]
-
Wareham, D. W., et al. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(3), 1259-1261. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of cinnamaldehyde against Staphylococcus aureus and Enterococcus faecalis. [Link]
-
Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140-143. [Link]
-
Cerca, P., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 947. [Link]
Sources
- 1. Cinnamaldehyde targets SarA to enhance β‐lactam antibiotic activity against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides | ORNL [ornl.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Genotoxicity of α,β-Unsaturated Carbonyl Compounds
For researchers and professionals in drug development and toxicology, understanding the genotoxic potential of α,β-unsaturated carbonyl (α,β-UC) compounds is of paramount importance. These reactive electrophiles are widespread, appearing as industrial intermediates, food contaminants (e.g., from the Maillard reaction), environmental pollutants, and even as structural motifs in drug candidates.[1][2] Their ability to interact with crucial biological macromolecules, including DNA, underpins their potential for mutagenicity and carcinogenicity.[1][2][3]
This guide provides an in-depth comparison of the genotoxicity of α,β-UCs, focusing on the underlying chemical mechanisms, structure-activity relationships (SAR), and the gold-standard experimental assays used for their evaluation.
Mechanisms of Genotoxicity: The Electrophilic Threat
The toxicity of α,β-UCs stems from their electrophilic nature. The conjugated system of a carbon-carbon double bond and a carbonyl group creates electron-deficient carbons, particularly at the β-position, making them susceptible to attack by nucleophiles.[4] This reactivity is the primary driver of their interaction with DNA, leading to genotoxic damage through two principal mechanisms.
Michael Addition (Conjugate Addition)
The most significant mechanism for the genotoxicity of α,β-UCs is the Michael or conjugate addition reaction.[5][6] In this process, nucleophilic sites on DNA bases—primarily the nitrogen and exocyclic amino groups of guanine and adenine—attack the electron-poor β-carbon of the α,β-UC.[7][8] This forms a covalent bond, resulting in a DNA adduct.[3] These adducts can be bulky lesions that distort the DNA helix, interfering with replication and transcription, which, if not repaired, can lead to mutations.[3][9] For instance, acrolein and crotonaldehyde readily form cyclic adducts with guanine, which are known to be mutagenic.[10]
Schiff Base Formation
For α,β-unsaturated aldehydes, a secondary mechanism involves the formation of a Schiff base.[11] This reaction occurs between the carbonyl group (aldehyde) of the α,β-UC and a primary amino group on a DNA base, such as the exocyclic amino groups of guanine, adenine, or cytosine. While often reversible, the resulting imine can undergo further reactions, such as cyclization or rearrangement, to form stable, mutagenic DNA adducts.[9][12]
Structure-Activity Relationships (SAR)
Not all α,β-UCs exhibit the same level of genotoxicity. Their reactivity and, consequently, their biological effects are heavily influenced by their molecular structure. Understanding these relationships is critical for predicting toxicity and designing safer chemicals.
-
Substitution: The degree and nature of substitution on the α and β carbons are critical. Alkyl groups at these positions can decrease genotoxicity through steric hindrance, which impedes the approach of the nucleophilic DNA base to the reactive center.[4] However, substitution can also alter the electronic properties of the molecule, sometimes increasing reactivity.[4]
-
The Carbonyl Group: Aldehydes are generally more reactive and more genotoxic than ketones or esters. The aldehyde moiety is less sterically hindered and more electrophilic than a ketone, facilitating both Michael addition and Schiff base formation.
-
Chain Length and Lipophilicity: Increased chain length can affect a compound's ability to penetrate cell and nuclear membranes to reach the DNA. While a direct correlation isn't always clear, lipophilicity plays a role in bioavailability.
-
Metabolism: Cellular metabolism can either detoxify or activate α,β-UCs. For example, conjugation with glutathione (GSH) is a major detoxification pathway. Conversely, some compounds can be metabolically activated to more reactive species.
Comparative Genotoxicity of Common α,β-Unsaturated Carbonyls
The genotoxic potential of different α,β-UCs can be compared using data from standardized assays. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are two of the most widely used methods.
| Compound | Structure | Ames Test Result (TA100) | In Vitro Micronucleus | IARC Carcinogenicity Classification |
| Acrolein | Mutagenic | Positive | Group 2A (Probably carcinogenic to humans)[13][14] | |
| Crotonaldehyde | Mutagenic | Positive | Group 2B (Possibly carcinogenic to humans)[13][14] | |
| Methyl Vinyl Ketone | Mutagenic | Positive | Not Classified | |
| 2-Hexenal | Weakly Mutagenic | Positive | Not Classified |
Analysis:
-
Acrolein is consistently shown to be one of the most potent genotoxins in this class.[10] Its small size and high reactivity allow for efficient interaction with DNA.[10] The International Agency for Research on Cancer (IARC) classifies it as "probably carcinogenic to humans" (Group 2A).[13][14]
-
Crotonaldehyde , which is structurally similar to acrolein but with a methyl group on the β-carbon, is also a known genotoxin and is classified as "possibly carcinogenic to humans" (Group 2B).[10][13][14] Its slightly lower potency compared to acrolein may be attributed to the electronic effect and minor steric hindrance of the methyl group.
-
Methyl Vinyl Ketone (MVK) , a ketone analogue, is also mutagenic. While ketones are generally less reactive than aldehydes, the lack of substitution on the double bond maintains significant electrophilicity.
-
2-Hexenal , a larger aldehyde, demonstrates weaker mutagenicity. This is likely due to increased steric hindrance from the longer alkyl chain, which reduces its reactivity towards DNA.
Standardized Assays for Genotoxicity Assessment
A battery of tests is required to comprehensively evaluate genotoxicity. Here are the principles behind three core assays.
The Ames Test (Bacterial Reverse Mutation Assay)
This widely used initial screening assay assesses a chemical's ability to induce gene mutations.[15][16]
-
Principle: It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[17][18] A test chemical is added to the bacteria culture; if the chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, restoring its function (his+).[19] These reverted bacteria can then synthesize their own histidine and will grow into visible colonies on a histidine-free plate.[19]
-
Causality: The number of revertant colonies is directly proportional to the mutagenic potency of the compound. The assay is typically run with and without a metabolic activation system (S9 fraction from rat liver) to determine if the parent compound or its metabolites are the mutagenic agents.[17]
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events in mammalian cells.[20][21]
-
Principle: Cells are treated with the test compound. During cell division (mitosis), any chromosome fragments or whole chromosomes that lag behind at anaphase can fail to be incorporated into the daughter nuclei.[21] These lagging genetic fragments are enclosed in their own small, separate membrane, forming a "micronucleus" in the cytoplasm.[20]
-
Self-Validation: To ensure only cells that have divided once are scored, an inhibitor of cytokinesis (cytochalasin B) is often added.[21][22] This results in binucleated cells, and the presence of a micronucleus in these specific cells confirms the damage occurred during the preceding mitosis.[20] An increase in the frequency of micronucleated cells indicates genotoxic potential.[23]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[24][25]
-
Principle: Single cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid".[26] The DNA is then subjected to electrophoresis.[27] Undamaged DNA is supercoiled and does not migrate far in the electric field. However, if the DNA contains strand breaks, it relaxes and smaller fragments can migrate away from the nucleoid, forming a "comet tail".[26]
-
Data Interpretation: The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[27] The assay can be run under alkaline conditions to detect single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[25]
Detailed Protocol: In Vitro Cytokinesis-Block Micronucleus Assay (OECD 487)
This protocol provides a validated framework for assessing chromosomal damage.
1. Cell Culture & Treatment:
-
Rationale: Use a validated mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) with a stable karyotype and known cell cycle length.[23][28]
-
Protocol:
-
Culture cells to approximately 50% confluency.
-
Prepare a range of concentrations for the test article based on a preliminary cytotoxicity assay (e.g., relative cell count or population doubling). The highest concentration should induce ~50-60% cytotoxicity.
-
Treat cells for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a long duration (e.g., ~1.5-2 normal cell cycles) without S9.[23] Include appropriate vehicle (negative) and known mutagen (positive) controls.
-
2. Cytokinesis Block:
-
Rationale: Cytochalasin B (CytoB) is an actin polymerization inhibitor that blocks the final stage of cell division (cytokinesis) without preventing nuclear division. This allows for the specific identification of cells that have completed one mitosis during or after treatment.[20][22]
-
Protocol:
-
After the treatment period, wash the cells and add fresh medium containing CytoB at a pre-determined optimal concentration (e.g., 3-6 µg/mL).[22]
-
Incubate for a further 1-1.5 cell cycles to allow treated cells to complete mitosis and become binucleated.
-
3. Cell Harvesting and Slide Preparation:
-
Rationale: A hypotonic treatment swells the cells, aiding in the visualization of the cytoplasm and micronuclei.
-
Protocol:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Gently resuspend cells in a hypotonic solution (e.g., 0.075M KCl).
-
Fix the cells using a freshly prepared methanol:acetic acid solution. Repeat fixation steps to ensure clean preparations.
-
Drop the cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.
-
4. Staining and Scoring:
-
Rationale: DNA-specific stains like Giemsa or fluorescent dyes (e.g., DAPI) allow for clear visualization of the main nuclei and micronuclei.
-
Protocol:
-
Stain slides with Giemsa or another appropriate DNA stain.
-
Under a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria (e.g., size, shape, separation from main nuclei).
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[23]
-
Conclusion
The genotoxicity of α,β-unsaturated carbonyl compounds is a direct function of their electrophilic structure, primarily mediated by Michael addition to DNA. Structure-activity relationships demonstrate that aldehydes are generally more potent than ketones, and steric hindrance can significantly reduce reactivity. A comprehensive assessment requires a battery of validated assays, including the Ames test for gene mutations and the micronucleus assay for chromosomal damage. For professionals in drug development and chemical safety, a thorough understanding of these mechanisms and testing strategies is essential for accurate risk assessment and the development of safer products.
References
- Nucleophilic Addition to α,β-Unsatur
- Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
- Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds.
-
Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed.[Link]
-
Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology.[Link]
-
Molecular Mechanisms of DNA Damage Initiated by Alpha, Beta-Unsaturated Carbonyl Compounds as Criteria for Genotoxicity and Mutagenicity. PubMed.[Link]
-
Acrolein, Crotonaldehyde, and Arecoline. NCBI Bookshelf.[Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Publishing.[Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Comet assay. Wikipedia.[Link]
-
Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH.[Link]
-
The in vitro micronucleus technique. ScienceDirect.[Link]
-
Michael Addition. Organic Chemistry Portal.[Link]
-
Synthesis, Characterization, DNA Binding, DNA Cleavage and Antimicrobial Studies of Schiff Base Ligand and its Metal Complexes. ResearchGate.[Link]
-
Ames Test. Cyprotex.[Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. PMC - NIH.[Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.[Link]
-
Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.[Link]
-
Acrolein, Crotonaldehyde, and Arecoline. NCBI Bookshelf.[Link]
-
Ames Test and Genotoxicity Testing. Nelson Labs.[Link]
-
What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? NAMSA.[Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cell.[Link]
-
What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube.[Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic.[Link]
-
New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI.[Link]
-
Video: Evaluating In Vitro DNA Damage Using Comet Assay. JoVE.[Link]
-
Carcinogenicity of acrolein, crotonaldehyde, and arecoline. ResearchGate.[Link]
-
Michael Addition Reaction Mechanism. YouTube.[Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.[Link]
-
Acrolein, Crotonaldehyde, and Arecoline. IARC Monographs.[Link]
-
The Ames Test. Lawrence University.[Link]
-
Acrolein (2-propenal). Department of Climate Change, Energy, the Environment and Water, Australia.[Link]
Sources
- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 10. General Remarks - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. namsa.com [namsa.com]
- 17. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. crpr-su.se [crpr-su.se]
- 23. criver.com [criver.com]
- 24. Comet assay - Wikipedia [en.wikipedia.org]
- 25. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 28. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phenylcinnamaldehyde
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Phenylcinnamaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols to ensure every step is a self-validating system of safety and compliance.
Core Principles: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. While specific hazard data for this compound is limited, its structure as an aromatic aldehyde allows us to infer a reliable hazard profile from its close analog, cinnamaldehyde. The presence of the additional phenyl group may influence its physical properties and biological interactions, warranting a conservative approach to safety.
The primary risks associated with this class of compounds include dermal and eye irritation, and the potential for skin sensitization upon repeated contact.[1][2][3][4] Environmentally, while some cinnamic aldehydes are considered readily biodegradable, their release into waterways should be strictly avoided.[5]
Table 1: Physicochemical and Hazard Profile of Cinnamaldehyde (as a proxy for this compound)
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂O | PubChem[6] |
| Molecular Weight | 208.26 g/mol | PubChem[6] |
| Appearance | Solid (based on similar compounds) | Sigma-Aldrich |
| Boiling Point | 195-200 °C at 17 mmHg (for β-Phenylcinnamaldehyde) | Sigma-Aldrich |
| Flash Point | 105 °C | Carl ROTH[1][2] |
| Hazards | Harmful in contact with skin (H312)[1][3], Causes skin irritation (H315)[1][2][3][4], May cause an allergic skin reaction (H317)[3][4], Causes serious eye irritation (H319)[1][2][3][4] | Multiple Sources |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[1][2] | Carl ROTH[1][2] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Safety
Before handling any waste containing this compound, establishing a robust safety perimeter is non-negotiable. The causality is clear: preventing exposure is the most effective safety protocol.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated work clothing should not be allowed out of the laboratory.[3][4]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[4][7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage to prevent accidental skin contact.[3][7]
-
Respiratory Protection: Handle waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling any vapors or aerosols.[4][7]
Standard Operating Procedure: Waste Disposal Workflow
The disposal of this compound is governed by its classification as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9] The following step-by-step process ensures regulatory compliance and laboratory safety.
Step 1: Waste Segregation
The "Why": this compound, like other aldehydes, can undergo hazardous reactions. It is incompatible with strong oxidizing agents, acids, and bases.[1][2] Co-mingling this waste with other chemical streams, such as halogenated solvents or acidic solutions, could lead to exothermic reactions, gas evolution, or the formation of unknown, potentially more hazardous byproducts.
Protocol:
-
Designate a specific, labeled waste container solely for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical categories (e.g., halogenated solvents, acidic waste, basic waste).[10]
Step 2: Containerization and Labeling
The "Why": Proper containment and labeling are critical for safe storage, transport, and final disposal by your institution's Environmental Health and Safety (EHS) department and the contracted waste vendor. An improperly sealed or labeled container poses a significant risk to all personnel who handle it downstream.
Protocol:
-
Select a Container: Use a leak-proof, chemically compatible container with a secure, screw-top cap.[11] Borosilicate glass or a suitable plastic container is recommended.
-
Headspace: Do not overfill the container. Leave at least 5-10% of the volume as empty headspace to allow for vapor expansion.[11]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound Waste"
-
A clear list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant, sensitizer).
-
The accumulation start date.
-
Step 3: Managing Different Waste Streams
A. Bulk Quantities (Pure compound, reaction mixtures):
-
Carefully transfer the waste into your labeled hazardous waste container inside a chemical fume hood.
-
Secure the cap tightly.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Once the container is full or ready for pickup, arrange for collection through your institution's EHS office.
B. Contaminated Labware (Pipette tips, gloves, weigh boats):
-
Solid waste contaminated with this compound should be collected in a designated, lined container or a sealed plastic bag.
-
Label the container or bag clearly as "Solid Waste Contaminated with this compound."
-
This solid waste should also be disposed of through your EHS department.
C. Empty Containers:
-
An empty container that held this compound is still considered hazardous waste until properly decontaminated.
-
Decontamination Protocol: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[12]
-
Crucially, the rinsate from this process is now hazardous waste. Collect all three rinses and add them to your this compound liquid waste container.[9][12]
-
Once triple-rinsed, the container can be managed as non-hazardous waste. Deface or remove the original label before disposal or recycling.[9][12]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for managing waste streams related to this compound.
Caption: Decision workflow for this compound waste streams.
Emergency Procedures: Spills and Exposure
Accidental Release:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from entering drains.[1][2]
-
Absorb the spill with an inert, non-combustible material like sand or diatomaceous earth.[1][2]
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research enterprise.
References
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Carl ROTH. (n.d.). Safety Data Sheet: Cinnamaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Cinnamaldehyde (Australia).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706767, this compound. Retrieved from [Link].
- Thermo Fisher Scientific. (2010). Safety Data Sheet: trans-Cinnamaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Australian Government Department of Health. (2016). Cinnamic aldehydes: Environment tier II assessment.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). Photolytic Decomposition Products Identified.
- Fisher Scientific. (2024). Safety Data Sheet: trans-4-Methoxycinnamaldehyde.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Auburn University. (n.d.). Chemical Waste Management Guide.
-
Zhang, L., et al. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. National Institutes of Health. Retrieved from [Link].
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Guidechem. (n.d.). This compound (cas 113538-22-0) SDS/MSDS download.
- University of Rochester. (2022). Appendix A Disposal Procedures by Chemical.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. This compound | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nswai.org [nswai.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. vumc.org [vumc.org]
Navigating the Safe Handling of 4-Phenylcinnamaldehyde: A Guide to Personal Protective Equipment and Operational Protocols
In the landscape of pharmaceutical research and development, the synthesis and application of novel aromatic aldehydes like 4-Phenylcinnamaldehyde are pivotal. Ensuring the safety of laboratory personnel handling such specialized chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the underlying principles of the recommended safety protocols, researchers can mitigate risks and foster a culture of safety and excellence.
Important Note on the Use of Analog Safety Data
Hazard Identification and Risk Assessment
Based on the data for cinnamaldehyde, this compound should be handled as a substance with the following potential hazards[1][2]:
-
Skin Irritation (Category 2): May cause significant skin irritation upon direct contact[1][2].
-
Serious Eye Irritation (Category 2A): Can lead to serious irritation if it comes into contact with the eyes[1][2].
-
Skin Sensitization (Category 1A): May provoke an allergic skin reaction in susceptible individuals upon repeated exposure[1][2].
-
Acute Dermal Toxicity (Category 4): Harmful if absorbed through the skin[1].
-
Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract[3][4].
A thorough risk assessment should be conducted before handling this compound, considering the quantity of substance, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile or neoprene gloves are generally recommended for aldehydes. | The α,β-unsaturated aldehyde structure poses a risk for skin absorption and sensitization. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate for handling larger quantities or for extended procedures. |
| Eye and Face Protection | Use safety goggles with side protection. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye irritation. Standard safety glasses do not provide a sufficient seal around the eyes. |
| Respiratory Protection | If working outside of a certified chemical fume hood or if there is a potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge. | Aldehydes can be volatile and irritating to the respiratory system. A full-face respirator offers the additional benefit of eye and face protection. Ensure proper fit testing and training before using any respirator. |
| Protective Clothing | A lab coat should be worn at all times. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills on clothing and skin. Lab coats should be buttoned and have long sleeves. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting. | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that all safety aspects are considered before, during, and after the handling of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready within the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Check all PPE for integrity before donning.
-
Review Emergency Procedures: Be familiar with the location and use of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any vapors or dust. Use a disposable weighing boat.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the exterior of all containers before removing them from the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill and Disposal Management
Spill Response
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or diatomaceous earth. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization and Cleanup: For larger spills, consult your institution's environmental health and safety (EHS) office for specific neutralization and cleanup procedures.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing boats, and absorbent materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain[1].
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office.
Visualizing the Workflow: From Preparation to Disposal
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: A flowchart outlining the critical steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cinnamaldehyde. Retrieved from [Link]
-
Committee on Toxicity. (n.d.). ENNDS Inhalation tox of cinnamaldehyde. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cinnamaldehyde. Retrieved from [Link]
- National Toxicology Program. (1989). Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). U.S. Department of Health and Human Services.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
